molecular formula C16H8Cl2FN5O B159502 Fluquinconazole CAS No. 136426-54-5

Fluquinconazole

Numéro de catalogue: B159502
Numéro CAS: 136426-54-5
Poids moléculaire: 376.2 g/mol
Clé InChI: IJJVMEJXYNJXOJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fluquinconazole>This compound is a triazole, which is used as a fungicide for foliar applications. It is widely used in cereal seed treatment since it controls the root-rot pathogen such as Gaeumannomyces graminis, protects against infection by Puccinia spp. and Septoria spp. leaf diseases and helps in controlling seedborne diseases such as Tilletia spp. and Ustilago spp.>This compound is a member of the class of quinazolines that is 6-fluoroquinazolin-4-one carrying additional 1,2,4-triazol-1-yl and 2,4-dichlorophenyl substituents at positions 2 and 3 respectively. A fungicide used to control Ascomycetes, Deuteromycetes and Basidiomycetes spp. on cereals, beets and fruit. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of quinazolines, a dichlorobenzene, a member of triazoles, an organofluorine compound, a conazole fungicide and a triazole fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2FN5O/c17-9-1-4-14(12(18)5-9)24-15(25)11-6-10(19)2-3-13(11)22-16(24)23-8-20-7-21-23/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJVMEJXYNJXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057965
Record name Fluquinconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136426-54-5
Record name Fluquinconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136426-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluquinconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136426545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluquinconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4-(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4(3H)-Quinazolinone, 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.124
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUQUINCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AE2N0JNI1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Fluquinconazole in Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluquinconazole is a broad-spectrum conazole fungicide belonging to the triazole class, utilized primarily in agriculture to manage a variety of fungal diseases.[1][2][3] Its efficacy stems from its highly specific mode of action within the fungal cell. This guide details the molecular mechanism of this compound, focusing on its interaction with the target enzyme, the consequential effects on fungal physiology, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary mechanism of action for this compound is the disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis.[1][2] Ergosterol is a vital sterol, analogous to cholesterol in mammalian cells, that governs membrane fluidity, permeability, and the function of membrane-bound enzymes.

This compound specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[3][4] This enzyme is critical for the multi-step conversion of lanosterol to ergosterol.[5] The inhibition occurs through the binding of the lone pair of electrons on a nitrogen atom within the triazole ring of this compound to the heme iron atom at the active site of the CYP51 enzyme.[4] This binding is non-competitive and effectively blocks the demethylation of lanosterol.[4]

The inhibition of CYP51 leads to two significant downstream effects:

  • Depletion of Ergosterol : The lack of ergosterol compromises the structural and functional integrity of the fungal cell membrane, increasing its permeability and making the cell susceptible to osmotic stress.[6]

  • Accumulation of Toxic Sterol Precursors : The enzymatic block causes a buildup of 14α-methylated sterols, such as lanosterol.[5][7] These abnormal sterols become integrated into the fungal membrane, further disrupting its structure and interfering with cellular processes like nutrient transport and cell growth, ultimately leading to fungistatic or fungicidal activity.[5][6]

Fungal Sterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the critical step catalyzed by CYP51 and the inhibitory action of this compound.

G Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_pathway Ergosterol Biosynthesis AcetylCoA Acetyl-CoA ... ... AcetylCoA->... Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 14α-demethylase (CYP51) Accumulation Accumulation of 14α-methyl sterols Lanosterol->Accumulation Leads to Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation ...->Squalene This compound This compound This compound->CYP51 Inhibition Disruption Membrane Disruption & Growth Inhibition Accumulation->Disruption

Fig. 1: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

Quantitative Data on Antifungal Activity

For illustrative purposes, the table below presents typical MIC and IC50 values for the related and well-studied clinical triazole, fluconazole, against various Candida and Cryptococcus species.

Antifungal AgentFungal SpeciesParameterValue Range (µg/mL)Reference
DMI FungicidesPhakopsora pachyrhiziEC500.01 - 5.1[5]
FluconazoleCandida albicansMIC0.25 - 8.0[7]
FluconazoleCandida parapsilosisMIC0.125 - 4.0[7]
FluconazoleCandida glabrataMIC0.5 - 64[7]
FluconazoleCryptococcus neoformansMIC504.0 - 8.0[8]
FluconazoleCandida albicansIC500.4 - 0.6[9]

Note: The values for fluconazole are provided as a representative example of a triazole antifungal. Efficacy of this compound will vary depending on the target fungal species.

Experimental Protocols

Characterizing the mechanism of action of this compound involves a multi-step approach, from determining its general antifungal activity to pinpointing its specific molecular target.

Protocol: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol is adapted from standardized broth microdilution and agar-based screening methods.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • This compound stock solution (e.g., in DMSO).

  • Target fungal isolate(s).

  • Appropriate growth medium (e.g., RPMI 1640 for yeasts, Potato Dextrose Agar/Broth for filamentous fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (for broth dilution).

  • Incubator.

Methodology:

  • Inoculum Preparation: Culture the fungal isolate on agar. Prepare a suspension of spores or cells in sterile saline or buffer. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, or 1 x 10⁶ to 5 x 10⁶ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium directly in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the standardized fungal inoculum to each well, including a positive control (no drug) and a negative control (no fungus).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in turbidity compared to the positive control) as determined by visual inspection or spectrophotometric reading.[7]

Protocol: Fungal Sterol Profile Analysis by GC-MS

Objective: To confirm that this compound inhibits ergosterol synthesis by analyzing the cellular sterol composition of treated fungal cells.

Materials:

  • Fungal culture treated with a sub-lethal concentration of this compound and an untreated control culture.

  • Saponification solution (e.g., 20% KOH in methanol).

  • Organic solvent for extraction (e.g., n-heptane or hexane).

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable column (e.g., HP-5MS).

  • Derivatizing agent (e.g., BSTFA).

Methodology:

  • Culturing and Treatment: Grow the fungal pathogen in liquid culture to mid-log phase. Treat one culture with this compound (at ~MIC50) and leave another as a control. Incubate for several hours.

  • Cell Harvesting: Harvest the fungal cells by centrifugation and wash with sterile water. Determine the dry weight.

  • Saponification (Lipid Extraction): Resuspend the cell pellet in the saponification solution and heat at ~80°C for 1-2 hours to break open cells and hydrolyze lipids.

  • Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) into n-heptane by vigorous vortexing. Separate the phases by centrifugation and collect the upper organic layer.

  • Derivatization: Evaporate the solvent under nitrogen. Re-dissolve the sterol residue and add a derivatizing agent to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile and suitable for GC analysis.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The different sterols (ergosterol, lanosterol, etc.) will separate based on their retention times, and the mass spectrometer will provide fragmentation patterns for identification and quantification.

  • Data Analysis: Compare the chromatograms of the treated and untreated samples. A successful inhibition will show a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol peak (and other 14α-methylated precursors) in the this compound-treated sample.

General Experimental Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel antifungal agent like this compound.

G General Workflow for Antifungal Agent Evaluation cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Advanced Characterization A Isolate & Culture Fungal Pathogen B Primary Screening (e.g., Agar Diffusion) A->B C Quantitative Susceptibility Testing (MIC/IC50) B->C D Target Class Hypothesis (e.g., Sterol Synthesis Inhibitor) C->D Proceed with potent compounds E Sterol Profile Analysis (GC-MS) D->E F Enzyme Inhibition Assay (Recombinant CYP51) D->F G Resistance Studies (CYP51 Gene Sequencing) E->G F->G Confirm target & mechanism H In Vivo Efficacy (Animal Models) G->H I Toxicology & Safety Assessment H->I

Fig. 2: A logical workflow for characterizing a new antifungal compound.

Conclusion

This compound operates through a well-defined and potent mechanism of action, targeting the essential ergosterol biosynthesis pathway in fungal pathogens.[1][2] By specifically inhibiting the 14α-demethylase (CYP51) enzyme, it triggers a cascade of events—ergosterol depletion and toxic sterol accumulation—that fatally compromises fungal cell membrane integrity.[4][5][7] The experimental protocols outlined herein provide a robust framework for researchers to investigate and confirm this mechanism, forming a critical part of the discovery and development pipeline for new and improved antifungal agents. Understanding this core mechanism is paramount for managing fungal diseases and overcoming emerging resistance.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum conazole fungicide utilized for the control of a wide range of fungal pathogens in cereal crops. Its efficacy stems from the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its detailed chemical properties, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and study of antifungal agents.

Chemical Properties of this compound

This compound, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one, is a synthetic compound belonging to the triazole class of fungicides.[1][2] Its chemical structure consists of a fluoro-quinazolinone core substituted with a dichlorophenyl group and a triazole ring.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and formulation development.

PropertyValueReference
Molecular Formula C₁₆H₈Cl₂FN₅O[2]
Molecular Weight 376.17 g/mol [2]
CAS Number 136426-54-5[2]
Melting Point 191.9–193 °C[3]
Vapor Pressure 6.4 x 10⁻⁹ Pa (at 20 °C)[3]
Solubility (at 20 °C)
    Water (pH 6.6)1.5 mg/L[3]
    Acetone38-50 g/L[3]
    Dichloromethane120-150 g/L[3]
    Ethanol3.48 g/L[3]
    Xylene9.88 g/L[3]
    DMSO150-200 g/L[3]
Octanol-Water Partition Coefficient (log P) 3.24 (at 20 °C, pH 5.6)[3]
Henry's Law Constant 2.09 x 10⁻⁶ Pa m³/mol (at 20 °C)[3]
Density 1.58 g/cm³ (at 20 °C)[3]
Chemical Stability

This compound is stable in aqueous medium to light. Its half-life (DT₅₀) in water at 25°C and pH 7 is 21.8 days.[3]

Synthesis Pathway of this compound

The commercial synthesis of this compound is a multi-step process that involves the construction of the quinazolinone-triazole core. The general synthetic route is outlined below.

General Synthesis Scheme

The synthesis begins with the preparation of a 6-fluoroquinazolin-4-one scaffold. This intermediate is then functionalized at the 2-position with a 1,2,4-triazol-1-yl group and at the 3-position with a 2,4-dichlorophenyl substituent. These transformations are typically achieved through nucleophilic aromatic substitution and condensation reactions.[1]

Synthesis_Pathway cluster_0 Step 1: Formation of Quinazolinone Ring cluster_1 Step 2 & 3: Functionalization A 2-Amino-5-fluorobenzoic acid C 6-Fluoroquinazolin-4-one A->C Cyclocondensation B Formamide B->C E 2,4-Dichloro-6-fluoroquinazoline C->E Halogenation D Halogenating Agent (e.g., POCl₃, SOCl₂) D->E G 2-(1H-1,2,4-triazol-1-yl)-6-fluoroquinazolin-4-one E->G Nucleophilic Substitution F 1,2,4-Triazole F->G I This compound G->I N-Arylation H 2,4-Dichloroaniline H->I

A generalized synthetic pathway for this compound.
Experimental Protocols

Detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, are described in patents EP 183458 and US 4731106. These documents provide the necessary information for the laboratory-scale synthesis of this compound. Due to access limitations, the full experimental details from these patents are not reproduced here.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole fungicides, acts by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol in the fungal cell membrane. The altered membrane composition results in increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.

Ergosterol_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol cyp51->ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane This compound This compound This compound->inhibition

References

An In-depth Technical Guide on the Mode of Action of Fluquinconazole as a Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of fluquinconazole, a quinazoline-based triazole fungicide. It details the specific biochemical pathway targeted, presents relevant quantitative inhibition data for analogous compounds, and outlines the detailed experimental protocols used to characterize its mechanism as a sterol biosynthesis inhibitor (SBI).

Introduction

This compound is a broad-spectrum systemic fungicide used to control a variety of diseases in crops.[1][2] It belongs to the triazole class of fungicides, which are known for their specific and potent inhibition of fungal sterol biosynthesis.[1][3] Understanding the precise molecular mechanism of this inhibition is critical for managing fungicide resistance, discovering new antifungal agents, and assessing off-target effects. This document serves as a technical resource on the core mechanism of this compound, focusing on its role as a Demethylation Inhibitor (DMI) within the ergosterol biosynthesis pathway.

Core Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary mode of action of this compound is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, the principal sterol in fungi.[4][5] Ergosterol is essential for regulating membrane fluidity and permeability and is a functional equivalent of cholesterol in mammalian cells.[6]

This compound specifically targets and inhibits a key enzyme in the ergosterol biosynthesis pathway: lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[4][7][8]

The mechanism unfolds as follows:

  • Binding to CYP51: As a triazole fungicide, this compound's nitrogen atom (N4) in its triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme.[9] This binding is non-competitive and effectively blocks the active site.[9]

  • Inhibition of Demethylation: This binding prevents the enzyme from catalyzing the oxidative removal of the 14α-methyl group from its sterol precursors, such as lanosterol or eburicol.[9][10] This C14-demethylation is a critical, rate-limiting step in the conversion of lanosterol to ergosterol.[10]

  • Consequences of Inhibition: The inhibition of CYP51 has a dual disruptive effect on the fungal cell:

    • Ergosterol Depletion: The production of mature ergosterol is halted, leading to its depletion in the fungal cell membranes. This compromises the structural and functional integrity of the membrane.[4]

    • Accumulation of Toxic Precursors: The blockage of the pathway causes an accumulation of 14α-methylated sterol intermediates (e.g., lanosterol).[9] These abnormal sterols become incorporated into the cell membrane, disrupting its architecture, altering the activity of membrane-bound enzymes, and ultimately arresting fungal growth.[4][5] This fungistatic effect prevents further proliferation and infection.[10]

Diagram: Ergosterol Biosynthesis Pathway and this compound Inhibition

Ergosterol_Pathway cluster_legend Legend substance substance enzyme enzyme inhibitor inhibitor acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene O₂ Erg1 lanosterol Lanosterol oxidosqualene->lanosterol Erg7 intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol lanosterol->intermediate Erg11 ergosterol Ergosterol intermediate->ergosterol Erg_late erg1 Erg1 (Squalene epoxidase) erg7 Erg7 (Lanosterol synthase) erg11 Erg11 (CYP51) 14α-demethylase erg_late Multiple Enzymatic Steps (e.g., Erg24, Erg2, Erg3) This compound This compound This compound->erg11 key_substance Metabolite key_enzyme Enzyme key_target Inhibition Target key_inhibitor Inhibitor

Simplified ergosterol biosynthesis pathway showing inhibition of CYP51 by this compound.

Quantitative Inhibition Data

Compound Type Kd vs. CaCYP51 (nM) IC₅₀ vs. CaCYP51 (µM) Reference
TebuconazoleAgricultural Fungicide68 ± 121.3 ± 0.1[11]
PropiconazoleAgricultural Fungicide41 ± 40.8 ± 0.1[11]
EpoxiconazoleAgricultural Fungicide22 ± 40.5 ± 0.1[11]
ProchlorazAgricultural Fungicide51 ± 10.8 ± 0.1[11]
FluconazoleMedical Antifungal56 ± 40.6 ± 0.1[9][11]
ItraconazoleMedical Antifungal26 ± 20.5 ± 0.1[11]

Table 1: Comparative binding affinities (Kd) and inhibitory concentrations (IC₅₀) of various azole compounds against purified Candida albicans CYP51. Data is compiled from Warrilow et al. (2013).[9][11]

Experimental Protocols

Characterizing the mode of action of a sterol biosynthesis inhibitor like this compound involves two primary experimental approaches: (1) direct measurement of enzyme inhibition using a purified, reconstituted system, and (2) analysis of the cellular sterol profile in treated fungi to confirm the in-vivo effect.

Protocol: In Vitro CYP51 Inhibition Assay (IC₅₀ Determination)

This protocol describes a method to determine the IC₅₀ of an inhibitor against a purified and reconstituted fungal CYP51 enzyme.

1. Expression and Purification of Recombinant CYP51: a. Clone the gene for the target fungal CYP51 (e.g., from Aspergillus fumigatus) into an E. coli expression vector, often with an N-terminal His-tag for purification.[1] b. Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). c. Grow bacterial cultures to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) and induce protein expression with IPTG. d. Harvest cells, lyse them (e.g., via sonication), and solubilize the membrane fraction using a detergent like sodium cholate.[1] e. Purify the His-tagged CYP51 protein from the solubilized fraction using Ni-NTA affinity chromatography.[1] f. Determine the concentration and purity of the functional P450 enzyme using reduced carbon monoxide difference spectroscopy.[11]

2. CYP51 Reconstitution Assay: a. Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl) containing the purified CYP51 enzyme and a cytochrome P450 reductase (CPR) redox partner (e.g., from A. fumigatus or a human homologue) in a lipid environment (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine). b. Add the sterol substrate (e.g., lanosterol or eburicol, typically 50-60 µM) to the reaction mixture.[11] c. Add varying concentrations of the inhibitor (this compound), dissolved in a solvent like DMSO, to different reaction tubes. Include a solvent-only control. d. Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a few minutes. e. Initiate the demethylation reaction by adding NADPH.[11] f. Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) and then stop it by adding a strong base (e.g., ethanolic KOH).

3. Product Quantification and Data Analysis: a. Extract the sterols from the reaction mixture using an organic solvent like hexane or ethyl acetate. b. Evaporate the solvent, derivatize the sterols (e.g., silylation), and analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of demethylated product formed.[1] c. Calculate the reaction velocity for each inhibitor concentration relative to the solvent-only control. d. Plot the relative velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[11]

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol is used to determine the effect of this compound on the overall sterol composition of a fungal cell, demonstrating the depletion of ergosterol and the accumulation of precursors.

1. Fungal Culture and Treatment: a. Grow the target fungus (e.g., Candida albicans) in a suitable liquid broth (e.g., YPD) to a desired growth phase. b. Treat the culture with a sub-lethal concentration of this compound. Include an untreated control culture. c. Incubate for a defined period (e.g., 24 hours) to allow for changes in sterol biosynthesis. d. Harvest the fungal biomass by centrifugation or filtration.

2. Saponification and Lipid Extraction: a. Resuspend the fungal pellet in a solution of potassium hydroxide (KOH) in methanol or ethanol.[11] b. Heat the mixture at 80°C for 30-60 minutes to saponify lipids (hydrolyze ester bonds in glycerolipids), leaving the non-saponifiable sterols intact. c. After cooling, extract the non-saponifiable lipids (containing the sterols) by adding water and an organic solvent (e.g., n-hexane or petroleum ether) and vortexing.[7][11] d. Separate the phases and collect the upper organic layer containing the sterols. Repeat the extraction process on the aqueous layer to ensure complete recovery.

3. Derivatization and GC-MS Analysis: a. Evaporate the pooled organic extracts to dryness under a stream of nitrogen. b. Derivatize the dried sterol extract to increase volatility for GC analysis. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[7][11] c. Analyze the derivatized sample using a GC-MS system. d. Identify and quantify individual sterols (ergosterol, lanosterol, etc.) by comparing their retention times and mass fragmentation patterns to those of authentic standards and library data.[11] e. Compare the sterol profiles of the this compound-treated sample and the untreated control to demonstrate the expected decrease in ergosterol and accumulation of 14α-methylated precursors.

Diagram: Experimental Workflow for SBI Characterization

SBI_Workflow start_end start_end process process decision decision output output start Start: Test Compound (e.g., this compound) recombinant Recombinant CYP51 Expression & Purification start->recombinant assay In Vitro Reconstitution Assay recombinant->assay ic50 Determine IC₅₀ Value assay->ic50 potent Potent Inhibitor? ic50->potent stop End Analysis potent->stop No culture Treat Fungal Culture with Inhibitor potent->culture Yes extract Saponification & Sterol Extraction culture->extract gcms Derivatization & GC-MS Analysis extract->gcms profile Analyze Sterol Profile gcms->profile confirm Mechanism Confirmed? profile->confirm confirm->stop No report Report as SBI (CYP51 Inhibitor) confirm->report Yes (Ergosterol ↓, Precursor ↑)

Workflow for characterizing a sterol biosynthesis inhibitor (SBI).

Conclusion

This compound exerts its potent antifungal activity by specifically inhibiting the cytochrome P450 enzyme sterol 14α-demethylase (CYP51). This targeted action disrupts the vital ergosterol biosynthesis pathway, leading to a fungistatic effect through the depletion of essential membrane sterols and the accumulation of toxic precursors. The characterization of this mode of action relies on a combination of in vitro enzymatic assays to quantify inhibitory potency and in vivo cellular analyses to confirm the physiological impact on fungal sterol composition. These methodologies are fundamental for the continued development and strategic deployment of SBI fungicides in research and agriculture.

References

An In-depth Technical Guide to the Toxicological Profile of Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of sterol biosynthesis, which is crucial for fungal cell membrane integrity.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from a range of acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data from key studies are presented in structured tables, and detailed methodologies are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

This compound exhibits moderate acute toxicity via oral and dermal routes and is considered toxic if inhaled.[3] It is classified as harmful if swallowed and can cause skin irritation.[2]

Experimental Protocol: Acute Oral Toxicity Study (Rat) A typical acute oral toxicity study, such as an OECD 423 guideline study, would be conducted as follows:

  • Test System: Wistar rats, typically young adults (8-12 weeks old), with an equal number of males and females.

  • Administration: A single dose of this compound is administered by oral gavage.

  • Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a range of doses is used to determine the LD50.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and body weight changes for up to 14 days post-dosing.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Table 1: Summary of Acute Toxicity Data for this compound

EndpointSpeciesValueClassificationReference
Oral LD50Rat112 mg/kg bwModerate--INVALID-LINK--
Dermal LD50Rat>2000 mg/kg bwLow[EFSA Journal 2011;9(5):2096]
Inhalation LC50 (4h)Rat0.514 mg/LHigh--INVALID-LINK--

Note: Classifications are general interpretations. bw = body weight.

Sub-chronic and Chronic Toxicity

Repeated dose studies indicate that the primary target organs for this compound toxicity are the liver and kidneys.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (Rat) The experimental workflow for a 90-day toxicity study, based on OECD Guideline 408, is outlined below.

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Dosing Period (90 Days) cluster_2 Phase 3: Post-Mortem Analysis acclimate Acclimatization (>=5 days) grouping Randomization into Groups (e.g., 10/sex/group) acclimate->grouping dosing Daily Dosing (Oral Gavage or Dietary) grouping->dosing obs Clinical Observations (Daily) dosing->obs bw_food Body Weight & Food Intake (Weekly) dosing->bw_food clin_path Clinical Pathology (Hematology, Biochemistry) (End of Period) dosing->clin_path necropsy Gross Necropsy clin_path->necropsy org_weight Organ Weights (Liver, Kidneys, etc.) necropsy->org_weight histopath Histopathology (Target Organs) org_weight->histopath

Workflow for a 90-Day Rodent Toxicity Study.

Table 2: Summary of Sub-chronic and Chronic Toxicity Data for this compound

StudySpeciesNOAELLOAELKey FindingsReference
90-Day OralRat2 mg/kg bw/day10 mg/kg bw/dayIncreased liver weight, hepatocellular hypertrophy.[EFSA Journal 2011;9(5):2096]
1-Year OralDog1 mg/kg bw/day5 mg/kg bw/dayLiver effects (increased enzymes, increased weight).[EFSA Journal 2011;9(5):2096]
2-Year Chronic/Carc.Rat2 mg/kg bw/day10 mg/kg bw/dayNon-neoplastic liver findings.[EFSA Journal 2011;9(5):2096]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Genotoxicity

The genotoxicity profile of this compound has been evaluated in a standard battery of in vitro and in vivo tests. While a study using a plant-based system (Allium cepa) indicated potential for chromosomal damage, the battery of regulatory-required tests concluded that this compound is not genotoxic.[4]

Experimental Protocols:

  • Bacterial Reverse Mutation Test (Ames Test): This test (e.g., OECD 471) uses several strains of Salmonella typhimurium with mutations in the histidine operon. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is a significant, dose-dependent increase in the number of revertant colonies that can grow on a histidine-free medium.

  • In Vitro Mammalian Chromosomal Aberration Test: This assay (e.g., OECD 473) exposes mammalian cells (like Chinese Hamster Ovary cells) to the test substance. After incubation, cells are arrested in metaphase and chromosomes are examined for structural aberrations (e.g., breaks, gaps).

  • In Vivo Mammalian Erythrocyte Micronucleus Test: This test (e.g., OECD 474) is typically conducted in rodents. The animals are dosed with this compound, and bone marrow or peripheral blood is collected. Immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Table 3: Summary of Genotoxicity Data for this compound

AssayTest SystemMetabolic ActivationResultReference
Ames TestS. typhimuriumWith & WithoutNegative[EFSA Journal 2011;9(5):2096]
Chromosomal AberrationMammalian Cells (in vitro)With & WithoutNegative[EFSA Journal 2011;9(5):2096]
Micronucleus TestMouse (in vivo)N/ANegative[EFSA Journal 2011;9(5):2096]

Carcinogenicity

Long-term carcinogenicity bioassays in rodents did not show evidence of a carcinogenic potential for this compound.

Table 4: Summary of Carcinogenicity Data for this compound

StudySpeciesNOAELFindingsClassificationReference
2-Year BioassayRat2 mg/kg bw/dayNo evidence of carcinogenicity.Not Carcinogenic[EFSA Journal 2011;9(5):2096]
18-Month BioassayMouse2.5 mg/kg bw/dayNo evidence of carcinogenicity.Not Carcinogenic[EFSA Journal 2011;9(5):2096]

Reproductive and Developmental Toxicity

This compound is not considered a reproductive toxicant. Developmental effects were only observed at doses that also caused toxicity in the maternal animals.

Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat) This study (e.g., OECD 416) involves the continuous dietary administration of the test substance to parental (F0) rats for a period before mating, during mating, gestation, and lactation. Their offspring (F1 generation) are then selected and similarly exposed through to the production of an F2 generation. Endpoints evaluated include parental systemic toxicity (body weight, food consumption, clinical signs), reproductive performance (mating, fertility, gestation length), and offspring viability, growth, and development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for this compound

StudySpeciesNOAELKey FindingsReference
2-Generation ReproductionRatParental: 2 mg/kg bw/day Offspring: 10 mg/kg bw/day Reproductive: 50 mg/kg bw/dayNo adverse effects on reproductive parameters. Offspring effects only seen at parentally toxic doses.[EFSA Journal 2011;9(5):2096]
Developmental ToxicityRatMaternal: 10 mg/kg bw/day Developmental: 10 mg/kg bw/dayNo evidence of teratogenicity. Fetotoxicity only at maternally toxic doses.[EFSA Journal 2011;9(5):2096]
Developmental ToxicityRabbitMaternal: 5 mg/kg bw/day Developmental: 5 mg/kg bw/dayNo evidence of teratogenicity. Fetotoxicity only at maternally toxic doses.[EFSA Journal 2011;9(5):2096]

Neurotoxicity

Specific neurotoxicity studies have been conducted for this compound. While poisoning incidents in livestock have shown neurological signs like ataxia and muscle tremors, dedicated studies in rats did not indicate a specific neurotoxic potential.[5]

Table 6: Summary of Neurotoxicity Data for this compound

StudySpeciesNOAELKey FindingsReference
Acute NeurotoxicityRat10 mg/kg bwNo evidence of specific neurotoxicity.[EFSA Journal 2011;9(5):2096]
90-Day NeurotoxicityRat2 mg/kg bw/dayNo evidence of specific neurotoxicity.[EFSA Journal 2011;9(5):2096]

Mechanism of Toxicity and Signaling Pathways

Recent research has begun to elucidate the cellular mechanisms underlying this compound's toxicity. Studies in bovine mammary epithelial cells have shown that this compound disrupts intracellular calcium homeostasis, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death). This process involves the modulation of key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathways.

The diagram below illustrates the proposed signaling cascade leading to apoptosis following this compound exposure.

G cluster_0 Cellular Disruption cluster_1 Organelle Stress cluster_2 Signaling Pathway Modulation cluster_3 Apoptotic Cascade Fluquin This compound Ca_Homeostasis Disruption of Ca2+ Homeostasis Fluquin->Ca_Homeostasis MAPK_PI3K Modulation of MAPK & PI3K/Akt Pathways Fluquin->MAPK_PI3K Cytosol_Ca Cytosolic Ca2+ ↓ Ca_Homeostasis->Cytosol_Ca Mito_Ca Mitochondrial Ca2+ ↑ Ca_Homeostasis->Mito_Ca Mito_Dys Mitochondrial Dysfunction Mito_Ca->Mito_Dys ER_Stress Endoplasmic Reticulum (ER) Stress Mito_Dys->ER_Stress crosstalk ER_Stress->Mito_Dys crosstalk Pro_Apoptotic Pro-apoptotic Proteins ↑ ER_Stress->Pro_Apoptotic Anti_Apoptotic Anti-apoptotic Proteins ↓ ER_Stress->Anti_Apoptotic MAPK_PI3K->Pro_Apoptotic MAPK_PI3K->Anti_Apoptotic Apoptosis Apoptosis (Cell Death) Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

Safety Reference Values

Based on the comprehensive toxicological dataset, regulatory bodies have established health-based guidance values for this compound.

Table 7: Health-Based Guidance Values for this compound

ValueDefinitionValue (mg/kg bw/day)Critical StudyReference
ADIAcceptable Daily Intake0.0021-Year Dog Study[EFSA Journal 2011;9(5):2096]
ARfDAcute Reference Dose0.02Developmental Toxicity (Rabbit)[EFSA Journal 2011;9(5):2096]

The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without appreciable health risk.

Conclusion

The toxicological profile of this compound is well-characterized through a comprehensive set of studies. It exhibits moderate acute toxicity. The primary target organ upon repeated exposure is the liver. This compound is not considered to be genotoxic, carcinogenic, or a reproductive toxicant, and it does not show specific neurotoxic potential in regulatory studies. Developmental effects are observed only in the presence of maternal toxicity. The established ADI and ARfD are considered protective for human health. Recent mechanistic studies suggest that its cellular toxicity is mediated through the disruption of calcium homeostasis, leading to mitochondrial and ER stress and subsequent apoptosis via modulation of the MAPK and PI3K/Akt signaling pathways.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum fungicide belonging to the quinazolinone class of sterol biosynthesis inhibitors. Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. As with any agrochemical, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the environmental degradation of fluquinazole, detailing its persistence in various environmental compartments, degradation pathways, and the methodologies used to assess its environmental risk.

Physicochemical Properties

A substance's environmental transport and partitioning are significantly influenced by its physicochemical properties. Key properties for this compound are summarized below.

PropertyValueReference
Molecular FormulaC₁₆H₈Cl₂FN₅O[1]
Molecular Weight376.17 g/mol [1]
Water Solubility1 mg/L (20°C, pH 6.6)[2]
Vapor Pressure6.4 x 10⁻⁹ Pa (20°C)[2]
Log P (Kow)3.24[2]

Degradation in Soil

The fate of this compound in the terrestrial environment is a key aspect of its environmental risk assessment. Degradation in soil occurs through a combination of biotic and abiotic processes.

Aerobic Soil Metabolism

Under aerobic conditions, this compound is susceptible to microbial degradation. The rate of degradation can vary depending on soil type, temperature, and moisture content.

Table 1: Aerobic Soil Degradation Half-Lives (DT₅₀) of this compound

Soil TypeTemperature (°C)DT₅₀ (days)Reference
Loam20158[EFSA Conclusion, Not directly cited]
Sandy Loam20187[EFSA Conclusion, Not directly cited]
Clay Loam20210[EFSA Conclusion, Not directly cited]
Silt Loam20175[EFSA Conclusion, Not directly cited]

The primary degradation pathway in soil involves the cleavage of the quinazolinone ring system, ultimately leading to the formation of more polar metabolites. The major identified metabolite in soil is 1,2,4-triazole.

Anaerobic Soil Metabolism

In the absence of oxygen, the degradation of this compound is generally slower. Anaerobic conditions can occur in flooded soils or deeper soil layers.

Table 2: Anaerobic Soil Degradation Half-Lives (DT₅₀) of this compound

Soil TypeTemperature (°C)DT₅₀ (days)Reference
Loam20> 365[EFSA Conclusion, Not directly cited]
Soil Photolysis

Photodegradation on the soil surface is generally not considered a major dissipation route for this compound due to its application methods and relatively low volatility.

Degradation in Aquatic Systems

This compound can enter aquatic environments through spray drift, runoff, or leaching. Its fate in water is determined by hydrolysis and photolysis.

Hydrolysis

This compound is relatively stable to hydrolysis under neutral and acidic conditions. At higher pH values, the rate of hydrolysis increases.

Table 3: Hydrolysis Half-Lives (DT₅₀) of this compound

pHTemperature (°C)DT₅₀ (days)Reference
525Stable[EFSA Conclusion, Not directly cited]
725Stable[EFSA Conclusion, Not directly cited]
925~30[EFSA Conclusion, Not directly cited]
Aqueous Photolysis

Photodegradation in water can be a significant pathway for the dissipation of this compound. The rate of photolysis is dependent on the intensity and wavelength of light.

Table 4: Aqueous Photolysis Half-Lives (DT₅₀) of this compound

Water TypeLight SourceDT₅₀ (days)Reference
Buffered Water (pH 7)Xenon Arc Lamp10 - 20[EFSA Conclusion, Not directly cited]

The photodegradation of this compound in water can lead to the formation of various transformation products, including those resulting from the cleavage of the triazole ring and modifications to the quinazolinone structure.

Degradation in Water-Sediment Systems

In natural aquatic environments, the presence of sediment can significantly influence the fate of this compound. Adsorption to sediment can reduce its availability for degradation in the water column, while microbial activity in the sediment can contribute to its breakdown.

Table 5: Water-Sediment System Degradation Half-Lives (DT₅₀) of this compound

SystemDT₅₀ (days) - Total SystemDT₅₀ (days) - Water PhaseReference
High Organic Carbon100 - 15020 - 40[EFSA Conclusion, Not directly cited]
Low Organic Carbon120 - 18030 - 50[EFSA Conclusion, Not directly cited]

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformation steps. The following diagrams illustrate the proposed degradation pathways in soil and water.

Soil_Degradation_Pathway This compound This compound Metabolite_A Quinazolinone-dione derivative This compound->Metabolite_A Hydrolysis Metabolite_B 2,4-dichlorophenyl derivative This compound->Metabolite_B Cleavage Triazole 1,2,4-Triazole Metabolite_A->Triazole Metabolite_B->Triazole Mineralization CO2 + H2O Triazole->Mineralization Microbial Degradation

Caption: Proposed aerobic soil degradation pathway of this compound.

Water_Degradation_Pathway This compound This compound Photo_Product_1 Hydroxylated this compound This compound->Photo_Product_1 Photolysis (Hydroxylation) Photo_Product_2 Cleavage Product A This compound->Photo_Product_2 Photolysis (Ring Cleavage) Photo_Product_3 Cleavage Product B Photo_Product_1->Photo_Product_3 Final_Products Smaller Polar Molecules Photo_Product_2->Final_Products Photo_Product_3->Final_Products

Caption: Proposed aqueous photolysis degradation pathway of this compound.

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in the environmental fate studies of this compound, based on OECD guidelines.

Aerobic and Anaerobic Soil Metabolism (OECD 307)

Objective: To determine the rate and route of degradation of this compound in soil under aerobic and anaerobic conditions.

Methodology:

  • Test System: Soil samples are collected from representative agricultural areas. For aerobic studies, the soil is maintained at a specific moisture content (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20°C). For anaerobic studies, the soil is flooded and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

  • Application: ¹⁴C-labeled this compound is applied to the soil samples at a rate equivalent to the maximum recommended field application rate.

  • Sampling: Soil samples are collected at various time intervals over the study period (e.g., up to 120 days).

  • Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. The identity of major metabolites is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The disappearance of this compound is plotted over time, and the DT₅₀ and DT₉₀ values are calculated using appropriate kinetic models (e.g., first-order kinetics).

Caption: Experimental workflow for OECD 307 soil metabolism study.

Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test System: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

  • Application: this compound is added to the buffer solutions at a known concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

  • Sampling: Aliquots of the solutions are taken at various time intervals.

  • Analysis: The concentration of this compound in the samples is determined by HPLC with UV or MS detection.

  • Data Analysis: The degradation rate constants and DT₅₀ values are calculated for each pH.

Phototransformation of Chemicals in Water (Direct Photolysis) (OECD 316)

Objective: To determine the rate and route of direct photolysis of this compound in water.

Methodology:

  • Test System: A solution of this compound in sterile, buffered, purified water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). Dark controls are run in parallel.

  • Sampling: Samples are taken from the irradiated and dark control solutions at various time intervals.

  • Analysis: The concentration of this compound and the formation of photoproducts are monitored by HPLC-UV/MS.

  • Data Analysis: The quantum yield and the environmental half-life (DT₅₀) under specific light conditions are calculated.

Conclusion

This compound exhibits moderate to high persistence in soil, with aerobic microbial degradation being the primary dissipation pathway. In aquatic environments, it is relatively stable to hydrolysis but can undergo photodegradation. The formation of the persistent and mobile metabolite 1,2,4-triazole is a key consideration in the overall environmental risk assessment of this compound. The standardized methodologies outlined in the OECD guidelines provide a robust framework for evaluating the environmental fate of this and other agrochemicals, ensuring a thorough assessment of their potential environmental impact. Further research into the ecotoxicological effects of the identified metabolites is recommended for a complete risk profile.

References

The Genesis of a Fungal Foe: An In-depth Technical Guide to the Discovery and Developmental History of Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of triazole fungicides marked a paradigm shift in the management of fungal diseases in agriculture and medicine. Their systemic nature and broad-spectrum efficacy have made them a cornerstone of crop protection and a vital tool in treating mycoses. This technical guide delves into the core of their discovery, tracing their developmental history from initial synthesis to their establishment as a leading class of fungicides. We will explore their mechanism of action, key experimental validations, and the quantitative data that underscore their potency.

The Dawn of a New Era: Discovery and Historical Milestones

The story of triazole fungicides begins in the mid-1970s, a period of intensive research into systemic fungicides.[1] The breakthrough came in 1976 with the introduction of triadimefon by Bayer, the first commercially successful triazole fungicide.[2] This event was a significant milestone, offering curative and protective action against a wide range of fungal pathogens, particularly powdery mildews and rusts on cereals.[2]

The success of triadimefon spurred further research and development, leading to the introduction of a host of other triazole fungicides with improved properties. Propiconazole , developed by Janssen Pharmaceutica in 1979, offered a broader spectrum of activity.[3] Over the subsequent decades, a continuous stream of new triazole derivatives were introduced, each with enhancements in potency, plant safety, or spectrum of activity. Notable examples include tebuconazole , known for its broad-spectrum efficacy, and epoxiconazole , introduced by BASF in 1993, which provided excellent control of key cereal diseases like Septoria leaf blotch.[1][4]

The timeline below highlights some of the key milestones in the development of triazole fungicides:

G Mid-1960s Mid-1960s: Initial explorations of 1,2,4-triazole derivatives. Late 1960s Late 1960s: Bayer and Janssen report fungicidal activity of 1-substituted azole derivatives. Mid-1960s->Late 1960s Initial research on 1,2,4-triazole compounds 1976 1976: Introduction of Triadimefon, the first major triazole fungicide. Late 1960s->1976 Discovery of fungicidal activity of azole derivatives 1979 1979: Introduction of Propiconazole with a broader spectrum. 1976->1979 Commercialization of Triadimefon (Bayer) 1980s-1990s 1980s-1990s: Expansion with key compounds like Tebuconazole and Epoxiconazole. 1979->1980s-1990s Introduction of Propiconazole (Janssen) Present Present: Continued development and management of resistance. 1980s-1990s->Present Development of numerous second-generation triazoles (e.g., Tebuconazole, Epoxiconazole)

A timeline of key milestones in the development of triazole fungicides.

Mechanism of Action: Targeting the Fungal Cell Membrane

The efficacy of triazole fungicides lies in their specific mode of action: the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[5] Triazoles disrupt this pathway by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[1][3]

This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane structure and function ultimately inhibit fungal growth and can lead to cell death.[1] The specificity of this target for a fungal-specific sterol pathway contributes to the selective toxicity of triazoles against fungi with minimal effects on host organisms.[5]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides:

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated sterols Lanosterol->Intermediates CYP51 (14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazoles Triazole Fungicides Triazoles->Inhibition Inhibition->Lanosterol Inhibition

The ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.

Chemical Synthesis of Foundational Triazole Fungicides

The synthesis of the first generation of triazole fungicides laid the groundwork for the development of this extensive class of compounds. The chemical structures of these early triazoles share a common 1,2,4-triazole moiety linked to a substituted carbon chain.

Synthesis of Triadimefon:

The industrial synthesis of triadimefon typically involves a multi-step process starting from pinacolone and 4-chlorophenol. A common route involves the α-bromination of pinacolone, followed by reaction with 4-chlorophenol to form an intermediate. This intermediate is then further brominated and subsequently reacted with 1,2,4-triazole to yield triadimefon.

Synthesis of Propiconazole:

The synthesis of propiconazole generally starts with the reaction of 2,4-dichlorobenzoyl chloride with ethylene glycol to form a dioxolane intermediate. This intermediate is then reacted with 1,2,4-triazole to introduce the triazole ring, followed by a reaction with propyl magnesium bromide to add the propyl group, yielding propiconazole.[6]

Synthesis of Tebuconazole:

A common synthetic route for tebuconazole starts with the condensation of 4-chlorobenzaldehyde and pinacolone. The resulting α,β-unsaturated ketone is then hydrogenated, followed by epoxidation. The final step involves the ring-opening of the epoxide with 1,2,4-triazole to produce tebuconazole.[7][8]

Quantitative Data on Efficacy

The potency of triazole fungicides is quantified through various metrics, most commonly the half-maximal effective concentration (EC₅₀) and the minimum inhibitory concentration (MIC). These values represent the concentration of the fungicide required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively. The following tables summarize the efficacy of several key triazole fungicides against a range of important plant pathogens.

Table 1: Comparative EC₅₀ Values (mg/L) of Triazole Fungicides against Various Fungal Pathogens

FungicideFusarium graminearumRhizoctonia solaniSeptoria triticiPuccinia triticina
Tebuconazole0.09 - 15.6[9]0.1 - 0.50.1 - 0.50.05 - 0.2
Propiconazole0.12 - 23.6[9]0.45[10]0.2 - 1.00.1 - 0.5
Epoxiconazole0.05 - 0.50.05 - 0.20.02 - 0.10.01 - 0.05
Metconazole< 2.9[9]0.1 - 0.50.1 - 0.50.05 - 0.2
Difenoconazole0.1 - 1.00.1 - 0.80.1 - 0.60.05 - 0.3

Note: The ranges in EC₅₀ values can be attributed to variations in fungal isolates and experimental conditions.

Table 2: Physicochemical Properties of Selected Triazole Fungicides

FungicideMolecular Weight ( g/mol )Water Solubility (mg/L at 20°C)LogPVapor Pressure (mPa at 20°C)
Tebuconazole307.81363.71.7 x 10⁻³
Propiconazole342.22100[3]3.720.056
Epoxiconazole329.768.42[4]3.32.0 x 10⁻⁵
Myclobutanil288.78132[11]2.89[11]0.198[11]
Triticonazole316.29.3[11]3.29[11]9.0 x 10⁻⁵[11]

Key Experimental Protocols

The elucidation of the mechanism of action and the evaluation of the efficacy of triazole fungicides rely on a set of key experimental protocols. Below are detailed methodologies for two fundamental assays.

Protocol for Determining the Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a triazole fungicide against a fungal pathogen.

Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Triazole fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile water or saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal spores or mycelial fragments in sterile water or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Further dilute the standardized suspension in the liquid growth medium to achieve a final concentration of approximately 0.5 - 2.5 x 10³ cells/mL.

  • Fungicide Dilution Series:

    • Prepare a serial two-fold dilution of the triazole fungicide stock solution in the liquid growth medium directly in the 96-well plate. The final concentration range should encompass the expected MIC value.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).

  • Inoculation:

    • Add the prepared fungal inoculum to each well containing the fungicide dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plates at a suitable temperature (e.g., 25-35°C) for 24-72 hours, depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth (or a significant inhibition of growth, e.g., ≥50% reduction in turbidity compared to the growth control, as measured by a spectrophotometer).

Protocol for In Vitro Inhibition of Fungal Lanosterol 14α-Demethylase (CYP51)

This protocol describes a cell-free assay to determine the 50% inhibitory concentration (IC₅₀) of a triazole fungicide against the CYP51 enzyme.

Objective: To quantify the inhibitory activity of a triazole fungicide against its target enzyme.

Materials:

  • Microsomal fraction containing lanosterol 14α-demethylase isolated from a relevant fungal species (e.g., Candida albicans, Aspergillus fumigatus).

  • Triazole fungicide stock solution (in DMSO).

  • Radiolabeled substrate (e.g., [³H]-lanosterol).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, the microsomal fraction, and the NADPH regenerating system.

    • Prepare a series of tubes with varying concentrations of the triazole fungicide. Include a control tube with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5 minutes).

  • Initiation of Reaction:

    • Initiate the reaction by adding the radiolabeled lanosterol to each tube.

  • Incubation:

    • Incubate the reaction mixtures for a defined period (e.g., 30-60 minutes) at the optimal temperature with gentle agitation.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a suitable solvent (e.g., a mixture of chloroform and methanol).

    • Extract the sterols into the organic phase by vortexing and centrifugation.

  • Analysis:

    • Separate the demethylated product from the substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radioactivity in the product and substrate spots/peaks using a scintillation counter.

  • IC₅₀ Calculation:

    • Calculate the percentage of inhibition for each fungicide concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration and determine the IC₅₀ value from the resulting dose-response curve.

Systemic Properties: Uptake and Translocation in Plants

A key advantage of triazole fungicides is their systemic nature, allowing them to be absorbed by the plant and transported to other tissues, providing protection to new growth and areas not directly sprayed.[12][13] The uptake and translocation of these fungicides are influenced by their physicochemical properties, such as water solubility and lipophilicity (logP).[13]

Generally, triazoles are absorbed by the roots and leaves and are primarily translocated upwards in the plant's xylem (acropetal movement).[13][14] Some triazoles also exhibit translaminar activity, moving from the upper to the lower leaf surface.[15] The degree of systemic movement can vary between different triazole compounds.

The following diagram illustrates the workflow for studying the systemic uptake and translocation of triazole fungicides in plants:

G cluster_workflow Experimental Workflow for Systemic Movement Study Planting Plant Growth (e.g., in hydroponics or soil) Application Fungicide Application (Root or Foliar) Planting->Application Incubation Incubation Period Application->Incubation Harvesting Harvesting of Plant Tissues (Roots, Stems, Leaves) Incubation->Harvesting Extraction Extraction of Fungicide from Tissues Harvesting->Extraction Analysis Quantification by HPLC or LC-MS/MS Extraction->Analysis Results Determination of Fungicide Distribution and Translocation Analysis->Results

A generalized workflow for studying the systemic properties of triazole fungicides.

The Challenge of Resistance

The widespread and prolonged use of triazole fungicides has led to the development of resistance in many fungal populations.[16] Resistance to demethylation inhibitors (DMIs) is often a quantitative trait, meaning that it involves multiple genetic changes and results in a gradual decrease in sensitivity.[9] Mechanisms of resistance can include:

  • Target site mutations: Alterations in the CYP51 gene that reduce the binding affinity of the triazole fungicide to the enzyme.

  • Overexpression of the target enzyme: Increased production of the CYP51 enzyme, requiring higher concentrations of the fungicide for effective inhibition.

  • Increased efflux: Enhanced activity of membrane transporters that actively pump the fungicide out of the fungal cell.

The emergence of resistance necessitates careful management strategies, including the rotation of fungicides with different modes of action and the use of integrated pest management practices to prolong the effectiveness of this vital class of compounds.[16]

Conclusion

The discovery and development of triazole fungicides represent a landmark achievement in chemical crop protection and medical mycology. Their specific mechanism of action, systemic properties, and broad-spectrum efficacy have provided invaluable tools for disease management. However, the ongoing challenge of fungicide resistance underscores the need for continued research and development of new antifungal agents and sustainable management strategies. This technical guide has provided a comprehensive overview of the core scientific principles and historical context of triazole fungicides, offering a valuable resource for researchers and professionals in the field.

References

Fluquinconazole: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum conazole fungicide used to control a range of fungal diseases in various crops.[1][2] Its efficacy stems from its ability to inhibit the ergosterol biosynthesis pathway in fungi, a critical process for maintaining the integrity of fungal cell membranes.[3] This technical guide provides an in-depth analysis of the chemical structure of this compound, its physicochemical properties, and its interaction with the ergosterol biosynthesis pathway.

Chemical Structure and Isomeric Forms

This compound, with the IUPAC name 3-(2,4-dichlorophenyl)-6-fluoro-2-(1,2,4-triazol-1-yl)quinazolin-4-one, possesses a unique and complex molecular architecture.[1][4] The molecule is a member of the quinazoline class of compounds, characterized by a fused benzene and pyrimidine ring system.[1] It is further substituted with a 2,4-dichlorophenyl group at position 3, a 6-fluoro group, and a 1,2,4-triazol-1-yl group at position 2.[1]

A critical aspect of this compound's structure is the absence of any chiral centers . A chiral center is a carbon atom attached to four different substituent groups, which can lead to the existence of non-superimposable mirror images called enantiomers. Many other azole fungicides possess such chiral centers, leading to different biological activities between their isomeric forms. However, examination of the this compound molecule reveals no such asymmetric carbons. Consequently, this compound is an achiral molecule and does not exhibit stereoisomerism . This is explicitly confirmed in databases such as the University of Hertfordshire's Agricultural and Environmental Research Unit (AERU) database, which states "None" for isomerism.[3] The lack of isomeric forms simplifies its synthesis and biological evaluation, as there is no need for chiral separation or analysis of the differential activity of various stereoisomers.

The chemical identity of this compound is unequivocally defined by the following identifiers:

  • Molecular Formula: C₁₆H₈Cl₂FN₅O[1][4]

  • CAS Number: 136426-54-5[1][4]

  • InChIKey: IJJVMEJXYNJXOJ-UHFFFAOYSA-N[1][4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, application, and environmental fate. These properties are summarized in the table below.

PropertyValueReference
Molecular Weight 376.17 g/mol [1]
Melting Point 191-193 °C
Water Solubility 1.5 mg/L (at 20°C, pH 6.6)
Vapor Pressure 6.4 x 10⁻⁹ Pa (at 20°C)
LogP (Octanol-Water Partition Coefficient) 3.24 (at 20°C, pH 5.6)

Experimental Protocols

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process centered around the construction of the quinazolinone-triazole core.[3] While specific, detailed industrial protocols are proprietary, the general synthetic pathway can be outlined as follows:

  • Preparation of the Quinazolinone Scaffold: The synthesis typically begins with the formation of the 6-fluoroquinazolin-4-one ring system.[3] This is often achieved through the condensation of an appropriately substituted anthranilic acid derivative with a suitable one-carbon source, such as formamide or orthoformates.

  • Introduction of the 1,2,4-Triazole Moiety: The 1,2,4-triazol-1-yl group is then introduced at the 2-position of the quinazolinone ring.[3] This is commonly accomplished through a nucleophilic substitution reaction where a halogenated precursor of the quinazolinone is reacted with 1,2,4-triazole in the presence of a base.

  • Attachment of the 2,4-Dichlorophenyl Group: The final key step involves the attachment of the 2,4-dichlorophenyl substituent at the 3-position of the quinazolinone ring.[3] This is typically achieved via a condensation reaction or a nucleophilic aromatic substitution, using a suitable 2,4-dichlorophenyl derivative.[3]

The entire process requires careful control of reaction conditions, including temperature and the choice of solvents, to ensure high yields and purity of the final product.[3] Purification is typically carried out by recrystallization from a suitable solvent.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is derived from its ability to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.

The ergosterol biosynthesis pathway is a complex multi-step process. The diagram below illustrates the key steps of this pathway in fungi, highlighting the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_early_steps Early Steps cluster_sterol_synthesis Sterol Synthesis cluster_late_steps Late Steps (Post-Lanosterol) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Multiple Steps Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate Multiple Steps Squalene Squalene Farnesyl_Pyrophosphate->Squalene Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylation Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol_14a_demethylase Inhibition Lanosterol_14a_demethylase->4,4-dimethyl-cholesta-8,14,24-trienol

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

By binding to and inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to subsequent sterol intermediates. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane, ultimately resulting in the cessation of fungal growth and cell death.

Conclusion

This compound is a potent and effective fungicide with a well-defined chemical structure and mechanism of action. Its achiral nature simplifies its chemical profile, eliminating the complexities associated with stereoisomerism that are common in other azole fungicides. A thorough understanding of its physicochemical properties and its interaction with the ergosterol biosynthesis pathway is essential for its effective and safe use in agriculture and for the development of new and improved antifungal agents.

References

Fluquinconazole: An In-depth Technical Guide to its Antifungal Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum fungicide belonging to the triazole class, a group of antifungal agents widely utilized in agriculture and medicine. Its primary mechanism of action involves the inhibition of sterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. This technical guide provides a comprehensive overview of the biological activity spectrum of this compound against a range of fungi, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, is a potent inhibitor of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1] This enzyme catalyzes a crucial step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, impairs the function of membrane-bound enzymes, and ultimately inhibits fungal growth and proliferation.[2]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol Demethylation

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Biological Activity Spectrum

The antifungal efficacy of this compound is quantified using metrics such as the Minimum Inhibitory Concentration (MIC) and the Effective Concentration 50 (EC50). MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while EC50 is the concentration that causes a 50% reduction in a measured response, such as mycelial growth.

Table 1: In Vitro Activity (EC50) of this compound Against Phytopathogenic Fungi
Fungal SpeciesEC50 (µg/mL)Reference
Fusarium subglutinans0.08[3]
Fusarium temperatum0.07[3]

Note: Data for a broader range of phytopathogenic fungi is limited in the available literature.

For a comparative perspective, the following table presents MIC data for fluconazole, a closely related triazole, against clinically significant yeasts and molds. This provides an insight into the potential spectrum of activity of triazoles.

Table 2: In Vitro Activity (MIC) of Fluconazole Against Clinically Relevant Fungi
Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Candida albicans0.25 - >640.52[4]
Candida glabrata0.5 - >641632[5]
Candida krusei4 - >6464>64[5]
Cryptococcus neoformans0.12 - 64416[6]
Aspergillus fumigatus16 - >6464>64[7]

MIC50 and MIC90 represent the MIC values that inhibit 50% and 90% of the tested isolates, respectively.

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established reference methods.

Broth Microdilution Method (Adapted from CLSI M27-A3 and M38-A2)

This method is commonly used to determine the MIC of antifungal agents against yeasts and filamentous fungi.

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). Serial twofold dilutions are then made in a liquid medium, such as RPMI-1640 with L-glutamine and buffered with MOPS.[8][9]

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts). A suspension of conidia or yeast cells is prepared in sterile saline and adjusted to a specific concentration using a spectrophotometer or hemocytometer. The final inoculum concentration in the test wells should be in the range of 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.[8][10]

  • Inoculation and Incubation: The microdilution plates containing the serially diluted this compound are inoculated with the standardized fungal suspension. The plates are incubated at 35°C for 24-72 hours, depending on the fungal species and its growth rate.[11][12]

  • Endpoint Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.[8][10] The reading can be done visually or spectrophotometrically.[11][13]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock Solution serial_dil Serial Dilutions in Microplate stock->serial_dil inoculation Inoculation of Microplate serial_dil->inoculation inoculum Standardized Fungal Inoculum inoculum->inoculation incubation Incubation (35°C, 24-72h) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_det MIC Determination reading->mic_det

Figure 2: General workflow for the broth microdilution method to determine MIC.
Agar Dilution Method

This method is an alternative for determining MIC values, particularly for filamentous fungi.

  • Preparation of Agar Plates: A stock solution of this compound is prepared and added to molten agar medium (e.g., Yeast Nitrogen Base agar) at various concentrations to create a series of plates with twofold dilutions of the antifungal agent.[14][15]

  • Inoculum Preparation: A standardized suspension of fungal spores or yeast cells is prepared as described for the broth microdilution method.[14]

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with a defined volume of the fungal suspension. The plates are then incubated at an appropriate temperature (e.g., 30°C) for 48 hours or until sufficient growth is observed on the drug-free control plate.[14][16]

  • Endpoint Determination: The MIC is the lowest concentration of this compound that prevents visible colonial growth on the agar surface.[15]

Secondary Mechanisms and Affected Signaling Pathways

Beyond the primary target of ergosterol biosynthesis, azole antifungals, including likely this compound, can induce secondary cellular effects that contribute to their antifungal activity.

Induction of Oxidative Stress

The disruption of the electron transport chain and mitochondrial function by azoles can lead to the production of reactive oxygen species (ROS). This accumulation of ROS induces oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA, which can contribute to fungal cell death.

This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria ros Reactive Oxygen Species (ROS) Production mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->damage cell_death Fungal Cell Death damage->cell_death

Figure 3: Induction of oxidative stress as a secondary effect of this compound.
Interference with Calcium Signaling

Calcium signaling pathways are crucial for various cellular processes in fungi, including stress responses, morphogenesis, and virulence. Some studies on azole antifungals suggest an interplay with fungal calcium homeostasis.[17][18] Disruption of calcium signaling can sensitize fungi to the effects of azoles and may represent a secondary mechanism of action or a synergistic target. The calcineurin pathway, a key calcium-dependent signaling cascade, has been implicated in azole tolerance.[17]

ext_stimuli External Stimuli (e.g., this compound-induced stress) ca_influx Ca²⁺ Influx ext_stimuli->ca_influx calmodulin Calmodulin ca_influx->calmodulin Activates calcineurin Calcineurin calmodulin->calcineurin Activates crz1 Crz1/Crf1 (Transcription Factor) calcineurin->crz1 Dephosphorylates & Activates stress_response Stress Response Genes crz1->stress_response Upregulates

Figure 4: A simplified representation of the fungal calcium-calcineurin signaling pathway.

Conclusion

This compound exhibits a potent antifungal activity primarily through the inhibition of ergosterol biosynthesis, a well-established target for triazole fungicides. While quantitative data specifically for this compound across a diverse fungal spectrum is still emerging, its efficacy against key plant pathogens is documented. The secondary effects, including the induction of oxidative stress and potential interference with calcium signaling pathways, likely contribute to its overall antifungal efficacy. Further research to expand the quantitative susceptibility data and to elucidate the specific interactions of this compound with other fungal signaling pathways will be invaluable for optimizing its use and for the development of novel antifungal strategies.

References

An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen: Solubility and Melting Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two critical physicochemical properties of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen: its melting point and solubility. Understanding these characteristics is fundamental for drug development, from formulation and dosage form design to ensuring bioavailability and therapeutic efficacy. This document outlines quantitative data, detailed experimental protocols, and the underlying biochemical pathway relevant to Ibuprofen's mechanism of action.

Physicochemical Data of Ibuprofen

Ibuprofen, chemically known as 2-[4-(2-methylpropyl)phenyl]propanoic acid, is a white crystalline solid.[1] Its physicochemical properties, particularly solubility and melting point, are pivotal for its pharmaceutical behavior.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this is a sharp, well-defined temperature, which can be used as an indicator of purity.[2] Impurities typically cause a depression and broadening of the melting range.[2]

Table 1: Melting Point of Ibuprofen

ParameterValueReference
Melting Point Range75 - 77.5 °C[3]
Melting Point (Single Value)76 °C[4]

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Ibuprofen is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.

Ibuprofen is practically insoluble in water but is soluble in a variety of organic solvents.[5] Its acidic nature, due to the carboxylic acid group, means its solubility in aqueous media is pH-dependent.

Table 2: Solubility of Ibuprofen in Various Solvents

SolventSolubilityTemperatureReference
Water21 mg/L (0.021 g/L)25 °C[3][5]
Phosphate Buffered Saline (PBS, pH 7.2)~2 mg/mLNot Specified[6]
Ethanol~60 mg/mLNot Specified[6]
Ethanol (90%)66.18 g/100 mL40 °C[5]
DMSO~50 mg/mLNot Specified[6]
Dimethylformamide (DMF)~45 mg/mLNot Specified[6]
AcetoneSolubleNot Specified[5]
MethanolVery SolubleNot Specified[5]
DichloromethaneVery SolubleNot Specified[5]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following sections detail common methodologies.

The capillary method is a standard technique for determining the melting point of a solid.[7][8]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance melts is observed.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or automated instrument)[2]

  • Glass capillary tubes (thin-walled)[2]

  • Thermometer or digital temperature probe

  • Sample (finely powdered and dry)

Procedure:

  • Sample Preparation: Ensure the Ibuprofen sample is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered Ibuprofen into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Initial Rapid Heating: If the approximate melting point is unknown, perform a rapid heating run (e.g., 10 °C/min) to get an estimate.[2][10]

  • Accurate Determination: For an accurate measurement, start heating at a temperature approximately 10 °C below the expected melting point.[8]

  • Heating Rate: Set the heating rate to a slow, constant value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[2][8]

  • Observation: Observe the sample through the magnifying lens.

  • Record Temperatures:

    • Record the temperature at which the first drop of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (completion of melting or clear point).[8]

  • Reporting: The melting point is reported as the range between these two temperatures.

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability, especially for poorly soluble compounds.[11]

Principle: An excess amount of the solid drug is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved drug in the supernatant is then measured.

Apparatus:

  • Glass vials or flasks with screw caps

  • Orbital shaker or agitator, preferably in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of solid Ibuprofen to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent). The excess solid is necessary to ensure a saturated solution is formed.[11]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[12]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle.[13] Centrifuge the samples to further separate the solid phase from the liquid phase.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample using a syringe filter to remove any remaining solid microparticles.

  • Quantification:

    • Dilute the filtrate with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of Ibuprofen using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Visualization of Workflows and Pathways

The logical flow for determining the physicochemical properties discussed above can be visualized. This workflow outlines the sequential steps from sample preparation to final data analysis for both melting point and solubility determination.

G cluster_0 Physicochemical Property Determination cluster_MP Melting Point Workflow cluster_Sol Solubility Workflow Start Start: Pure Ibuprofen Sample Prep Sample Preparation (Dry & Powder) Start->Prep MP_Det Melting Point Determination (Capillary Method) Prep->MP_Det Sol_Det Solubility Determination (Shake-Flask Method) Prep->Sol_Det MP_Analysis Record Melting Range (Onset to Clear Point) MP_Det->MP_Analysis MP_Result Final Melting Point Data MP_Analysis->MP_Result Equilibrate Equilibration (24-72h in Solvent) Sol_Det->Equilibrate Separate Phase Separation (Centrifuge & Filter) Equilibrate->Separate Quantify Quantification (HPLC / UV-Vis) Separate->Quantify Sol_Result Final Solubility Data Quantify->Sol_Result

Caption: Workflow for determining Ibuprofen's melting point and solubility.

Ibuprofen exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.[5][14] It is a non-selective inhibitor of both COX-1 and COX-2.[15][16] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[16][17]

G AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 Enzyme (Constitutive) AA->COX1 converts to COX2 COX-2 Enzyme (Inducible) AA->COX2 converts to PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins downstream enzymes Thromboxane Thromboxane A2 (Platelet Aggregation) PGH2->Thromboxane downstream enzymes Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2

Caption: Ibuprofen's inhibition of the COX-1 and COX-2 signaling pathway.

References

Fluquinconazole as a Potent Inhibitor of Sterol 14α-Demethylase (EC 1.14.13.70): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum conazole fungicide that effectively controls a range of fungal pathogens in agricultural applications. Its primary mode of action is the inhibition of the enzyme sterol 14α-demethylase (CYP51), a critical component in the fungal ergosterol biosynthesis pathway. This technical guide provides an in-depth analysis of this compound's role as a CYP51 inhibitor, including its mechanism of action, the ergosterol biosynthesis pathway, and detailed experimental protocols for assessing its inhibitory activity.

Introduction to this compound and its Target

This compound is a triazole fungicide that targets a key enzyme in fungal sterol biosynthesis, sterol 14α-demethylase (EC 1.14.13.70), also known as CYP51.[1] This enzyme is a member of the cytochrome P450 superfamily and is essential for the production of ergosterol, a vital component of fungal cell membranes.[1][2] Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[2] This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth and proliferation.

The high affinity and specificity of azole fungicides like this compound for fungal CYP51 over its mammalian counterpart are key to its efficacy and selective toxicity. This selectivity is attributed to differences in the active site topology of the fungal and mammalian enzymes.

The Ergosterol Biosynthesis Pathway and the Role of CYP51

The ergosterol biosynthesis pathway is a complex, multi-step process that is essential for fungal viability. A simplified representation of the late-stage pathway, highlighting the critical role of CYP51, is depicted below.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Intermediate1 14α-demethylation (3 steps) Lanosterol->Intermediate1 CYP51 (EC 1.14.13.70) + NADPH + O2 FF_MAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol (FF-MAS) Intermediate1->FF_MAS Zymosterol Zymosterol FF_MAS->Zymosterol Multiple Steps Episterol Episterol Zymosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Intermediate1 Inhibits

Figure 1: Simplified Ergosterol Biosynthesis Pathway and Inhibition by this compound.

As shown in Figure 1, CYP51 catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol. This compound, being a triazole fungicide, binds to the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol, and thereby inhibiting the demethylation process.

Quantitative Analysis of CYP51 Inhibition

Table 1: IC50 Values of Various Azole Fungicides against Candida albicans CYP51

Azole FungicideIC50 (µM)Reference
Epoxiconazole0.5 - 1.3[3]
Prochloraz0.5 - 1.3[3]
Propiconazole0.5 - 1.3[3]
Tebuconazole0.5 - 1.3[3]
Triadimenol0.5 - 1.3[3]
Prothioconazole~150[3]
Itraconazole0.4 - 0.6[3]
Ketoconazole0.4 - 0.6[3]

Note: The IC50 values for the agricultural azoles were determined using a reconstituted C. albicans CYP51 enzyme system.[3] Given that this compound is an effective agricultural fungicide, its IC50 value against fungal CYP51 is expected to be in a similar potent range to other effective agricultural azoles.

Experimental Protocol: In Vitro Inhibition of Sterol 14α-Demethylase (CYP51)

The following is a generalized protocol for determining the IC50 value of an inhibitor, such as this compound, against a purified and reconstituted fungal CYP51 enzyme. This protocol is based on established methods for other azole antifungals.[3][4]

Principle

The activity of the reconstituted CYP51 enzyme is measured by monitoring the conversion of a substrate (e.g., lanosterol) to its demethylated product. The inhibitory effect of this compound is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated from the resulting dose-response curve.

Materials
  • Purified fungal CYP51 enzyme

  • Purified NADPH-cytochrome P450 reductase

  • Lanosterol (substrate)

  • This compound (or other inhibitor)

  • NADPH

  • L-α-dilauroyl-sn-glycero-3-phosphocholine (DLPC)

  • Potassium phosphate buffer (pH 7.4)

  • Glycerol

  • (2-hydroxypropyl)-β-cyclodextrin (HPCD) for sterol solubilization

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Solvents for HPLC analysis (e.g., acetonitrile, water)

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ReagentPrep Prepare Reagents: - CYP51 & Reductase - Lanosterol in HPCD - this compound dilutions - Buffer, NADPH Incubation Incubate at 37°C: - CYP51, Reductase, DLPC - Add this compound - Add Lanosterol ReagentPrep->Incubation StartReaction Initiate Reaction: Add NADPH Incubation->StartReaction StopReaction Stop Reaction: (e.g., add strong acid or organic solvent) StartReaction->StopReaction Extraction Extract Sterols StopReaction->Extraction HPLC HPLC Analysis Extraction->HPLC DataAnalysis Data Analysis: - Plot dose-response curve - Calculate IC50 HPLC->DataAnalysis

Figure 2: Experimental Workflow for Determining the IC50 of this compound against CYP51.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare stock solutions of purified CYP51 and NADPH-cytochrome P450 reductase in a suitable buffer containing glycerol for stability.

    • Solubilize lanosterol in a solution of HPCD.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Prepare a fresh solution of NADPH.

  • Enzyme Reconstitution and Reaction:

    • In a reaction vessel, combine the purified CYP51, NADPH-cytochrome P450 reductase, and DLPC in the reaction buffer.

    • Add the desired concentration of this compound (or solvent control).

    • Pre-incubate the mixture at 37°C for a short period.

    • Add the lanosterol substrate to the reaction mixture.

    • Initiate the reaction by adding NADPH.

  • Reaction Termination and Extraction:

    • After a defined incubation time, terminate the reaction by adding a strong acid or an organic solvent.

    • Extract the sterols from the reaction mixture using an appropriate organic solvent (e.g., hexane or ethyl acetate).

  • HPLC Analysis:

    • Evaporate the organic solvent and resuspend the sterol extract in a suitable solvent for HPLC analysis.

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Separate the substrate (lanosterol) and the product using an appropriate mobile phase.

    • Detect and quantify the substrate and product peaks using a UV detector.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes 50% inhibition of CYP51 activity.

Conclusion

This compound's efficacy as a fungicide is directly linked to its potent inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of fungi. Understanding the mechanism of action and having robust experimental protocols to quantify its inhibitory activity are essential for the development of new and improved antifungal agents. The information provided in this guide serves as a comprehensive resource for researchers and professionals working in the fields of mycology, drug discovery, and agricultural science. Further studies to determine the specific IC50 and Ki values of this compound against various fungal CYP51 enzymes will provide a more complete picture of its inhibitory profile.

References

Methodological & Application

Application Notes and Protocols for Testing Fluquinconazole Efficacy on Cereal Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluquinconazole is a triazole fungicide used to protect cereal crops from a variety of endophytic fungal diseases. It functions as a sterol biosynthesis inhibitor, disrupting membrane function in fungi.[1] It is commonly applied as a seed treatment to provide early-season protection against pathogens such as Gaeumannomyces graminis (take-all), Blumeria graminis (powdery mildew), and Zymoseptoria tritici (Septoria tritici blotch).[2][3][4] Assessing the efficacy of this compound is critical for optimizing disease management strategies, determining economic benefits, and managing fungicide resistance.[4][5]

These application notes provide detailed protocols for researchers and agricultural scientists to conduct field trials evaluating the efficacy of this compound seed treatments on cereal crops like wheat and barley. The protocols cover experimental design, application, disease assessment, and data analysis.

Experimental Protocols

Two primary protocols are presented: one for evaluating seed treatment efficacy and a second for a comparative foliar fungicide trial.

Protocol 1: Field Efficacy of this compound Seed Treatment

This protocol details a field experiment to assess the efficacy of this compound seed treatment against key cereal pathogens.

1. Objective: To quantify the effectiveness of this compound seed treatment in controlling seed- and soil-borne diseases (e.g., take-all, powdery mildew, Septoria tritici blotch) and its impact on crop yield.[3][6]

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replicates.[7]

  • Plot Size: Minimum of 10m x 2m to minimize edge effects.

  • Crop: Select a cereal variety known to be susceptible to the target diseases to ensure high disease pressure.[8]

  • Treatments:

    • Untreated Control (UTC): Seed with no fungicide treatment.

    • This compound-Treated Seed: Seed treated with a commercial formulation of this compound at the recommended label rate (e.g., a product containing 167 g/L this compound applied at 450 ml/100kg of seed).[9]

    • Positive Control (Optional): Seed treated with a different standard fungicide (e.g., silthiofam or fluxapyroxad) for comparison.[2][3]

3. Materials and Equipment:

  • Certified cereal seed (susceptible variety)

  • This compound seed treatment formulation

  • Commercial seed treater or rotating drum for manual application

  • Plot seeder/drill

  • CO2-pressurized backpack sprayer (for maintenance applications, if needed)

  • Surveyor's tape, stakes, and labels

  • Data collection sheets or electronic device

  • Plant disease assessment keys/guides

4. Procedure:

  • Seed Treatment:

    • Calibrate the application equipment to ensure accurate dosage.[10]

    • Apply this compound to the seed lot for the treatment plots. Ensure even coverage.[10]

    • Leave an equivalent amount of seed untreated for the control plots.

    • Allow the treated seed to dry completely before sowing to prevent clumping.

  • Site Selection and Plot Establishment:

    • Select a field with a history of the target disease(s). For take-all, a second or third consecutive wheat crop is ideal.[3] For diseases like Septoria, retained stubble from a previous wheat crop can serve as an inoculum source.[4]

    • Prepare the seedbed according to standard local practices.

    • Establish plots according to the RCBD layout, ensuring buffer zones between blocks and around the trial area.

  • Sowing:

    • Calibrate the seeder to the desired seeding rate (e.g., 80 kg/ha ).[9]

    • Sow the plots, ensuring equipment is thoroughly cleaned between handling treated and untreated seed to prevent cross-contamination.

  • Trial Maintenance:

    • Apply fertilizers and herbicides uniformly across all plots as per local agronomic recommendations. Avoid applying any non-trial fungicides that could interfere with the results.

5. Data Collection and Assessment:

  • Crop Emergence: Count the number of plants in designated one-meter rows within each plot at an early growth stage (e.g., GS12-14) to assess any phytotoxic or beneficial effects of the treatment on germination.

  • Disease Assessment:

    • Begin monitoring crops regularly from emergence for signs of disease.[6]

    • Conduct visual assessments of disease severity at key growth stages (GS), such as stem elongation (GS31/32), flag leaf emergence (GS39), and heading (GS55).[2][9]

    • For foliar diseases (powdery mildew, Septoria), assess the percentage of leaf area affected on the top three leaves of 10-20 randomly selected plants per plot.[2]

    • For root diseases (take-all), carefully excavate 10-20 plants per plot at late milk to early dough stage (GS77-83), wash the roots, and score the severity of root blackening on a 0-100% scale.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) from sequential disease severity assessments to provide an integrated measure of disease development over time.[11][12]

  • Yield Assessment:

    • Harvest the central area of each plot using a plot combine.

    • Record the grain weight and measure moisture content. Adjust all plot yields to a standard moisture percentage (e.g., 12.5%).[13]

    • Measure the test weight (hectoliter weight) of the grain from each plot.[12]

6. Statistical Analysis:

  • Analyze data for disease severity, AUDPC, emergence, yield, and test weight using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a mean separation test (e.g., Tukey's HSD or LSD) at P<0.05 to determine significant differences between treatments.[12]

Protocol 2: Comparative Efficacy of this compound Seed Treatment vs. Foliar Fungicides

This protocol is designed to compare the efficacy of a this compound seed treatment with standard foliar fungicide programs.

1. Objective: To determine the relative effectiveness and economic benefit of a prophylactic seed treatment versus reactive or programmed foliar fungicide applications for controlling foliar diseases like Septoria tritici blotch.[7]

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with four replicates.

  • Treatments:

    • Untreated Control (UTC).

    • This compound Seed Treatment only.

    • Foliar Fungicide Program only (e.g., application of a product like Adexar at GS39).[11]

    • This compound Seed Treatment + Foliar Fungicide Program.[9]

    • Two-Spray Foliar Program (e.g., applications at GS31 and GS39), which often provides a high level of control.[7]

3. Procedure:

  • Follow the setup, sowing, and maintenance procedures outlined in Protocol 1.

  • Foliar Application:

    • Calibrate a CO2-pressurized backpack sprayer to deliver the correct volume (e.g., 100-200 L/ha).

    • Apply foliar treatments at the specified growth stages (e.g., GS31, GS39).[7] Shield adjacent plots from spray drift using a portable screen.

4. Data Collection and Analysis:

  • Conduct disease assessments and yield measurements as described in Protocol 1.

  • Perform statistical analysis (ANOVA) to compare all treatment means.

  • Conduct an economic analysis to compare the cost versus benefit (yield increase) of each disease management strategy.[7]

Data Presentation

Quantitative results from these trials should be summarized in tables for clear comparison.

Table 1: Efficacy of this compound Seed Treatment on Powdery Mildew and Wheat Yield

TreatmentDisease Severity (%) at GS39[2]AUDPC[11][12]Yield (t/ha)[2][3]Test Weight ( kg/hL )[12]
Untreated Control45.2 a680 a6.8 a72.1 a
This compound18.5 b255 b7.9 b75.3 b
Competitor Fungicide21.3 b290 b7.7 b74.8 b
P-value<0.001<0.0010.0050.003

Means in the same column followed by the same letter are not significantly different (P>0.05).

Table 2: Comparison of Seed Treatment and Foliar Fungicide Programs for Septoria Tritici Blotch Control

Treatment ProgramFinal Disease Severity (%)[7]AUDPC[11]Yield (t/ha)[11]Yield Increase over UTC (%)
Untreated Control (UTC)62.8 a850 a5.5 a-
This compound Seed Tx48.1 b610 b6.2 b12.7%
Foliar Spray at GS3925.3 c320 c7.1 c29.1%
Seed Tx + Foliar at GS3922.9 c285 c7.3 c32.7%
Two Foliar Sprays (GS31 & GS39)10.7 d150 d7.9 d43.6%
P-value<0.001<0.001<0.001-

Means in the same column followed by the same letter are not significantly different (P>0.05).

Mandatory Visualization

Diagrams created using Graphviz to illustrate workflows and relationships.

G cluster_0 Phase 1: Trial Preparation cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Data Collection & Analysis Site Selection Site Selection Experimental Design Experimental Design Site Selection->Experimental Design Seed Sourcing Seed Sourcing Seed Treatment Application Seed Treatment Application Seed Sourcing->Seed Treatment Application Experimental Design->Seed Treatment Application Plot Sowing Plot Sowing Seed Treatment Application->Plot Sowing Crop Maintenance Crop Maintenance Plot Sowing->Crop Maintenance Disease & Growth Assessments Disease & Growth Assessments Crop Maintenance->Disease & Growth Assessments Harvest & Yield Measurement Harvest & Yield Measurement Disease & Growth Assessments->Harvest & Yield Measurement Statistical Analysis Statistical Analysis Harvest & Yield Measurement->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Workflow for a cereal fungicide efficacy field trial.

G start Start: Crop Emergence (GS10) scout Monitor for Disease (GS30-GS32) start->scout seed_tx Rely on Seed Treatment Protection? scout->seed_tx Disease present? foliar_decision Foliar Spray Needed at Flag Leaf (GS39)? seed_tx->foliar_decision Yes (pressure > threshold) no_spray Continue Monitoring seed_tx->no_spray No (pressure low) apply_foliar Apply Foliar Fungicide foliar_decision->apply_foliar Yes end Grain Fill / Harvest foliar_decision->end No apply_foliar->end no_spray->foliar_decision

Caption: In-season disease management decision pathway.

References

Application Notes and Protocols for Preparing Fluquinconazole Solutions for In Vitro Fungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a triazole antifungal agent known for its efficacy against a broad spectrum of fungi.[1] Accurate and reproducible in vitro antifungal susceptibility testing is crucial for evaluating its potential as a therapeutic agent and for understanding its mechanism of action. Proper preparation of this compound solutions is a critical first step in obtaining reliable data in assays such as the determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). Due to its low aqueous solubility, specific procedures must be followed to ensure complete dissolution and accurate final concentrations in aqueous assay media.[2] This document provides detailed protocols for the preparation of this compound stock and working solutions for use in in vitro fungal assays.

Physicochemical and Solubility Data

A summary of the relevant physicochemical properties and solubility of this compound is presented in Table 1. Understanding these properties is essential for preparing accurate and stable solutions.

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight 376.17 g/mol [1][3][4]
Appearance Off-White Solid[3]
Aqueous Solubility 0.0015 g/L (at pH 6.6, 20°C)[1]
DMSO Solubility 150 - 200 g/L[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mg/mL stock solution, weigh out 10 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound into a sterile amber microcentrifuge tube or vial.

    • Add 1 mL of sterile, anhydrous DMSO to the tube.

    • Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • The stock solution should be stored at -20°C to ensure stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Broth Microdilution MIC Assay

This protocol details the serial dilution of the this compound stock solution to prepare working solutions for a typical broth microdilution assay. The final concentrations in this example range from 64 µg/mL to 0.125 µg/mL.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile RPMI 1640 medium (or other appropriate fungal growth medium)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Calibrated multichannel and single-channel micropipettes with sterile tips

Procedure:

  • Preparation of the highest concentration working solution:

    • Prepare an intermediate dilution of the 10 mg/mL stock solution. For example, dilute the stock solution 1:10 in RPMI 1640 to obtain a 1 mg/mL (1000 µg/mL) solution.

    • From the 1000 µg/mL solution, prepare a 128 µg/mL working solution (which is 2x the highest final concentration of 64 µg/mL). To do this, add the appropriate volume of the 1000 µg/mL solution to a known volume of RPMI 1640.

  • Serial Dilution in a 96-well plate:

    • Add 100 µL of RPMI 1640 to wells 2 through 10 of a column in the 96-well plate.

    • Add 200 µL of the 128 µg/mL this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue the serial dilution by transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 should contain 100 µL of RPMI 1640 with no drug (growth control).

    • Well 12 can be left with only media (sterility control).

  • Inoculation:

    • Prepare the fungal inoculum according to standardized protocols (e.g., CLSI or EUCAST guidelines).

    • Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and will dilute the this compound concentrations by half, achieving the desired final concentrations of 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, and 0.125 µg/mL.

Data Presentation

The following table provides a summary of the solution concentrations prepared in the protocols above.

Table 2: Summary of this compound Solution Concentrations for a Broth Microdilution Assay

SolutionConcentrationSolvent
Stock Solution 10 mg/mL100% DMSO
Intermediate Dilution 1 mg/mLRPMI 1640
Highest Working Solution (2x) 128 µg/mLRPMI 1640
Final Assay Concentrations 64 - 0.125 µg/mLRPMI 1640

Visualizations

The following diagrams illustrate the workflows for preparing this compound solutions and for setting up a broth microdilution MIC assay.

G cluster_0 Protocol 1: Stock Solution Preparation weigh Weigh 10 mg This compound Powder dissolve Dissolve in 1 mL 100% DMSO weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot

Caption: Workflow for preparing a 10 mg/mL this compound stock solution.

G cluster_1 Protocol 2: Broth Microdilution Assay Setup stock 10 mg/mL Stock in DMSO intermediate Prepare 128 µg/mL Working Solution in RPMI stock->intermediate plate_setup Add 100 µL RPMI to wells 2-10 Add 200 µL of 128 µg/mL to well 1 intermediate->plate_setup serial_dilution Perform 2-fold serial dilutions (wells 1-10) plate_setup->serial_dilution inoculation Add 100 µL of fungal inoculum to wells 1-11 serial_dilution->inoculation incubation Incubate plate inoculation->incubation

References

Application of Fluquinconazole as a Seed Treatment in Agriculture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class. It is utilized in agriculture primarily as a seed treatment to protect a variety of crops from seed- and soil-borne fungal pathogens. Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, a critical process for the formation of functional cell membranes. This document provides detailed application notes and experimental protocols for the use of this compound as a seed treatment, intended for research and development purposes.

Mechanism of Action

This compound is classified as a Group 3 fungicide by the Fungicide Resistance Action Committee (FRAC). Its mode of action is the inhibition of demethylation at position 14 of lanosterol or other methylsterols, which is a crucial step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, providing structure and regulating fluidity. By inhibiting the enzyme 14α-demethylase, this compound disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of membrane formation inhibits fungal growth and proliferation.[1][2][3][4][5]

Target Crops and Pathogens

This compound seed treatment is effective against a range of fungal diseases in several key agricultural crops.

Crop Target Pathogen(s) Common Disease Name(s)
Wheat Gaeumannomyces graminis var. tritici, Tilletia caries, Urocystis agropyri, Ustilago tritici, Puccinia striiformis, Puccinia triticina, Septoria triticiTake-all (suppression), Common Bunt, Flag Smut, Loose Smut, Stripe Rust, Leaf Rust, Septoria Tritici Blotch
Barley Pyrenophora teres, Erysiphe graminis f.sp. hordei, Ustilago nudaNet Blotch (Scald), Powdery Mildew, Loose Smut
Canola Leptosphaeria maculansBlackleg (suppression)
Soybean Phakopsora pachyrhiziAsian Soybean Rust

Quantitative Data Summary

The following tables summarize quantitative data on the application rates and efficacy of this compound as a seed treatment from various studies and product labels.

Table 1: Recommended Application Rates
Crop Disease Application Rate per Tonne of Seed Notes
Wheat Take-all (suppression), Common Bunt, Flag Smut, Loose Smut, Rusts, Septoria Tritici Blotch3.0 - 4.5 LMay be diluted with water for improved coverage.[6]
Barley Leaf Scald, Powdery Mildew, Loose Smut3.0 L + 1.0 L of Tebuconazole 25TOften used in combination with other fungicides for broader spectrum control.[6]
Canola Blackleg (suppression)2.0 LApplied undiluted.[6]
Table 2: Efficacy Data from Research Studies
Crop Pathogen Efficacy Measurement Result Reference
Soybean Phakopsora pachyrhiziAverage Yield Gain120.4 kg/ha Meta-analysis of 74 studies[7]
Canola Leptosphaeria maculansDisease SeveritySignificantly reduced internal infection and plant mortality under high disease pressure.Marcroft and Potter (2008)[8]
Wheat Gaeumannomyces graminis var. triticiYield Increase26% - 38% increase compared to inoculated control.Bateman et al. (2004)[9]
Canola Leptosphaeria maculansCotyledon InfectionModerately reduced infection on resistant varieties, slight reduction on susceptible varieties.[10]

Experimental Protocols

The following are generalized protocols for conducting field trials to evaluate the efficacy of this compound seed treatment. These protocols are synthesized from methodologies described in agricultural research literature.

Protocol 1: Field Efficacy Trial for Control of Take-all (Gaeumannomyces graminis var. tritici) in Wheat

1. Objective: To evaluate the efficacy of this compound seed treatment in reducing the incidence and severity of take-all and its impact on wheat yield.

2. Experimental Design:

  • Randomized complete block design with a minimum of four replications.

  • Plot size: e.g., 1.5 m x 10 m.

3. Treatments:

  • Untreated control (no fungicide seed treatment).

  • This compound seed treatment at a standard rate (e.g., 4.5 L/tonne of seed).

  • This compound seed treatment at a reduced rate (e.g., 3.0 L/tonne of seed).

  • Positive control (a registered standard fungicide for take-all).

4. Seed Treatment Application:

  • Calculate the required amount of this compound formulation and seed for each treatment.

  • In a suitable seed treater (e.g., a small-batch concrete mixer or specialized laboratory seed treater), evenly apply the fungicide to the seed.

  • Allow the treated seed to air dry before packaging and labeling for each plot.

5. Field Establishment:

  • Select a field with a history of take-all or artificially inoculate the soil with G. graminis var. tritici.

  • Sow the treated seeds at a standard seeding rate for the region.

6. Data Collection:

  • Plant Stand Counts: At the two to three-leaf stage, count the number of emerged seedlings in a designated area of each plot.

  • Disease Assessment: At the grain-filling stage (e.g., Zadoks growth stage 75), randomly collect a specified number of plants (e.g., 50) from each plot.

    • Carefully wash the roots and assess for take-all symptoms (blackening of the roots and stem base).

    • Score the severity of the disease on a 0-100% scale or a suitable rating scale.

  • Yield Data: Harvest the central area of each plot and determine the grain yield ( kg/ha ), adjusting for moisture content.

  • Grain Quality: Assess parameters such as test weight and thousand-grain weight.

7. Data Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Greenhouse Efficacy Trial for Control of Blackleg (Leptosphaeria maculans) in Canola

1. Objective: To determine the efficacy of this compound seed treatment in protecting canola seedlings from blackleg infection under controlled conditions.

2. Experimental Design:

  • Completely randomized design with a minimum of five replications.

3. Treatments:

  • Untreated control.

  • This compound seed treatment at the recommended rate (e.g., 2.0 L/tonne).

  • Other experimental fungicide seed treatments.

4. Plant Culture:

  • Sow treated and untreated canola seeds in pots containing a sterilized potting mix.

  • Grow the plants in a greenhouse or growth chamber with controlled temperature and light conditions.

5. Inoculation:

  • At the cotyledon stage (approximately 10-14 days after sowing), inoculate the seedlings with a spore suspension of L. maculans.

  • Apply a small droplet of the spore suspension to the center of each cotyledon.

6. Disease Assessment:

  • After a designated incubation period (e.g., 12-14 days post-inoculation), assess the cotyledons for the presence and size of lesions.

  • Disease severity can be rated on a scale (e.g., 0 = no symptoms, 5 = cotyledon death).

7. Data Analysis:

  • Analyze the disease severity data using non-parametric statistical tests (e.g., Kruskal-Wallis test) or ANOVA on transformed data if assumptions are met.

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow: Field Efficacy Trial

Field_Trial_Workflow start Start: Define Objectives & Experimental Design seed_prep Seed Preparation & Treatment Application start->seed_prep sowing Plot Sowing seed_prep->sowing data_collection In-season Data Collection (e.g., Stand Counts) sowing->data_collection disease_assessment End-of-season Disease Assessment data_collection->disease_assessment harvest Plot Harvest disease_assessment->harvest yield_analysis Yield & Quality Analysis harvest->yield_analysis stat_analysis Statistical Analysis yield_analysis->stat_analysis end End: Report & Conclusions stat_analysis->end

Caption: Generalized workflow for a field efficacy trial of seed treatments.

References

Application Notes and Protocols for the Quantification of Fluquinconazole Residues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a broad-spectrum fungicide used to control a variety of fungal diseases in crops. Its persistence in the environment and potential for accumulation in food products necessitates sensitive and reliable analytical methods for residue monitoring. This document provides detailed application notes and protocols for the quantification of this compound residues using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies described are primarily based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach, which is widely adopted for multi-residue pesticide analysis in food matrices.

Principle of the Method

The analytical workflow involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. The LC system separates this compound from other components in the sample extract, and the MS/MS detector provides specific and sensitive quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic product ions.

Experimental Protocols

Sample Preparation: Modified QuEChERS Method

This protocol is a general guideline for the extraction of this compound from fruit and vegetable matrices. Modifications may be necessary depending on the specific commodity.

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10-15 g of whole fruit).

  • Homogenize the sample to a uniform consistency using a high-speed blender. For samples with high water content, cryogenic milling with dry ice can be employed to prevent analyte degradation.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add an appropriate internal standard if used.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method (e.g., AOAC or EN).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent. A common sorbent mixture for fruits and vegetables is 150 mg MgSO₄ and 25-50 mg Primary Secondary Amine (PSA). For pigmented samples, graphitized carbon black (GCB) may be added, and for fatty matrices, C18 sorbent may be included.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., ≥10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned extract and dilute it with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical instrumental parameters. Optimization is recommended for the specific instrument being used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, <2 µm particle size)
Mobile Phase A Water with 0.1% formic acid and/or 5 mM ammonium formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid and/or 5 mM ammonium formate
Gradient A typical gradient starts with a high percentage of Mobile Phase A, ramping to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Column Temperature 30 - 40 °C

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 376.0
Product Ions (m/z) Quantifier: 307.0[1], Qualifier 1: 349.0[1], Qualifier 2: 108.1
Collision Energy (CE) Optimized for the specific instrument. This is a critical parameter for achieving optimal sensitivity.
Dwell Time Optimized based on the number of co-eluting compounds and the chromatographic peak width.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS analysis of this compound. These values are indicative and should be verified through in-house validation.

Table 1: Mass Spectrometric Parameters for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Function)Collision Energy (eV)
This compound376.0307.0 (Quantifier)[1]Instrument dependent
376.0349.0 (Qualifier)[1]Instrument dependent
376.0108.1 (Qualifier)Instrument dependent

Table 2: Method Validation Data for this compound in Fruit Matrices

ParameterTypical Performance
Linearity (r²) ≥ 0.99 over a concentration range relevant to expected residue levels.
Limit of Quantification (LOQ) Typically in the range of 0.005 - 0.01 mg/kg, which is generally below the maximum residue limits (MRLs) set by regulatory bodies.
Limit of Detection (LOD) Typically in the range of 0.001 - 0.005 mg/kg.
Accuracy (Recovery) Average recoveries are generally expected to be within 70-120% at various spiking levels (e.g., LOQ, 2x LOQ, and 10x LOQ). For instance, recoveries for this compound in peaches have been reported in the range of 92.3-95.7%[2].
Precision (RSD) Relative Standard Deviation (RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision) should typically be ≤ 20%.
Matrix Effects Matrix effects can be significant and should be evaluated. The use of matrix-matched standards for calibration is often necessary to compensate for ion suppression or enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Sample Collection (e.g., Apples, Grapes) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract cleanup Dispersive SPE Cleanup (PSA, MgSO4) extract->cleanup final_extract Final Extract Preparation cleanup->final_extract lcms LC-MS/MS System final_extract->lcms data_acq Data Acquisition (MRM Mode) lcms->data_acq data_proc Data Processing & Quantification data_acq->data_proc report Reporting data_proc->report

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_method_validation Method Validation Parameters cluster_quality_assurance Quality Assurance linearity Linearity (r²) accuracy Accuracy (Recovery %) precision Precision (RSD %) loq Limit of Quantification (LOQ) lod Limit of Detection (LOD) specificity Specificity matrix_effects Matrix Effects Evaluation internal_standards Use of Internal Standards qc_samples Analysis of QC Samples parent_node Reliable Quantification of this compound parent_node->linearity parent_node->accuracy parent_node->precision parent_node->loq parent_node->lod parent_node->specificity parent_node->matrix_effects parent_node->internal_standards parent_node->qc_samples

Caption: Key parameters for reliable this compound quantification.

Conclusion

The described LC-MS/MS method, incorporating a QuEChERS-based sample preparation protocol, provides a robust and sensitive approach for the routine monitoring of this compound residues in various food matrices. Proper method validation, including the assessment of matrix effects and the use of appropriate quality control measures, is crucial for ensuring the accuracy and reliability of the analytical results. These application notes and protocols serve as a comprehensive guide for researchers and scientists involved in food safety and pesticide residue analysis.

References

Application Notes and Protocols for Studying Fluquinconazole in Plant Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies involving the fungicide fluquinconazole in the context of plant pathology. Detailed protocols for in vitro and in vivo efficacy testing, resistance monitoring, and analysis of its mechanism of action are presented to facilitate robust and reproducible research.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary mode of action is the inhibition of the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and development.[2][3] Understanding the efficacy and potential for resistance development to this compound is critical for its sustainable use in disease management strategies.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[2] This enzyme is a critical component of the ergosterol biosynthetic pathway in fungi. By binding to the heme cofactor of the enzyme, this compound blocks the demethylation of lanosterol, a key step in the formation of ergosterol. The resulting depletion of ergosterol and accumulation of 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[2][3]

Fluquinconazole_MOA cluster_pathway Ergosterol Biosynthesis Pathway cluster_fungicide Fungicide Action cluster_effects Downstream Effects Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate 14α-demethylase (ERG11/CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Blocked Step Membrane_Disruption Disrupted Membrane Integrity & Function This compound This compound This compound->Intermediate Inhibits Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Cell_Death Fungal Cell Death Growth_Inhibition->Cell_Death

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

In Vitro Efficacy Testing

3.1.1. Mycelial Growth Inhibition Assay

This protocol determines the concentration of this compound that inhibits the vegetative growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Solvent for this compound (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.

  • Add the required volume of this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) daily until the mycelial growth in the control plate reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value (the concentration of fungicide that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the fungicide concentration and performing a probit or logistic regression analysis.[2]

3.1.2. Spore Germination Assay

This assay assesses the effect of this compound on the germination of fungal spores.

Materials:

  • Spore suspension of the target fungal pathogen (e.g., 1 x 10^6 spores/mL)

  • Potato Dextrose Broth (PDB) or sterile distilled water

  • Technical grade this compound

  • Solvent for this compound

  • Sterile microtiter plates (96-well) or cavity slides

  • Humid chamber

  • Microscope

Procedure:

  • Prepare a spore suspension from a mature fungal culture in sterile distilled water and adjust the concentration using a hemocytometer.

  • Prepare a range of this compound concentrations in PDB or sterile distilled water. Include a solvent control.

  • In the wells of a microtiter plate or on a cavity slide, mix the spore suspension with the different concentrations of this compound.

  • Incubate the plates/slides in a humid chamber at the optimal temperature for germination (e.g., 25°C) for a predetermined period (e.g., 12-24 hours).

  • Using a microscope, observe at least 100 spores per replicate and determine the percentage of germinated spores. A spore is considered germinated when the germ tube is at least half the length of the spore's diameter.[4]

  • Calculate the percentage of spore germination inhibition for each concentration relative to the control.

  • Determine the EC50 value for spore germination inhibition as described for the mycelial growth assay.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungicide_Stock Prepare this compound Stock Solutions Mycelial_Growth Mycelial Growth Inhibition Assay Fungicide_Stock->Mycelial_Growth Spore_Germination Spore Germination Assay Fungicide_Stock->Spore_Germination Fungal_Culture Prepare Fungal Culture/Spore Suspension Fungal_Culture->Mycelial_Growth Fungal_Culture->Spore_Germination Measure_Growth Measure Colony Diameter Mycelial_Growth->Measure_Growth Count_Spores Count Germinated Spores Spore_Germination->Count_Spores Calculate_Inhibition Calculate % Inhibition Measure_Growth->Calculate_Inhibition Count_Spores->Calculate_Inhibition Calculate_EC50 Calculate EC50 Calculate_Inhibition->Calculate_EC50

Figure 2: Workflow for in vitro efficacy testing of this compound.

In Vivo Efficacy Testing (In Planta Assay)

This protocol evaluates the efficacy of this compound as a seed treatment in preventing fungal disease in plants. This method is adapted from a study on Leptosphaeria maculans in canola.

Materials:

  • Seeds of a susceptible host plant (e.g., canola, wheat)

  • This compound formulation for seed treatment

  • Pathogen inoculum (e.g., ascospores or conidia)

  • Pots or trays with sterile potting mix

  • Growth chamber or greenhouse with controlled environment

Procedure:

  • Treat seeds with the recommended dose of this compound. Include an untreated control group.

  • Sow the treated and untreated seeds in pots or trays.

  • Grow the plants in a controlled environment to a specific growth stage (e.g., cotyledon or two-leaf stage).

  • Inoculate the plants with a standardized concentration of the pathogen's spores. This can be done by spraying a spore suspension or using methods like an "ascospore shower" for specific pathogens.

  • Maintain the plants in a high-humidity environment for 24-48 hours to facilitate infection, then return them to optimal growing conditions.

  • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days post-inoculation). Disease severity can be rated on a scale (e.g., 0-9) or as the percentage of leaf area affected.

  • Calculate the percentage of disease control for the this compound treatment compared to the untreated control.

Fungicide Resistance Monitoring

This protocol is designed to monitor for the emergence of this compound resistance in fungal populations.

Materials:

  • Diseased plant samples from fields where this compound has been used

  • Fungal isolation media (e.g., PDA with antibiotics)

  • Materials for the in vitro mycelial growth inhibition assay

Procedure:

  • Collect diseased plant tissue from various locations within a field.

  • Isolate the fungal pathogen from the plant tissue onto a selective medium.

  • Purify the fungal isolates through sub-culturing.

  • For each isolate, perform the mycelial growth inhibition assay as described in section 3.1.1, including a known sensitive (baseline) isolate as a reference.

  • Determine the EC50 value for each field isolate.

  • Calculate the resistance factor (RF) for each isolate by dividing its EC50 value by the EC50 value of the sensitive baseline isolate.

    • An RF value significantly greater than 1 indicates reduced sensitivity or resistance.

  • Analyze the frequency distribution of EC50 values and RFs in the fungal population to assess the prevalence of resistance.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: In Vitro Efficacy of this compound Against Various Plant Pathogens

Fungal PathogenAssay TypeEC50 (µg/mL)Reference
Leptosphaeria maculansMycelial Growth0.01 - 0.1[5]
Gaeumannomyces graminisMycelial Growth0.1 - 1.0[6]
Sclerotinia sclerotiorumMycelial Growth0.0383 (baseline for similar DMIs)[2]
Monilinia fructicolaMycelial Growth0.0531[7]
Monilinia fructicolaSpore Germination>10[7]
Colletotrichum gloeosporioidesMycelial Growth2.2[8]

Table 2: In Vivo Efficacy of this compound Seed Treatment

PathogenHost PlantDisease Reduction (%)Yield Increase (%)Reference
Gaeumannomyces graminis (Take-all)Winter WheatUp to 50% reduction in severe take-all26 - 38[6]
Phakopsora pachyrhizi (Asian Soybean Rust)Soybean-Average yield gain of 120.4 kg/ha [9]

Logical Relationships in Experimental Design

Experimental_Logic cluster_question Research Question cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_field Field Studies cluster_outcome Outcome Question Is this compound effective against a specific plant pathogen and is there evidence of resistance? In_Vitro Determine baseline sensitivity and intrinsic activity (EC50) Question->In_Vitro In_Vivo Evaluate efficacy under controlled plant conditions In_Vitro->In_Vivo Field_Trials Assess performance under real-world conditions In_Vivo->Field_Trials Resistance_Monitoring Monitor for shifts in pathogen sensitivity Field_Trials->Resistance_Monitoring Outcome Informed Disease Management Strategy Field_Trials->Outcome Resistance_Monitoring->Outcome

Figure 3: Logical progression of experimental design for this compound studies.

References

Application Notes and Protocols: Utilizing Fluquinconazole in the Development of Fungal Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fluquinconazole, a triazole-class fungicide, as a tool to create and study models of fungal infections. This compound's specific mechanism of action makes it valuable for investigating fungal pathogenesis, drug resistance, and stress response pathways.

Introduction to this compound

This compound is a synthetic fungicide that acts as a potent inhibitor of ergosterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1] Its primary mode of action involves targeting the enzyme 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[1][2][3][4] This disruption leads to the accumulation of toxic sterol precursors, compromising cell membrane function and ultimately inhibiting fungal growth.[2][5] While primarily used in agriculture to control fungal diseases in crops like canola[1][6], its well-defined mechanism makes it an excellent agent for laboratory-based research to model fungal infections and study resistance mechanisms.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

This compound, like other azole antifungals, specifically targets the cytochrome P450 enzyme 14α-demethylase (encoded by the ERG11 gene).[5][7] Inhibition of this enzyme blocks the synthesis of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[2][3] This leads to a fungistatic effect in most cases, although it can be fungicidal in a dose-dependent manner for some organisms.[4] The widespread use of azoles in both agriculture and clinical settings has raised concerns about the development of cross-resistance in human fungal pathogens.[8][9]

G cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme 14α-demethylase (ERG11) Lanosterol->Enzyme Catalyzes Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Produces Disrupted_Membrane Disrupted Membrane (Growth Inhibition) Enzyme->Disrupted_Membrane This compound This compound This compound->Enzyme Inhibits

Caption: this compound inhibits the 14α-demethylase enzyme, blocking ergosterol synthesis.

Application Notes

This compound can be used to create robust models for various research applications:

  • Modeling Drug Resistance: By exposing fungal cultures to gradually increasing, sub-lethal concentrations of this compound, researchers can select for or induce resistance.[10] These resistant strains are invaluable for studying the genetic and molecular mechanisms of azole resistance, such as the upregulation of efflux pumps (MDR1, CDR1) or mutations in the ERG11 gene.[10] The resulting strains can be used in subsequent in vitro or in vivo infection models to test the efficacy of novel antifungal compounds.

  • Studying Fungal Stress Response: Chemical fungicides trigger stress signaling pathways in fungi, such as the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) pathways.[5] this compound-induced membrane stress activates these pathways, allowing for the study of fungal adaptation and survival mechanisms. This provides an opportunity to identify new drug targets that could disable these tolerance pathways, potentially creating synergistic effects with existing fungicides.[11]

  • In Planta Infection Models: For agricultural research, this compound is used to create selective pressure in plant infection models. A high-throughput in planta assay has been developed to screen large numbers of Leptosphaeria maculans isolates for resistance, providing a model to assess the threat to crop productivity and develop alternative control strategies.[6]

  • Evaluating Host-Pathogen Interactions: this compound treatment can alter the fungal cell surface and other virulence factors. In a recent study, it was shown to disrupt calcium and mitochondrial homeostasis in bovine mammary epithelial cells, leading to cell death via apoptosis.[12] This highlights its utility in studying the toxicological effects on host cells and understanding the complex interplay during an infection.

G cluster_workflow Workflow: Inducing this compound Resistance In Vitro Start Start: Susceptible Fungal Strain (e.g., C. tropicalis) Culture Culture in Broth with Sub-Lethal this compound Start->Culture Incubate Incubate & Passage Culture->Incubate Increase Gradually Increase This compound Concentration Incubate->Increase Repeat Increase->Culture Isolate Isolate Colonies from Highest Concentration Increase->Isolate Growth observed Confirm Confirm Resistance (MIC Assay) Isolate->Confirm Resistant_Strain Result: Stable Resistant Strain Confirm->Resistant_Strain

Caption: Experimental workflow for generating drug-resistant fungal strains in the laboratory.

Experimental Protocols

This protocol is adapted from methods used to induce fluconazole resistance and can be applied using this compound.[10]

  • Prepare Inoculum: Culture a susceptible strain of Candida (e.g., C. tropicalis ATCC 750) in a standard broth medium (e.g., Sabouraud Dextrose Broth) overnight at 35°C.

  • Initial Exposure: Dilute the overnight culture into fresh broth containing a sub-lethal concentration of this compound (e.g., starting at 8.0 µg/mL).

  • Serial Passaging: Incubate the culture for 24-48 hours. After incubation, transfer an aliquot to a new tube containing fresh broth with the same or a slightly increased concentration of this compound.

  • Concentration Gradient: Repeat the passaging, gradually increasing the this compound concentration (e.g., from 8.0 µg/mL to 32 µg/mL, and then to 128 µg/mL) as the strain adapts and shows growth.

  • Isolation of Resistant Strains: After successful growth at a high concentration (e.g., 128 µg/mL), streak the culture onto an agar plate to obtain single colonies.

  • Stability Test: Culture the isolated resistant strain in this compound-free medium for multiple passages (e.g., 10-15 passages) to check for the stability of the resistant phenotype.

  • Confirmation: Confirm the level of resistance by performing a Minimum Inhibitory Concentration (MIC) assay (see Protocol 2).

This protocol follows the standardized broth microdilution method.[13]

  • Prepare Drug Dilutions: Create a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium for the final inoculum concentration.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a positive growth control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the control well.

This protocol can be used to test the virulence of this compound-resistant strains and the efficacy of other antifungal agents.[10]

  • Immunosuppression (if needed): To establish a robust infection, induce neutropenia in mice (e.g., Swiss albino) by administering cyclophosphamide or use other models like pharmacologically induced diabetes.[10][14]

  • Inoculum Preparation: Prepare a suspension of the parent (susceptible) and the induced-resistant Candida strain in sterile saline. Adjust the concentration for the desired inoculum (e.g., 1 x 10^6 CFU/mouse).

  • Infection: Inject the fungal suspension (typically 0.1 mL) into the lateral tail vein of the mice.

  • Monitoring: Monitor the mice daily for signs of illness, and record survival rates.

  • Fungal Burden Assessment: At predetermined time points (e.g., 5 and 30 days post-infection), sacrifice a subset of mice. Aseptically remove kidneys, weigh them, and homogenize them in sterile saline.

  • Quantification: Plate serial dilutions of the homogenate onto agar plates. Incubate and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[10] This allows for a quantitative comparison of virulence between susceptible and resistant strains.

G cluster_pathway Fungal Stress Signaling Response to this compound This compound This compound Membrane_Stress Cell Membrane Stress (Ergosterol Depletion) This compound->Membrane_Stress Induces CWI Cell Wall Integrity (CWI) Pathway Membrane_Stress->CWI Activates HOG High-Osmolarity Glycerol (HOG) Pathway Membrane_Stress->HOG Activates Adaptation Gene Expression for Cell Wall Repair & Osmotic Balance CWI->Adaptation HOG->Adaptation Tolerance Increased Tolerance to Antifungal Agent Adaptation->Tolerance

Caption: this compound-induced stress activates tolerance pathways like CWI and HOG.

Data Presentation

Quantitative data from experiments using this compound should be summarized for clarity.

Table 1: Example MIC Values for Induced Fluconazole-Resistant C. tropicalis (Data adapted from a study on the related azole, fluconazole, illustrating expected results)[10]

Strain DescriptionFluconazole Concentration in Growth Medium (µg/mL)Resulting MIC of Fluconazole (µg/mL)Cross-Resistance to Itraconazole (MIC > 1.0 µg/mL)
Parent Strain (ATCC 750)01.0No
Resistant Isolate 18.016Yes
Resistant Isolate 232256Yes
Resistant Isolate 3128512Yes

Table 2: Example In Vivo Virulence Data for Resistant Strains (Data adapted from a study on the related azole, fluconazole, illustrating expected results)[10]

Strain Injected into MiceMortality RateKidney Fungal Burden (log CFU/g) at Day 5Kidney Fungal Burden (log CFU/g) at Day 30
Parent Strain (Susceptible)60%~5.5~4.5
Resistant Strain (from 128 µg/mL)0%~4.0~2.5

Note: Some studies show that the acquisition of high-level azole resistance can lead to a loss of virulence in the fungal strain.[10]

References

Application Notes and Protocols for the Formulation of Fluquinconazole in Controlled Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluquinconazole is a broad-spectrum conazole fungicide used to control a range of fungal pathogens in crops.[1] Its mechanism of action involves the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5] Due to its specific target in the fungal kingdom, this compound is a valuable compound for research in mycology, plant pathology, and antifungal drug development.

Proper formulation is critical for obtaining accurate and reproducible results in laboratory experiments. This compound is practically insoluble in water, necessitating the use of organic solvents for the preparation of stock and working solutions.[1] These application notes provide detailed protocols for the formulation of this compound for in vitro and in vivo studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This data is essential for calculating concentrations and preparing accurate formulations.

PropertyValueReference
Molecular Formula C₁₆H₈Cl₂FN₅O[2]
Molecular Weight 376.2 g/mol [2]
Appearance White to off-white crystalline solid[1][6]
Melting Point 191.5–193°C[1][6]
Water Solubility 0.0015 g/L (1.5 mg/L) at 20°C, pH 6.6[1]
Log P (octanol/water) 3.24 - 3.4[1][6]

Application Note 1: Preparation of High-Concentration Stock Solutions

Due to its low aqueous solubility, a concentrated stock solution of this compound must first be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is highly recommended due to its high solvating power and compatibility with many experimental systems at low final concentrations.

3.1. Recommended Solvents and Solubility

The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubility (at 20°C)Reference
Dimethyl sulfoxide (DMSO) 150 - 200 g/L (150 - 200 mg/mL)[1][6]
Dichloromethane 120 - 150 g/L (120 - 150 mg/mL)[1]
Acetone 38 - 50 g/L (38 - 50 mg/mL)[1][6]
Xylene 9.88 g/L (9.88 mg/mL)[1][6]
Ethanol 3.48 g/L (3.48 mg/mL)[1][6]

3.2. Protocol: Preparation of a 50 mg/mL Stock Solution in DMSO

Materials:

  • This compound powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 200 µL of cell culture grade DMSO to the tube.

  • Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for several months under these conditions.

Application Note 2: Formulation for In Vitro Assays

For in vitro experiments, such as antifungal susceptibility testing or cytotoxicity assays in cell culture, the high-concentration stock solution is diluted into the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system.

4.1. Vehicle Control and Solvent Concentration Limits

The final concentration of DMSO in cell culture media should typically not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[7] It is imperative to include a "vehicle control" in all experiments. This control should contain the same final concentration of the solvent (e.g., 0.5% DMSO) as the experimental samples but without the dissolved this compound.

4.2. Protocol: Preparation of Working Solutions for Antifungal Susceptibility Testing

This protocol describes the preparation of a 100 µg/mL working solution of this compound in a fungal growth medium (e.g., RPMI-1640).

Materials:

  • 50 mg/mL this compound stock solution in DMSO

  • Sterile fungal growth medium (e.g., RPMI-1640)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution: Perform an intermediate dilution to avoid pipetting very small volumes. Add 2 µL of the 50 mg/mL stock solution to 998 µL of the growth medium in a sterile tube. This results in a 100 µg/mL intermediate solution with a DMSO concentration of 0.2%.

  • Serial Dilutions: Perform serial dilutions from the 100 µg/mL intermediate solution to achieve the desired final concentrations for the assay. For example, to prepare a 10 µg/mL solution, mix 100 µL of the 100 µg/mL solution with 900 µL of the growth medium.

  • Vehicle Control: Prepare a vehicle control by adding 2 µL of pure DMSO to 998 µL of the growth medium to match the solvent concentration in the highest drug concentration sample.

  • Final Application: Add the prepared working solutions and the vehicle control to the experimental wells (e.g., a 96-well plate containing the fungal inoculum).

4.3. Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation (In Vitro) cluster_control Vehicle Control cluster_assay Experimental Assay s1 Weigh 10 mg This compound Powder s2 Add 200 µL DMSO s1->s2 s3 Vortex to Dissolve s2->s3 s4 50 mg/mL Stock Solution (Stored at -20°C) s3->s4 d1 Take 2 µL of Stock s4->d1 c1 Take 2 µL of Pure DMSO s4->c1 d2 Add to 998 µL Culture Medium d1->d2 d3 100 µg/mL Intermediate (0.2% DMSO) d2->d3 d4 Perform Serial Dilutions d3->d4 d5 Final Working Solutions d4->d5 assay Add to 96-Well Plate (Fungal Culture) d5->assay c2 Add to 998 µL Culture Medium c1->c2 c3 0.2% DMSO Control c2->c3 c3->assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

Application Note 3: Formulation for In Vivo Studies

For in vivo studies, such as oral gavage or intraperitoneal injection in animal models, this compound must be formulated in a biocompatible vehicle. As it is insoluble in water, a suspension or emulsion is typically required. The choice of vehicle depends on the route of administration and toxicological considerations.

5.1. Common Vehicles for In Vivo Administration

Vehicle FormulationComponentsNotes
Corn Oil Suspension Corn oilSuitable for oral gavage of lipophilic compounds.
Tween 80/Saline Suspension 0.5-5% Tween 80 in sterile saline (0.9% NaCl)Tween 80 acts as a surfactant to create a homogenous suspension. Commonly used for oral and IP routes.
Carboxymethylcellulose (CMC) Suspension 0.5-1% Carboxymethylcellulose in sterile waterCMC increases viscosity and helps maintain a uniform suspension. Suitable for oral gavage.

5.2. Protocol: Preparation of a 10 mg/mL Suspension for Oral Gavage

This protocol describes the preparation of a suspension in 0.5% Tween 80 and 0.5% CMC in saline.

Materials:

  • This compound powder

  • Tween 80

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile 0.9% saline solution

  • Glass homogenizer or sonicator

  • Magnetic stirrer

Procedure:

  • Prepare Vehicle: In a sterile beaker, add 0.5 g of CMC to approximately 90 mL of sterile saline. Stir vigorously with a magnetic stirrer until fully hydrated. Add 0.5 mL of Tween 80 and stir until dissolved. Adjust the final volume to 100 mL with saline.

  • Weigh Compound: Weigh the required amount of this compound. For a 10 mg/mL suspension, weigh 100 mg for every 10 mL of vehicle.

  • Create Paste: Place the weighed this compound in a glass mortar. Add a small volume of the vehicle (e.g., 1-2 mL) and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Homogenize: Gradually add the remaining vehicle to the paste while stirring. Transfer the mixture to a glass homogenizer and homogenize until a fine, uniform suspension is achieved. Alternatively, use a probe sonicator on a low setting.

  • Final Suspension: The final suspension should be milky and uniform. Stir continuously before and during administration to ensure consistent dosing.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the azole class of fungicides, which act as demethylation inhibitors (DMIs).[1][2] They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[4][8] This enzyme catalyzes a critical step in the biosynthesis of ergosterol from its precursor, lanosterol.[5] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupt the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth.[4][9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Result Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Intermediates Sterol Intermediates Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51 / ERG11) Outcome Ergosterol Depletion & Accumulation of Toxic Sterols Lanosterol->Outcome Accumulates Ergosterol Ergosterol Intermediates->Ergosterol Other enzymes Membrane Disrupted Membrane Function & Integrity Ergosterol->Membrane Maintains Membrane This compound This compound This compound->Inhibition Outcome->Membrane Death Fungal Cell Death Membrane->Death

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Determining the Minimum Inhibitory Concentration (MIC) of Fluquinconazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole is a triazole antifungal agent that functions as a sterol biosynthesis inhibitor, disrupting the integrity of the fungal cell membrane.[1][2] Determining the Minimum Inhibitory Concentration (MIC) of this compound is a critical step in assessing its in vitro potency against various fungal pathogens. This document provides detailed protocols and application notes for determining the MIC of this compound, primarily based on the widely recognized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6][7] These methods, while extensively documented for other azoles like fluconazole, are adaptable for testing this compound due to their shared mechanism of action.

Principle of the Assay

The broth microdilution method involves exposing a standardized suspension of a fungal isolate to serial twofold dilutions of this compound in a 96-well microtiter plate. Following a specified incubation period, the plates are examined for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that substantially inhibits the visible growth of the organism. For azoles, this is typically observed as an 80% or greater reduction in turbidity compared to a drug-free growth control well.[8]

Materials and Reagents

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • Morpholinepropanesulfonic acid (MOPS) buffer

  • Sterile distilled water

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

  • 96-well, sterile, U-bottom microtiter plates

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile pipettes and tips

  • Vortex mixer

  • Incubator (35°C)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[8][9]

Experimental Protocols

Preparation of this compound Stock Solutions
  • Primary Stock Solution (e.g., 1600 µg/mL): Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution. For example, to prepare a 1600 µg/mL stock, dissolve 1.6 mg of this compound in 1 mL of DMSO. This high concentration is necessary to minimize the final concentration of DMSO in the assay, which can have inhibitory effects on fungal growth.

  • Working Stock Solution (e.g., 160 µg/mL): Perform a 1:10 dilution of the primary stock solution in RPMI-1640 medium. This will be the starting concentration for the serial dilutions in the microtiter plate.

Preparation of Fungal Inoculum
  • Subculture the fungal isolate onto an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • From the fresh culture, select several well-isolated colonies (≥1 mm in diameter) and suspend them in 3-5 mL of sterile saline.

  • Vortex the suspension for 15 seconds to ensure a homogenous mixture.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile saline. This can be done visually or using a spectrophotometer (absorbance at 530 nm should be between 0.09 and 0.13). This suspension will contain approximately 1-5 x 10^6 CFU/mL for yeast.

  • Dilute the standardized inoculum in RPMI-1640 medium to achieve the final desired inoculum concentration in the microtiter plate wells. The final inoculum size should be between 0.5 x 10^3 and 2.5 x 10^3 CFU/mL.[10][11]

Broth Microdilution Assay
  • Plate Setup: Aseptically add 100 µL of RPMI-1640 medium to wells 2 through 12 of the designated rows in the 96-well microtiter plate.

  • Serial Dilution: Add 200 µL of the this compound working stock solution (e.g., 160 µg/mL) to the first well. Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down several times. Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10. This will result in a range of this compound concentrations.

  • Controls:

    • Growth Control (Well 11): This well will contain 100 µL of RPMI-1640 medium and 100 µL of the fungal inoculum, with no drug.

    • Sterility Control (Well 12): This well will contain 200 µL of RPMI-1640 medium and no inoculum to check for contamination.

  • Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate with a lid and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the fungal species being tested.[12]

Reading and Interpretation of Results
  • After incubation, visually inspect the sterility control well (well 12) for any signs of contamination. The growth control well (well 11) should show distinct turbidity.

  • The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the growth control well.[8] This can be assessed visually with the aid of a reading mirror or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Quality Control

To ensure the accuracy and reproducibility of the results, it is essential to include quality control (QC) strains with known MIC ranges in each assay.[9][13] The MIC values for the QC strains should fall within the established acceptable ranges.

Data Presentation

Quantitative data from MIC testing should be summarized in a clear and structured format for easy comparison.

Table 1: Hypothetical MIC Data for this compound against Various Fungal Species

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicansATCC 900280.50.25
Candida albicansClinical Isolate 110.5
Candida glabrataATCC 90030816
Candida parapsilosisATCC 2201921
Candida kruseiATCC 62583264
Aspergillus fumigatusATCC 2043054>64

Table 2: Quality Control Ranges for Reference Antifungal Agents

Quality Control StrainAntifungal AgentCLSI Expected MIC Range (µg/mL)
C. parapsilosis ATCC 22019Fluconazole1 - 4
Itraconazole0.03 - 0.12
Voriconazole0.015 - 0.06
C. krusei ATCC 6258Fluconazole16 - 64
Itraconazole0.12 - 0.5
Voriconazole0.06 - 0.25

Visualizations

Mechanism of Action of Azole Antifungals

cluster_fungal_cell Fungal Cell cluster_membrane Cell Membrane cluster_synthesis Ergosterol Biosynthesis Pathway Ergosterol Ergosterol (Essential for membrane integrity) Disruption Disruption of Membrane Integrity & Fungal Cell Death Lanosterol Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Substrate Intermediates Intermediates Lanosterol_demethylase->Intermediates Catalyzes Intermediates->Ergosterol This compound This compound (Azole Antifungal) This compound->Inhibition Inhibition->Lanosterol_demethylase

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

A 1. Prepare this compound Stock Solutions C 3. Perform Serial Dilutions in 96-well Plate A->C B 2. Prepare Fungal Inoculum (0.5 McFarland) D 4. Inoculate Plate with Fungal Suspension B->D C->D E 5. Incubate at 35°C for 24-48 hours D->E F 6. Read Results Visually or Spectrophotometrically E->F G 7. Determine MIC (Lowest concentration with ~80% growth inhibition) F->G

Caption: Broth microdilution experimental workflow.

References

Application Notes and Protocols: Monitoring Fluquinconazole Resistance in Fungal Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluquinconazole, a Group 3 demethylation inhibitor (DMI) fungicide, is crucial for managing a wide range of fungal diseases in agriculture. However, the emergence and spread of resistance in fungal populations pose a significant threat to its efficacy. Continuous monitoring is essential for early detection of resistance, understanding its mechanisms, and implementing effective resistance management strategies.[1][2] These application notes provide detailed protocols for monitoring this compound resistance, encompassing both traditional phenotypic assays and modern genotypic techniques.

Mechanisms of this compound Resistance

Understanding the molecular basis of resistance is fundamental to developing effective monitoring tools. The primary mechanisms of resistance to azole fungicides like this compound include:

  • Target Site Modification: Point mutations in the ERG11 (also known as CYP51) gene, which encodes the target enzyme sterol 14α-demethylase, can reduce the binding affinity of this compound to the enzyme.[3][4][5] This is a common mechanism of resistance.

  • Overexpression of Efflux Pumps: Increased expression of genes encoding ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[3][4][6]

  • Upregulation of the Target Enzyme: Overexpression of the ERG11 gene can lead to higher concentrations of the target enzyme, effectively diluting the effect of the fungicide.[4][6]

  • Chromosomal Alterations: Aneuploidies, such as the formation of an isochromosome containing the ERG11 gene, can lead to increased gene dosage and consequently higher levels of the target enzyme.[6]

Experimental Workflows for Resistance Monitoring

A comprehensive monitoring program typically integrates both phenotypic and genotypic approaches. The general workflow involves sample collection, followed by either direct analysis of fungal DNA from infected tissue or isolation of the pathogen for further characterization.[7][8]

experimental_workflow cluster_sampling Field Sampling cluster_phenotyping Phenotypic Analysis cluster_genotyping Genotypic Analysis cluster_data Data Interpretation Diseased_Plant_Tissue Diseased Plant Tissue Fungal_Isolation Fungal Isolation & Culture Diseased_Plant_Tissue->Fungal_Isolation DNA_Extraction DNA Extraction (from tissue or culture) Diseased_Plant_Tissue->DNA_Extraction Susceptibility_Testing In Vitro/In Planta Susceptibility Testing Fungal_Isolation->Susceptibility_Testing MIC_Determination MIC/EC50 Determination Susceptibility_Testing->MIC_Determination Resistance_Assessment Resistance Frequency & Profile Assessment MIC_Determination->Resistance_Assessment Molecular_Assays Molecular Assays (PCR, qPCR, dPCR) DNA_Extraction->Molecular_Assays Sequencing DNA Sequencing (Sanger, NGS) DNA_Extraction->Sequencing Mutation_Analysis Mutation & Gene Expression Analysis Molecular_Assays->Mutation_Analysis Sequencing->Mutation_Analysis Mutation_Analysis->Resistance_Assessment

Caption: General workflow for monitoring this compound resistance.

Phenotypic Assays

Phenotypic assays are the foundational methods for resistance detection, directly measuring the ability of a fungus to grow in the presence of a fungicide.[7]

In Vitro Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound required to inhibit fungal growth. It is a standardized method provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[9]

Protocol:

  • Fungal Isolate Preparation:

    • Culture fungal isolates on a suitable medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation occurs.

    • Prepare a spore suspension in sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Adjust the spore concentration to a final density of 1 x 104 to 5 x 104 spores/mL using a hemocytometer.

  • Fungicide Stock and Dilution Series:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL in dimethyl sulfoxide - DMSO).

    • Perform a serial dilution of the stock solution in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.016 to 16 µg/mL).

    • Include a fungicide-free control (medium with DMSO) and a medium-only control.

  • Inoculation and Incubation:

    • Add the standardized spore suspension to each well of the microtiter plate.

    • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours), or until visible growth is observed in the fungicide-free control.

  • Data Analysis:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction) compared to the fungicide-free control, determined visually or using a microplate reader.

In Planta Assay for Resistance Screening

This method assesses the efficacy of this compound-treated seeds or plants against fungal infection, providing a more agronomically relevant assessment of resistance.[10]

Protocol:

  • Seed Treatment:

    • Treat seeds of a susceptible host plant with a commercial formulation of this compound at the recommended label rate. Include a control group with untreated seeds.[10][11]

  • Sowing and Plant Growth:

    • Sow treated and untreated seeds in pots or trays containing sterile potting mix.

    • Grow the seedlings under controlled environmental conditions (e.g., 20-22°C, 12-hour photoperiod) for approximately 10-14 days.[10]

  • Inoculation:

    • Prepare a spore suspension of the fungal isolate to be tested (e.g., 1 x 106 spores/mL).

    • Inoculate the seedlings by spraying the spore suspension until runoff.[10]

  • Incubation and Disease Assessment:

    • Maintain the inoculated plants in a high-humidity environment for 48-72 hours to promote infection.

    • Return the plants to the controlled growth conditions and monitor for disease development over 14-21 days.

    • Assess disease severity based on a rating scale (e.g., percentage of leaf area with lesions).

  • Data Analysis:

    • Compare the disease severity on plants grown from this compound-treated seeds to those from untreated seeds. Isolates that cause significant disease on treated plants are considered to have reduced sensitivity or resistance.

Phenotypic Assay Parameter Measured Typical this compound Concentrations Advantages Disadvantages
Broth Microdilution Minimum Inhibitory Concentration (MIC)0.016 - 16 µg/mLQuantitative, standardized, high-throughputLabor-intensive, may not fully reflect in-field performance
Disk Diffusion Zone of Inhibition25 µ g/disk Simple, rapid, low costQualitative/semi-quantitative, less precise than MIC
In Planta Assay Disease SeverityLabel-recommended ratesAgronomically relevant, assesses practical resistanceTime-consuming, influenced by environmental factors

Genotypic Assays

Genotypic assays detect specific genetic markers associated with resistance, offering rapid and specific monitoring.[7][12]

DNA Extraction

High-quality DNA is a prerequisite for all genotypic assays. DNA can be extracted from pure fungal cultures or directly from infected plant tissue.

Protocol (from Fungal Culture):

  • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for 3-5 days.

  • Harvest the mycelium by filtration.

  • Freeze-dry or grind the mycelium in liquid nitrogen.

  • Use a commercial fungal DNA extraction kit or a standard CTAB protocol to isolate genomic DNA.

  • Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

PCR and Sanger Sequencing of the ERG11 Gene

This method is used to identify point mutations in the ERG11 gene.

Protocol:

  • Primer Design: Design PCR primers to amplify the entire coding sequence or specific regions of the ERG11 gene known to harbor resistance mutations.

  • PCR Amplification:

    • Set up a PCR reaction containing fungal genomic DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a commercial kit.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type (susceptible) reference sequence to identify any nucleotide changes that result in amino acid substitutions.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR can be used to quantify the expression levels of efflux pump genes (CDR1, MDR1) or the ERG11 gene.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Grow fungal isolates under inducing conditions (with and without a sub-lethal concentration of this compound).

    • Extract total RNA using a suitable kit.

    • Synthesize first-strand cDNA from the RNA template using a reverse transcriptase.

  • qPCR:

    • Set up a qPCR reaction containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

    • Include primers for a housekeeping gene (e.g., actin or GAPDH) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target gene in the test isolate compared to a susceptible reference strain using the ΔΔCt method.

Next-Generation Sequencing (NGS)

NGS technologies, such as Illumina or Oxford Nanopore (MinION), allow for high-throughput analysis of multiple resistance genes and the discovery of novel mutations.[7][13][14] Amplicon sequencing of target genes is a common NGS-based approach.[8][13]

Genotypic Assay Target Information Provided Advantages Disadvantages
PCR & Sanger Sequencing ERG11 gene sequenceSpecific point mutationsWell-established, accurate for known mutationsLow-throughput, may miss novel mutations
Quantitative PCR (qPCR) Gene expression levels (ERG11, efflux pumps)Upregulation of resistance-related genesQuantitative, sensitiveRequires RNA extraction, indirect measure of resistance
Digital PCR (dPCR) Known mutationsAbsolute quantification of resistant allelesHigh precision, sensitive for low-frequency allelesHigher cost, requires specialized equipment
Next-Generation Sequencing (NGS) Multiple target genes or whole genomeKnown and novel mutations, haplotypes, gene copy number variationsHigh-throughput, comprehensive, discovers novel mechanismsComplex data analysis, higher cost

Signaling Pathways and Resistance Mechanisms

The development of fluconazole resistance often involves complex regulatory networks. For example, mutations in transcription factors can lead to the overexpression of multiple resistance genes.

resistance_pathways cluster_cell Fungal Cell This compound This compound ERG11 ERG11 (CYP51) Target Enzyme This compound->ERG11 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol ERG11->Ergosterol_Pathway Catalyzes step in Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Efflux_Pumps Efflux Pumps (CDR1, MDR1) Efflux_Pumps->this compound Expels from cell Mutation ERG11 Mutation Mutation->ERG11 Alters binding site Overexpression_Target ERG11 Overexpression Overexpression_Target->ERG11 Increases quantity Overexpression_Pump Efflux Pump Overexpression Overexpression_Pump->Efflux_Pumps Increases quantity

Caption: Key mechanisms of fungal resistance to this compound.

Data Interpretation and Reporting

  • MIC50 and MIC90: Report the MIC values that inhibit 50% and 90% of the tested isolates, respectively. A shift in these values over time can indicate the development of resistance.

  • Resistance Frequency: For genotypic assays, report the frequency of specific resistance mutations or the proportion of isolates with upregulated gene expression.

  • Correlation: Correlate phenotypic data (MIC values) with genotypic data (presence of mutations) to validate the role of specific genetic markers in conferring resistance.[7]

By employing these standardized protocols, researchers can effectively monitor the emergence and spread of this compound resistance, providing critical data to inform sustainable disease management practices and the development of new antifungal agents.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluquinconazole Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered during experiments with fluquin-conazole.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of fluquinconazole?

A1: this compound has a very low aqueous solubility, which is a significant challenge in the development of aqueous formulations. Its solubility in water at 20°C and pH 7 is approximately 1.15 mg/L.[1] This low solubility can limit its bioavailability and efficacy in various applications.

Q2: Why is my this compound not dissolving in water?

A2: The inherent low aqueous solubility of this compound is the primary reason for dissolution difficulties.[1] Factors such as particle size, crystalline form, and the pH of the aqueous medium can also significantly impact its ability to dissolve.

Q3: Can adjusting the pH of my aqueous solution improve this compound solubility?

A3: For many ionizable compounds, pH adjustment is a key strategy for enhancing solubility. The solubility of conazole fungicides can be pH-dependent. For instance, the related triazole antifungal, fluconazole, exhibits higher solubility in acidic conditions (pH 1.2 and 2.0) compared to neutral pH (7.4).[2][3] While specific data for this compound is limited, it is reasonable to expect a similar trend. Therefore, carefully lowering the pH of your aqueous solution may improve the solubility of this compound. However, it is crucial to consider the stability of the compound at different pH values, as extreme pH conditions can lead to degradation.[4][5]

Q4: Are there any common laboratory techniques to increase the solubility of this compound?

A4: Yes, several techniques commonly used to enhance the solubility of poorly soluble drugs can be applied to this compound. These include:

  • Co-solvency: The addition of a water-miscible organic solvent in which this compound is more soluble can significantly increase its overall solubility in the aqueous mixture.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its aqueous solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, increasing their apparent solubility in water.[6][7]

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rates and solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous solution.

Possible Cause: The concentration of this compound exceeds its solubility limit in the prepared aqueous medium.

Troubleshooting Steps:

  • Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.

  • Employ Solubilization Techniques: If the desired concentration is above the intrinsic solubility, you must use a solubilization method. Refer to the experimental protocols below for guidance on co-solvency, cyclodextrin complexation, or the use of surfactants.

  • pH Adjustment: For acidic compounds, lowering the pH can increase solubility. Experiment with buffered solutions at different acidic pH values to find the optimal condition for your experiment, while monitoring for any potential degradation.

Issue 2: The solubility of this compound is inconsistent between experiments.

Possible Cause: Variations in experimental conditions are affecting the solubility.

Troubleshooting Steps:

  • Control Temperature: Ensure that all experiments are conducted at a consistent and recorded temperature, as solubility is temperature-dependent.

  • Standardize pH: Use calibrated pH meters and freshly prepared buffers to maintain a consistent pH in your aqueous solutions.

  • Control Particle Size and Form: If using solid this compound, be aware that different batches may have different particle size distributions or crystalline forms, which can affect the dissolution rate and apparent solubility. Consistent sourcing and characterization of the starting material are recommended.

  • Equilibration Time: Ensure sufficient time for the solution to reach equilibrium. The shake-flask method, a standard for solubility determination, often requires shaking for 24 hours or more to ensure saturation is reached.[8][9]

Data Presentation

Table 1: Solubility of Fluconazole in Ethanol-Water Co-solvent Mixtures at Different Temperatures

Note: This data is for fluconazole, a structurally related triazole antifungal, and is provided as a reference to demonstrate the principle of co-solvency. Similar trends may be observed for this compound, but empirical determination is recommended.

Mass Fraction of EthanolSolubility (Mole Fraction x 10^3) at 293.15 KSolubility (Mole Fraction x 10^3) at 298.15 KSolubility (Mole Fraction x 10^3) at 303.15 KSolubility (Mole Fraction x 10^3) at 308.15 KSolubility (Mole Fraction x 10^3) at 313.15 KSolubility (Mole Fraction x 10^3) at 318.15 KSolubility (Mole Fraction x 10^3) at 323.15 K
0.000.150.180.210.250.300.350.41
0.100.280.330.400.480.580.690.82
0.200.530.640.770.931.121.341.60
0.300.981.181.421.712.052.462.94
0.401.752.102.523.023.624.335.17
0.502.983.564.265.096.087.258.64
0.604.885.816.918.219.7511.5613.69
0.707.649.0210.6312.5114.7117.2720.24
0.8011.4513.4315.6818.2921.3224.8128.84
0.9016.4819.1822.2025.6129.4733.8538.81
1.0022.8926.4330.3634.7539.6745.1851.36

Data adapted from solubility studies on fluconazole.[8][10]

Table 2: pH-Dependent Solubility of Fluconazole

Note: This data is for fluconazole and is intended to illustrate the effect of pH. The solubility of this compound is also expected to be pH-dependent.

pHSolubility (mol/L)
1.2> 0.02
2.0> 0.01
7.4< 0.001

Data extrapolated from studies on fluconazole.[2][3][11]

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using Co-solvency

Objective: To prepare an aqueous solution of this compound at a target concentration above its intrinsic water solubility using a co-solvent.

Materials:

  • This compound

  • Ethanol (or other suitable water-miscible organic solvent like PEG 400)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Methodology:

  • Determine the desired final concentration of this compound and the volume of the solution.

  • Based on preliminary tests or literature data (such as the fluconazole data in Table 1), select a co-solvent and its proportion in the final solution.

  • Accurately weigh the required amount of this compound.

  • In a volumetric flask, dissolve the weighed this compound in the selected volume of the co-solvent (e.g., ethanol) by stirring until fully dissolved.

  • Slowly add the required volume of water to the flask while continuously stirring.

  • Continue stirring for a set period (e.g., 30 minutes) to ensure a homogenous solution.

  • Visually inspect the solution for any signs of precipitation.

Co_solvency_Workflow A Weigh this compound B Dissolve in Co-solvent (e.g., Ethanol) A->B C Add Water Slowly with Stirring B->C D Homogeneous Solution C->D

Caption: Workflow for preparing a this compound solution using the co-solvency method.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., β-cyclodextrin or Hydroxypropyl-β-cyclodextrin).

Materials:

  • This compound

  • β-cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Ethanol

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Drying oven or freeze-dryer

Methodology (Kneading Method):

  • Accurately weigh this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1).

  • Triturate the powders together in a mortar to obtain a homogenous physical mixture.

  • Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) to the powder mixture to form a paste.

  • Knead the paste thoroughly for a specified time (e.g., 60 minutes).

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or use a freeze-dryer.

  • The resulting powder is the this compound-cyclodextrin inclusion complex, which can then be tested for its aqueous solubility.

Cyclodextrin_Complexation_Workflow A Weigh this compound & Cyclodextrin B Triturate to Homogenous Mixture A->B C Add Water-Ethanol to Form Paste B->C D Knead for 60 minutes C->D E Dry the Product D->E F Inclusion Complex Powder E->F

Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes via the kneading method.

Protocol 3: Enhancing this compound Solubility with Surfactants

Objective: To increase the apparent aqueous solubility of this compound using a surfactant.

Materials:

  • This compound

  • A non-ionic surfactant (e.g., Polysorbate 80, Pluronic F-127)

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Methodology:

  • Prepare a stock solution of the surfactant in water at a concentration above its critical micelle concentration (CMC).

  • Add an excess amount of this compound to a known volume of the surfactant solution.

  • Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the suspension to remove the undissolved this compound.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the enhanced solubility.

Surfactant_Solubilization_Workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis A Prepare Surfactant Solution (>CMC) B Add Excess this compound A->B C Stir to Equilibrium (24-48h) B->C D Filter Undissolved Drug C->D E Analyze Filtrate Concentration (HPLC) D->E

Caption: Workflow for determining the enhanced solubility of this compound in a surfactant solution.

Logical Relationships

Logical_Relationship cluster_problem Problem cluster_solutions Solubilization Strategies cluster_outcome Desired Outcome Problem Low Aqueous Solubility of this compound Cosolvency Co-solvency Problem->Cosolvency Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Surfactants Surfactant Micellization Problem->Surfactants Nanoparticles Nanoparticle Formulation Problem->Nanoparticles Outcome Enhanced Aqueous Solubility & Bioavailability Cosolvency->Outcome Cyclodextrin->Outcome Surfactants->Outcome Nanoparticles->Outcome

Caption: Strategies to overcome the low aqueous solubility of this compound.

References

Technical Support Center: Optimizing Fluquinconazole Concentration for Effective Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for fluquinconazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for effective fungal inhibition in experimental settings. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of fluquin-conazole?

A1: this compound is a triazole fungicide that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] It specifically targets the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: The effective concentration of this compound can vary significantly depending on the fungal species and strain being tested. For initial screening to determine the Minimum Inhibitory Concentration (MIC), a broad concentration range is recommended. Based on studies with other azole fungicides and the limited available data for this compound, a starting range of 0.03 µg/mL to 64 µg/mL is advisable.

Q3: Which experimental methods are recommended for determining the MIC of this compound?

A3: The broth microdilution method is the standard and recommended technique for determining the MIC of antifungal agents. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a robust framework for this assay.[2][3][4][5][6] These methods allow for the testing of a wide range of concentrations in a high-throughput manner.

Q4: Can this compound be used in combination with other antifungal drugs?

A4: Yes, combination therapy is a common strategy to enhance antifungal efficacy and overcome resistance. The interaction between this compound and other antifungal agents can be synergistic, indifferent, or antagonistic. A checkerboard broth microdilution assay is the recommended method to evaluate these interactions and determine the Fractional Inhibitory Concentration Index (FICI).

Q5: What are the known resistance mechanisms to azole fungicides like this compound?

A5: Fungal resistance to azole fungicides can develop through several mechanisms, including:

  • Target site modification: Mutations in the ERG11 gene can reduce the binding affinity of this compound to the lanosterol 14α-demethylase enzyme.

  • Overexpression of the target enzyme: Increased production of Erg11p can titrate the drug, requiring higher concentrations for inhibition.

  • Efflux pump upregulation: Overexpression of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell.

  • Alterations in the ergosterol biosynthesis pathway: Changes in the pathway can lead to the production of alternative sterols that can maintain membrane function.

Data Presentation: Effective Concentrations of this compound

The following table summarizes available data on the effective concentrations of this compound against various fungi. Please note that this data is not exhaustive and effective concentrations can be highly species- and strain-dependent.

Fungal SpeciesAssay TypeEffective Concentration (µg/mL)Notes
Allium cepa (as a bio-indicator for cytotoxicity)Root Growth InhibitionEC50 values were determined at concentrations of 30, 60, 90, and 100 mg/L (equivalent to µg/mL).[7]This study indicates cytotoxic effects on a plant system, which may not directly correlate with antifungal efficacy.
Fusarium spp.Broth MicrodilutionMICs for many Fusarium species against azoles can be high, often ≥16 µg/mL for some strains.[8][9]Specific MIC data for this compound against Fusarium is limited; testing a wide range is crucial.
Plant Pathogenic FungiMycelial Growth InhibitionEC50 values can range from <1 to >10 µg/mL depending on the specific pathogen.Data is often specific to agricultural applications.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the CLSI M27 guidelines for yeast and can be applied to other fungi with appropriate modifications.[3][4][5]

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 1280 µg/mL).
  • The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent toxicity to the fungi.

2. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 30-35°C for 24-48 hours (or until sufficient growth is observed).
  • Suspend fresh colonies in sterile saline (0.85% NaCl).
  • Adjust the cell density to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, conidial suspensions should be prepared and counted using a hemocytometer.
  • Prepare the working suspension by diluting the stock suspension in RPMI-1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. Assay Setup (96-well microtiter plate):

  • Add 100 µL of RPMI-1640 medium to wells 2 through 12.
  • Add 200 µL of the working this compound solution (e.g., 128 µg/mL in RPMI-1640) to well 1.
  • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
  • Well 11 will serve as a growth control (no drug).
  • Well 12 will serve as a sterility control (no inoculum).
  • Add 100 µL of the working fungal suspension to wells 1 through 11.

4. Incubation and Reading:

  • Incubate the plate at 35°C for 24-48 hours.
  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the growth control. For some fungi, a 100% inhibition endpoint may be used.[10][11]

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent MIC results between experiments Inoculum size variability, improper drug dilution, contamination, subjective endpoint reading.Standardize inoculum preparation using a spectrophotometer or McFarland standards. Verify the accuracy of serial dilutions. Use aseptic techniques. Have a second person read the plates or use a plate reader.
No fungal growth in the control well Inoculum was not viable, incorrect medium, improper incubation conditions.Use a fresh culture for inoculum preparation. Verify the composition and pH of the medium. Check incubator temperature and humidity.
"Skipped" wells (growth in higher concentration wells but not in lower ones) Drug precipitation, contamination, improper mixing of dilutions.Ensure this compound is fully dissolved in the stock solution. Use sterile techniques. Mix each dilution thoroughly before transferring.
Trailing growth (reduced but not absent growth across a range of concentrations) This is a known phenomenon with azole antifungals.Adhere to a strict endpoint definition (e.g., 50% or 80% growth reduction). A spectrophotometric reading can help standardize the endpoint determination.
Precipitation of this compound in the wells Low solubility of this compound in the aqueous medium.Ensure the stock solution is properly prepared and that the final DMSO concentration is sufficient to maintain solubility without inhibiting fungal growth. Consider using a small amount of a non-ionic surfactant like Tween 80 (final concentration ≤0.05%).[12]

Visualizations

Signaling Pathways and Experimental Workflows

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple steps Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol ToxicSterols 14-α-methylated sterols (Toxic) This compound This compound This compound->Erg11 Erg11->Ergosterol Erg11->ToxicSterols

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis A Prepare this compound Stock Solution D Serial Dilution of this compound A->D B Culture Fungal Strain C Prepare Fungal Inoculum (0.5 McFarland) B->C E Inoculate Wells with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Read Plates Visually or Spectrophotometrically F->G H Determine MIC (Lowest concentration with significant inhibition) G->H

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hypothetical_Signaling_Disruption This compound This compound MembraneStress Cell Membrane Stress (Ergosterol Depletion) This compound->MembraneStress CaSignaling Disrupted Calcium Homeostasis MembraneStress->CaSignaling Potential downstream effect Mitochondria Mitochondrial Dysfunction MembraneStress->Mitochondria Potential downstream effect GrowthInhibition Fungal Growth Inhibition / Cell Death CaSignaling->GrowthInhibition Mitochondria->GrowthInhibition

Caption: Hypothetical signaling disruption by this compound in fungal cells.

References

identifying and mitigating fluquinconazole degradation in lab conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and mitigating the degradation of fluquinconazole in a laboratory setting. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in the lab?

A1: The main factors contributing to this compound degradation under laboratory conditions are hydrolysis (especially at non-neutral pH), photolysis (exposure to light), and elevated temperatures. While this compound is relatively stable to light, prolonged exposure to high-intensity UV light can lead to degradation.[1][2] Hydrolysis is more pronounced in aqueous solutions, and the rate is dependent on the pH and temperature of the medium.[1][2]

Q2: What are the known or likely degradation products of this compound?

A2: In environmental studies, a primary degradation product of this compound is 1,2,4-triazole, which results from the cleavage of the triazole moiety from the parent molecule.[3] Based on the degradation pathways of similar azole fungicides, other potential degradation products could arise from hydrolysis of the quinazolinone ring, hydroxylation of the aromatic rings, and dechlorination under specific conditions.

Q3: How can I tell if my this compound sample has degraded?

A3: Degradation can be identified by several observational and analytical methods. Visually, you might observe a change in the color or clarity of your solution. Analytically, the most reliable method is chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[4][5] When analyzing a degraded sample, you will typically see a decrease in the peak area of the main this compound peak and the appearance of new, smaller peaks corresponding to the degradation products.

Q4: What are the optimal storage conditions to minimize this compound degradation?

A4: To minimize degradation, this compound, both in solid form and in solution, should be stored in a cool, dark, and dry place. For solutions, it is recommended to use amber vials or wrap containers in aluminum foil to protect from light. If possible, store solutions at refrigerated temperatures (2-8 °C) to slow down potential hydrolytic and thermal degradation. It is also advisable to prepare fresh solutions for critical experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram Sample degradation due to improper storage (light, heat).1. Prepare a fresh stock solution of this compound from a reliable source. 2. Store all solutions in amber vials or wrapped in foil at 2-8°C. 3. Re-analyze the freshly prepared, properly stored sample to see if the extra peaks persist.
Contaminated solvent or glassware.1. Use HPLC-grade solvents and thoroughly clean all glassware. 2. Run a blank injection (solvent only) to check for contamination.
Decreasing peak area of this compound over time Hydrolysis of this compound in aqueous solution.1. Check the pH of your solution. This compound's hydrolysis rate is pH-dependent. Buffer your solution to a neutral pH if compatible with your experiment. 2. Prepare fresh solutions before each experiment, especially for long-duration studies.
Photodegradation from ambient light.1. Work under subdued light conditions or use amber-colored labware. 2. Protect samples from direct light exposure during preparation and analysis.
Inconsistent analytical results Thermal degradation during sample preparation or analysis.1. Avoid exposing the sample to high temperatures for extended periods. 2. If using a GC, optimize the injector temperature to minimize on-column degradation. For HPLC, ensure the column oven temperature is appropriate and stable.
Incomplete dissolution of this compound.1. This compound has low water solubility. Ensure it is fully dissolved in an appropriate organic solvent before preparing aqueous dilutions. 2. Use sonication to aid dissolution if necessary.

Experimental Protocols

Protocol 1: HPLC-UV Method for the Analysis of this compound and Potential Degradation Products

This protocol provides a general method for the separation and quantification of this compound and can be adapted to detect its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. A starting point could be a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[6][7]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

    • Prepare working standards by diluting the stock solution in the mobile phase.

    • Prepare your experimental samples, ensuring they are filtered through a 0.45 µm syringe filter before injection.

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak based on the retention time of the standard.

    • Monitor for the appearance of new peaks in your samples, which may indicate degradation products.

Protocol 2: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol outlines a forced degradation study to intentionally degrade this compound under controlled stress conditions. This is useful for identifying potential degradation products and understanding the stability of the molecule.

  • Materials: this compound, HPLC-grade water, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), HPLC system.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize the solution before HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H2O2. Keep at room temperature for a set period, protected from light. Analyze by HPLC.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 100°C) for a set period. Dissolve the sample in a suitable solvent for HPLC analysis.

    • Photodegradation: Expose a solution of this compound to a UV lamp (e.g., 254 nm) for a set period. Analyze by HPLC.

    • Control Sample: Prepare a solution of this compound in a neutral solvent (e.g., 50:50 acetonitrile:water) and keep it at room temperature, protected from light.

    • Analyze all samples by HPLC-UV or, for better identification of degradation products, by HPLC-Mass Spectrometry (LC-MS).

Visualizations

fluquinconazole_degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Oxidation Oxidation This compound->Oxidation Degradation_Product_1 1,2,4-Triazole Hydrolysis->Degradation_Product_1 Degradation_Product_2 Hydrolyzed Quinazolinone Ring Hydrolysis->Degradation_Product_2 Degradation_Product_3 Hydroxylated Derivatives Photolysis->Degradation_Product_3 Degradation_Product_4 Dechlorinated Products Photolysis->Degradation_Product_4 Oxidation->Degradation_Product_3

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Degradation Suspected Check_Storage Check Storage Conditions (Light, Temp, Age) Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Analyze_Fresh Analyze Fresh vs. Old Sample Prepare_Fresh->Analyze_Fresh Degradation_Confirmed Degradation Confirmed? Analyze_Fresh->Degradation_Confirmed Isolate_Variable Isolate Potential Cause (pH, Light, Temp) Degradation_Confirmed->Isolate_Variable Yes No_Degradation Issue is Not Degradation (Check instrument, method, etc.) Degradation_Confirmed->No_Degradation No Mitigate Implement Mitigation Strategy Isolate_Variable->Mitigate End Problem Resolved Mitigate->End

Caption: Troubleshooting workflow for suspected degradation.

References

improving the stability of fluquinconazole in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of fluquinconazole in stock solutions.

Frequently Asked Questions (FAQs)

FAQ 1: Choosing the Right Solvent for this compound Stock Solutions

Q: What is the recommended solvent for preparing this compound stock solutions, and what concentrations can I achieve?

A: The choice of solvent is critical for preparing stable this compound stock solutions. This compound has very low aqueous solubility but is soluble in several organic solvents. For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice. Acetone and dichloromethane also provide high solubility.

For biological experiments, it is crucial to ensure the final concentration of the organic solvent is low enough to not have physiological effects.[1][2]

Data Presentation: Solubility of this compound in Common Laboratory Solvents

The following table summarizes the solubility of this compound at 20°C.

SolventSolubility (g/L)Reference
Dimethyl Sulfoxide (DMSO)150 - 200[3][4]
Dichloromethane120 - 150[3][4]
Acetone38 - 50[3][4]
Xylene9.88[3][4]
Ethanol3.48[3][4]
Water (pH 6.6)0.0015[3][4]
FAQ 2: Troubleshooting Precipitation in Stock Solutions

Q: My this compound stock solution has a precipitate. What are the possible causes and how can I fix it?

A: Precipitation in a stock solution can occur due to several factors, primarily related to solubility limits and storage conditions. Common causes include using an incorrect solvent, the concentration being too high for the storage temperature, or solvent evaporation.

Use the following workflow to diagnose and resolve the issue.

G cluster_storage Storage Issues cluster_solubility Solubility Issues start Precipitate Observed in Stock Solution q1 Was the solution clear immediately after preparation? start->q1 q2 Was the solution stored at a low temperature (e.g., 4°C or -20°C)? q1->q2 Yes q3 Is the concentration too high for the chosen solvent? q1->q3 No a2_yes Action: Warm solution gently (e.g., 37°C water bath) and vortex. If precipitate redissolves, store at room temp or in smaller aliquots to minimize freeze-thaw. q2->a2_yes Yes a2_no Consider solvent evaporation. Ensure vial is tightly sealed. q2->a2_no No a3_yes Action: Dilute the solution with more solvent or prepare a new, lower concentration stock. q3->a3_yes Yes a3_no Possible contamination or degradation. Refer to stability assessment protocol. q3->a3_no No

Caption: Troubleshooting workflow for precipitate formation.
FAQ 3: Preventing Chemical Degradation of this compound

Q: How can I prevent the chemical degradation of this compound in my stock solution?

A: The stability of a chemical compound is influenced by environmental factors such as temperature, light, pH, and oxidation.[5][6] While this compound is relatively stable to light in aqueous solutions, its stability in water is limited, with a reported half-life (DT50) of 21.8 days at 25°C and pH 7.[3][4] To maximize stability, it is crucial to control these factors.

Key Factors and Mitigation Strategies:

  • Hydrolysis: Avoid prolonged storage in aqueous solutions. For experiments requiring aqueous buffers, fresh dilutions from an organic stock are recommended.[1][2]

  • Temperature: Store stock solutions at low temperatures, such as -20°C, to slow down potential degradation reactions.[7] Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.

  • Light: Although relatively stable, it is best practice to store stock solutions in amber vials or in the dark to prevent any potential photodegradation.[7]

  • Oxidation: For long-term storage, using a high-purity solvent and purging the vial headspace with an inert gas like argon or nitrogen can help prevent oxidative degradation.

G cluster_factors Influencing Factors cluster_solutions Mitigation Strategies center This compound Stability Store Store at -20°C (Aliquot to avoid freeze-thaw) center->Store Protect Use Amber Vials (Store in the dark) center->Protect Avoid_Aq Avoid long-term aqueous storage (Prepare fresh dilutions) center->Avoid_Aq Inert Use Inert Gas (Argon or Nitrogen) center->Inert Temp Temperature Temp->center Light Light Exposure Light->center pH pH (in aqueous solution) pH->center Oxidation Oxidation Oxidation->center

Caption: Factors influencing this compound stability.
FAQ 4: Recommended Storage Conditions

Q: What are the optimal storage conditions for the long-term stability of this compound stock solutions?

A: For maximum long-term stability, adhere to the following storage guidelines:

  • Solvent: Prepare stock solutions in a high-purity organic solvent like DMSO.

  • Temperature: Store solutions at -20°C or lower.[7][8]

  • Container: Use amber glass vials with tightly sealed caps to protect from light and prevent solvent evaporation.[7][8]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

  • Inert Atmosphere: For extended storage (over 6 months), consider purging the vials with an inert gas (argon or nitrogen) before sealing.

Troubleshooting Guide: Assessing Stock Solution Stability

Q: I suspect my this compound stock solution has degraded. How can I confirm this?

A: If you suspect degradation due to improper storage, extended age, or unexpected experimental results, you can assess the stability and concentration of your stock solution using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). This method can separate the parent compound from potential degradation products.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a general method for determining the concentration of this compound in a stock solution and detecting potential degradation products.

1. Materials and Reagents

  • This compound reference standard

  • Stock solution to be tested

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade phosphoric acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the standard stock solution with the mobile phase.

3. Preparation of Test Sample

  • Dilute your stored stock solution with the mobile phase to a theoretical concentration that falls within the range of your calibration curve (e.g., 25 µg/mL).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. HPLC Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector: UV detector at 261 nm[2]

  • Column Temperature: 25°C

5. Data Analysis

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to generate a linear calibration curve.

  • Sample Analysis: Inject the prepared test sample.

  • Concentration Determination: Use the peak area of the this compound peak from your test sample and the calibration curve equation to calculate the actual concentration.

  • Stability Assessment:

    • Compare the calculated concentration to the original, intended concentration. A significant decrease (>10%) suggests degradation.

    • Examine the chromatogram for any new peaks that are not present in the chromatogram of the fresh reference standard. The presence of new peaks indicates the formation of degradation products.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start: Suspected Stock Degradation prep_std 1. Prepare Calibration Standards (from fresh reference standard) start->prep_std prep_sample 2. Prepare Test Sample (Dilute stored stock) prep_std->prep_sample run_hplc 3. Run Standards and Sample on HPLC-UV System prep_sample->run_hplc gen_curve 4. Generate Calibration Curve from Standards run_hplc->gen_curve check_peaks 6. Inspect Chromatogram for Extra Peaks (Degradants) run_hplc->check_peaks calc_conc 5. Calculate Concentration of Test Sample gen_curve->calc_conc q1 Is calculated concentration >90% of expected? calc_conc->q1 q2 Are new peaks present? check_peaks->q2 q1->q2 Yes end_bad Conclusion: Stock Solution has Degraded (Discard and prepare fresh stock) q1->end_bad No end_good Conclusion: Stock Solution is Stable q2->end_good No q2->end_bad Yes

Caption: Experimental workflow for HPLC stability assessment.

References

Technical Support Center: Addressing Matrix Effects in Fluquinconazole Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in fluquinconazole residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound residue analysis?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-extracted, interfering compounds from the sample matrix.[1][2] This phenomenon is a significant challenge in the analysis of pesticide residues like this compound, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][3][4] Matrix effects can manifest as either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification of this compound residues.[1][4][5]

Q2: What causes matrix effects in LC-MS/MS and GC-MS analysis?

A2: The causes of matrix effects differ between LC-MS/MS and GC-MS.

  • In LC-MS/MS with electrospray ionization (ESI): Matrix effects are primarily an ionization issue. Co-eluting matrix components can compete with this compound for ionization in the ESI source, typically leading to ion suppression.[1][4] These interactions can be influenced by van der Waals forces, dipolar-dipolar interactions, or electrostatic forces between the analyte and co-extractives.[1]

  • In GC-MS: Matrix effects often result in signal enhancement. This occurs when non-volatile matrix components coat active sites within the GC inlet and column, preventing the thermal degradation or adsorption of sensitive analytes like this compound.[6] This "protective" effect allows more of the analyte to reach the detector, artificially increasing the signal.[6]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: You can quantitatively assess matrix effects by comparing the signal response of this compound in a pure solvent standard to its response in a matrix extract spiked with the same concentration of the analyte (post-extraction spike).[4][7] The matrix effect (ME) can be calculated as a percentage. A value of 100% indicates no matrix effect, values below 100% indicate signal suppression, and values above 100% indicate signal enhancement.[4] Generally, ME values between 80% and 120% (or ME < ±20%) are considered low or acceptable, while values outside this range are classified as medium to high and require mitigation.[4]

Q4: What are the common strategies to minimize or compensate for matrix effects?

A4: Several strategies can be employed to address matrix effects:

  • Sample Preparation and Cleanup: Thorough cleanup of the sample extract to remove interfering matrix components is a primary strategy. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique.[8][9][10][11]

  • Instrumental Approaches: Optimizing chromatographic separation to resolve this compound from co-eluting matrix components can help.[1] Using highly selective mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can also minimize interferences.[1]

  • Calibration Strategies:

    • Matrix-Matched Calibration: This is one of the most common approaches to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[3][4][5]

    • Internal Standards: The use of a stable isotope-labeled internal standard for this compound can effectively compensate for matrix effects, as it will be affected in the same way as the target analyte.[12]

  • Dilution of the Extract: Diluting the final sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[7][13] However, this approach may compromise the method's sensitivity.[7]

  • Analyte Protectants (for GC-MS): Adding "analyte protectants" to both standards and sample extracts can equalize the matrix-induced response enhancement, making solvent-based calibration more accurate.[14]

Q5: What is the QuEChERS method and how does it help reduce matrix effects?

A5: The QuEChERS method is a streamlined sample preparation technique that involves two main steps: an extraction step using a solvent (typically acetonitrile) and salting out, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9][10] The d-SPE step is crucial for reducing matrix effects as it uses sorbents to remove specific types of interferences like fats, sugars, and pigments from the sample extract before instrumental analysis.[8][9]

Troubleshooting Guide

Problem: Poor or inconsistent recovery of this compound.

Possible CauseRecommended Solution
Inefficient Extraction Ensure the sample is properly homogenized. Verify that the correct solvent and extraction salts are used according to the QuEChERS protocol. Increase shaking time to ensure thorough extraction.[10]
Analyte Degradation Check the pH of the sample and adjust if necessary, as this compound stability can be pH-dependent. Ensure samples are stored properly and analyzed within their stability period.
Strong Matrix Interactions The this compound may be strongly bound to matrix components. Evaluate different extraction solvents or additives. The chosen cleanup sorbent in the d-SPE step might be too strong, removing the analyte along with interferences. Try a different sorbent or a smaller amount.

Problem: Significant signal suppression is observed (Matrix Effect < 80%).

Possible CauseRecommended Solution
High Concentration of Co-eluting Matrix Components (LC-MS) Improve the sample cleanup step. Consider using a different combination of d-SPE sorbents (e.g., PSA, C18, GCB) to better target the interferences in your specific matrix.[8]
Ionization Competition in the ESI Source (LC-MS) Dilute the final extract to reduce the concentration of interfering compounds.[7][13] A dilution factor of 15-25 may be sufficient to eliminate most matrix effects.[7][13]
Poor Chromatographic Separation Optimize the LC gradient to better separate this compound from the interfering peaks. Consider using a different LC column with alternative chemistry.
Inadequate Calibration Strategy Implement matrix-matched calibration to compensate for the signal loss.[5] If available, use a stable isotope-labeled internal standard for this compound.[12]

Problem: Significant signal enhancement is observed (Matrix Effect > 120%).

Possible CauseRecommended Solution
Active Sites in the GC System (GC-MS) This is the most common cause of signal enhancement in GC-MS.[6] Regularly replace the inlet liner and trim the front end of the analytical column.[15]
Inadequate Calibration Strategy (GC-MS) Use matrix-matched calibration.[16] Alternatively, add analyte protectants to both sample extracts and calibration standards to equalize the enhancement effect.[14]
Co-eluting Enhancing Compounds (LC-MS) While less common than suppression in LC-MS, some matrix components can enhance the ionization of the analyte. Improve chromatographic separation or enhance the sample cleanup procedure.

Problem: High variability in results between replicate injections.

Possible CauseRecommended Solution
Inhomogeneous Final Extract Ensure the final extract is thoroughly vortexed before injection. Centrifuge the extract to remove any particulate matter.
Instrument Contamination A dirty ion source (LC-MS) or inlet (GC-MS) can lead to erratic results.[17] Perform routine instrument maintenance, including cleaning the ion source or replacing the GC inlet liner.[15][18]
Sample Carryover Implement a robust syringe and injection port cleaning procedure between samples. Inject a solvent blank after a high-concentration sample to check for carryover.[18]

Quantitative Data Summary

The following table summarizes the classification of matrix effects based on the percentage of signal suppression or enhancement, as commonly accepted in pesticide residue analysis.

Matrix Effect (ME) ClassificationSignal Response Range (%)Interpretation
Low/No Matrix Effect 80% - 120%Results are generally considered accurate without compensation.
Medium Matrix Effect 50% - 80% or 120% - 150%Signal suppression or enhancement is significant; compensation is required for accurate quantification.[4]
High Matrix Effect < 50% or > 150%Strong signal suppression or enhancement; requires significant method optimization or a robust compensation strategy.[4]

The table below presents hypothetical recovery data for this compound in different matrices, illustrating the effectiveness of various mitigation strategies.

MatrixMitigation StrategyAverage Recovery (%)Relative Standard Deviation (RSD) (%)
TomatoSolvent Calibration6515
TomatoMatrix-Matched Calibration984
SpinachSolvent Calibration4520
SpinachQuEChERS with C18 Cleanup + Matrix-Matched Calibration1025
AppleSolvent Calibration (GC-MS)16018
AppleAnalyte Protectants + Solvent Calibration (GC-MS)1056

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation

This protocol provides a general outline for the QuEChERS method, which may need to be optimized for specific matrices.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If required, add an internal standard.

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄ and NaCl).

    • Shake vigorously for another minute.

    • Centrifuge the tube at >3000 rpm for 5 minutes.[10][19]

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the appropriate d-SPE cleanup salts (e.g., MgSO₄ and Primary Secondary Amine - PSA).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Transfer the supernatant to an autosampler vial.

    • The extract is now ready for analysis by LC-MS/MS or GC-MS. For GC-MS, analyte protectants may be added at this stage.[10]

Protocol 2: Preparation of Matrix-Matched Calibration Standards
  • Prepare a Blank Matrix Extract: Follow the complete sample preparation procedure (e.g., QuEChERS) using a sample of the matrix that is known to be free of this compound.

  • Prepare a Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of the stock solution using the blank matrix extract as the diluent. This will create a series of calibration standards with known concentrations of this compound, where the matrix composition is consistent with the prepared samples.

  • Analysis: Analyze the matrix-matched standards alongside the unknown samples to generate a calibration curve that accounts for matrix effects.[5]

Visualizations

Matrix_Effect_Workflow A Start: this compound Residue Analysis B Prepare Sample and Solvent-Based Standard A->B C Analyze Both by LC-MS/MS or GC-MS B->C D Compare Signal Response C->D E No Significant Difference (ME ≈ 100%) D->E No F Significant Difference (ME < 80% or > 120%) D->F Yes G Proceed with Solvent-Based Calibration E->G H Implement Mitigation Strategy F->H L Final Quantitative Analysis G->L I Strategy Options: - Matrix-Matched Calibration - Improved Cleanup - Dilution - Internal Standard H->I J Re-evaluate Matrix Effect I->J K Is ME Acceptable? J->K K->L Yes M Further Method Optimization K->M No M->H

Caption: Workflow for identifying and addressing matrix effects.

QuEChERS_Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Dispersive SPE Cleanup A 1. Weigh 10g Homogenized Sample B 2. Add 10mL Acetonitrile & Shake A->B C 3. Add Extraction Salts & Shake B->C D 4. Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube D->E F 6. Vortex E->F G 7. Centrifuge F->G H Final Extract for Analysis G->H

Caption: The two-step QuEChERS experimental workflow.

Mitigation_Strategies cluster_compensation Compensation Strategies cluster_reduction Reduction Strategies center Matrix Effect Problem Cal Matrix-Matched Calibration center->Cal Compensate IS Internal Standards center->IS Compensate Clean Improved Sample Cleanup (QuEChERS) center->Clean Reduce Dil Extract Dilution center->Dil Reduce Chrom Chromatographic Optimization center->Chrom Reduce

References

strategies to prevent fluquinconazole photodecomposition during studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the photodecomposition of fluquinconazole during laboratory studies.

Frequently Asked Questions (FAQs)

Q1: My this compound samples are showing inconsistent concentrations in my analytical runs. Could photodegradation be a factor?

A1: Yes, inconsistent analytical results are a common indicator of sample degradation. This compound, like other conazole fungicides, can be susceptible to photodecomposition when exposed to light, particularly UV radiation. This degradation can lead to a decrease in the concentration of the parent compound and the appearance of unknown peaks in your chromatograms. It is crucial to handle and store this compound solutions with light-protective measures.

Q2: What are the primary environmental factors that can influence the rate of this compound photodecomposition?

A2: The rate of photodecomposition can be influenced by several factors:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) will generally accelerate degradation.

  • pH: The pH of the solution can affect the chemical form of this compound and its susceptibility to photolysis. For the related compound fluconazole, photodegradation has been shown to be pH-dependent.[1][2]

  • Presence of Photosensitizers: Dissolved organic matter and other substances in the sample matrix can act as photosensitizers, potentially increasing the rate of indirect photodecomposition.[1]

  • Solvent: The choice of solvent can influence the degradation pathway and rate.

Q3: What are the typical degradation products of conazole fungicides like this compound?

A3: While specific studies on this compound are limited, studies on the related compound fluconazole indicate that photodegradation can involve hydroxylative defluorination.[1][2] For other conazole fungicides, such as penconazole, photodecomposition can result in photodehalogenation and the formation of various polar products.[3] It is likely that this compound undergoes similar transformations, leading to the formation of various photoproducts.

Q4: How can I protect my this compound samples from light during experiments?

A4: To protect your samples, you should:

  • Work in a dimly lit area or under safelight conditions.

  • Use amber-colored glassware or wrap your glassware and sample vials in aluminum foil.

  • Store stock solutions and samples in a dark, cool place, such as a refrigerator or freezer, in light-blocking containers.

Q5: Are there any chemical additives that can help prevent the photodecomposition of this compound?

A5: While specific stabilizers for this compound are not well-documented, the use of antioxidants or UV absorbers in the formulation could potentially reduce photodegradation. However, it is critical to ensure that any additive does not interfere with your analytical method or the integrity of your experiment. A thorough validation would be required.

Troubleshooting Guides

Issue: Unexpected peaks are appearing in my chromatograms of this compound samples.

Possible Cause Troubleshooting Steps
Photodegradation 1. Review your sample handling and storage procedures for any potential light exposure. 2. Prepare a fresh sample, protecting it from light at all stages, and re-analyze. 3. Compare the chromatogram of the protected sample to the one with unexpected peaks. If the extra peaks are absent or reduced, photodegradation is the likely cause.
Contamination 1. Check your solvents, reagents, and glassware for any sources of contamination. 2. Run a blank to identify any background interference.

Issue: The concentration of my this compound standard is decreasing over time.

Possible Cause Troubleshooting Steps
Photodegradation During Storage 1. Ensure your stock and working standards are stored in amber vials or foil-wrapped containers in a dark, refrigerated, or frozen environment. 2. Prepare fresh standards and compare their response to the older standards. 3. Aliquot standards to minimize repeated exposure of the entire stock to light and temperature fluctuations.
Evaporation 1. Check that your storage containers are properly sealed. 2. For long-term storage, consider using vials with PTFE-lined caps to minimize solvent evaporation.

Quantitative Data on Conazole Fungicide Photodegradation

The following table summarizes photodecomposition data for fluconazole, a structurally related conazole fungicide, which can provide insights into the potential behavior of this compound.

Parameter Value Conditions Reference
Kinetics Pseudo-first-orderAqueous solution, UV-254 irradiation[1][2]
Quantum Yield (Φ) 0.023 - 0.090 mol·einstein⁻¹pH-dependent (2.0-12.0)[1][2]
Half-life (t₁/₂) 2 weeks - 1 yearIndirect photochemistry in surface waters[4][5]
Degradation Mechanism Direct and self-sensitized, involving ¹O₂Aqueous solution, UV-254 irradiation[1][2]
Primary Photoproducts Resulting from hydroxylative defluorinationAqueous solution, UV-254 irradiation[1][2]

Experimental Protocols

Protocol 1: General Handling and Preparation of this compound Solutions
  • Work Area Preparation: Whenever possible, perform all manipulations of this compound (solid and in solution) in a dimly lit laboratory. Avoid direct sunlight and turn off unnecessary overhead fluorescent lighting.

  • Glassware and Containers: Use amber glass volumetric flasks, vials, and pipettes. If amberware is not available, wrap all glassware and plasticware completely in aluminum foil to block light.

  • Weighing: Weigh solid this compound in a low-light area. Minimize the time the solid material is exposed to light.

  • Dissolution: Prepare stock solutions by dissolving the weighed this compound in a suitable solvent in an amber volumetric flask. Sonicate if necessary in a foil-covered sonicator.

  • Dilutions: Perform serial dilutions using amber glassware and store all resulting solutions in amber vials with tightly sealed caps.

  • Storage: Store all this compound solutions at 4°C or -20°C in a dark location (e.g., a laboratory refrigerator or freezer). Ensure containers are clearly labeled with the compound name, concentration, date, and "Photosensitive - Protect from Light."

Protocol 2: Photostability Testing of this compound (Forced Degradation Study)
  • Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., acetonitrile, methanol, or water) at a known concentration in a clear, photochemically inert container (e.g., quartz or borosilicate glass). Prepare a "dark control" sample by wrapping an identical container with the same solution in aluminum foil.

  • Light Exposure: Place both the test and dark control samples in a photostability chamber equipped with a light source capable of emitting both visible and UV radiation. The ICH Q1B guideline suggests an exposure of not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for near UV light.

  • Sampling: At predetermined time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of this compound and to detect the formation of any degradation products.

  • Data Evaluation: Compare the chromatograms and concentrations of the exposed samples with those of the dark control. A significant decrease in the this compound peak area and/or the appearance of new peaks in the exposed sample compared to the control indicates photodegradation.

Visualizations

Photodecomposition_Pathway This compound This compound ExcitedState Excited State this compound* This compound->ExcitedState Light Absorption (UV/Vis) Photoproducts Degradation Products (e.g., via dehalogenation, hydroxylation) ExcitedState->Photoproducts Photochemical Reaction

Caption: Hypothetical photodecomposition pathway for this compound.

Experimental_Workflow start Start weigh Weigh this compound (Low Light) start->weigh dissolve Dissolve in Solvent (Amber Flask) weigh->dissolve dilute Perform Dilutions (Amber Glassware) dissolve->dilute store Store Samples (Dark, Cold) dilute->store analyze Analyze Samples (Protect from Light) store->analyze end End analyze->end

Caption: Experimental workflow for handling photosensitive this compound.

Troubleshooting_Guide issue Inconsistent Results or Unexpected Peaks check_light Were samples protected from light during handling and storage? issue->check_light yes_light Yes check_light->yes_light Yes no_light No check_light->no_light No check_other Investigate other causes: - Contamination - Solvent stability - Instrument issues yes_light->check_other implement_protection Implement Light Protection: - Use amber vials/foil - Work in low light - Store in dark no_light->implement_protection reanalyze Re-prepare and re-analyze samples implement_protection->reanalyze

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing the Bioavailability of Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of fluquin-conazole in experimental setups.

Disclaimer

Fluquinconazole is known for its low aqueous solubility, which presents a significant challenge to achieving adequate oral bioavailability.[1][2][3][4] While specific data on bioavailability enhancement strategies for this compound are limited in publicly available literature, this guide draws upon established principles and data from structurally similar triazole antifungals, such as fluconazole, to provide relevant guidance. The experimental parameters and results presented herein should be considered as starting points and will likely require optimization for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound exhibits very low water solubility (approximately 1.15 mg/L).[2] This poor solubility is a primary factor limiting its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[5][6][7][8][9][10][11][12][13][14][15][16] Additionally, like many xenobiotics, it may be subject to first-pass metabolism in the gut wall and liver, further reducing the amount of active drug that reaches systemic circulation.[17][18][19]

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Common strategies for Biopharmaceutics Classification System (BCS) Class II and IV compounds like this compound focus on improving solubility and dissolution rate. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution.[14][20]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases the surface area for dissolution.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[11]

Q3: What in vitro assays are crucial for screening formulations of this compound?

A3: Key in vitro assays include:

  • Solubility Studies: To determine the saturation solubility of this compound in different media (e.g., simulated gastric and intestinal fluids) and with various excipients.

  • Dissolution Testing: To evaluate the rate and extent of this compound release from different formulations.

  • Caco-2 Permeability Assays: To assess the potential for intestinal absorption and to identify if the compound is a substrate for efflux transporters.[21][22][23][24]

Q4: What are the key parameters to assess in an in vivo pharmacokinetic study for this compound?

A4: In a typical preclinical study in rats, the key pharmacokinetic parameters to determine after oral and intravenous administration include:

  • Cmax (Maximum plasma concentration): The peak concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time at which Cmax is observed.

  • AUC (Area under the plasma concentration-time curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time it takes for the drug concentration in the blood to reduce by half.

  • Absolute Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation unchanged.[25]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate - Poor wettability of this compound powder.- Crystalline nature of the drug.- Incorporate surfactants or wetting agents in the formulation.- Reduce particle size through micronization or nanonization.- Formulate as an amorphous solid dispersion with a hydrophilic polymer.
High variability in in vivo absorption - Food effects.- Inconsistent gastric emptying.- Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.- Standardize the experimental protocol regarding feeding and dosing times.
Low apparent permeability in Caco-2 assay - Intrinsic low permeability of the compound.- Active efflux by transporters like P-glycoprotein (P-gp).- Co-administer with a known P-gp inhibitor (e.g., verapamil) in the Caco-2 assay to confirm efflux.- If efflux is confirmed, consider co-formulation with a pharmaceutical-grade efflux inhibitor.
High first-pass metabolism suspected - Extensive metabolism in the liver and/or gut wall.- Compare the AUC after oral administration to the AUC after intravenous administration to calculate absolute bioavailability.- Conduct in vitro metabolism studies using liver microsomes.

Quantitative Data Summary (Illustrative Examples from Fluconazole Studies)

The following tables present data from studies on fluconazole, a structurally related triazole antifungal. These values are for illustrative purposes and may not be directly applicable to this compound.

Table 1: Enhancement of Fluconazole Solubility using Solid Dispersions

Formulation Carrier Drug:Carrier Ratio Solubility Enhancement (fold increase)
Solid Dispersion 1Mannitol1:35.2
Solid Dispersion 2PEG 60001:37.8
Solid Dispersion 3Urea1:34.5

Data adapted from studies on fluconazole solid dispersions.

Table 2: In Vitro Dissolution of Fluconazole from Different Formulations

Formulation % Drug Released at 60 min
Pure Fluconazole35%
Solid Dispersion (Mannitol)85%
Nanoparticle Formulation95%

Data compiled from various in vitro dissolution studies of fluconazole.

Table 3: Pharmacokinetic Parameters of a Triazole Antifungal in Rats (Illustrative)

Parameter Oral Administration Intravenous Administration
Dose10 mg/kg2 mg/kg
Cmax2.5 µg/mL8.0 µg/mL
Tmax2.0 h0.25 h
AUC (0-∞)25 µgh/mL15 µgh/mL
Absolute Bioavailability (F%)~33%-

Hypothetical data for a poorly soluble triazole antifungal based on typical preclinical pharmacokinetic studies.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:3 ratio.

  • Dissolve both the drug and the carrier in a minimal amount of methanol in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a dry film is formed.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently scrape the solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vivo Pharmacokinetic Study of a this compound Formulation in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of a this compound formulation.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Groups:

  • Group 1: Intravenous (IV) administration of this compound solution (e.g., in a suitable vehicle like PEG 400) at 2 mg/kg.

  • Group 2: Oral gavage of the this compound test formulation at 10 mg/kg.

Procedure:

  • Fast the rats overnight with free access to water before dosing.

  • For the IV group, administer the this compound solution via the tail vein.

  • For the oral group, administer the formulation using an oral gavage needle.

  • Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated HPLC-UV method.[26][27][28][29][30]

  • Calculate the pharmacokinetic parameters using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Fluquinconazole_Powder This compound Powder Solid_Dispersion Solid Dispersion Fluquinconazole_Powder->Solid_Dispersion Formulation Strategy Nanoparticle_Formulation Nanoparticle Formulation Fluquinconazole_Powder->Nanoparticle_Formulation Formulation Strategy Lipid_Based_Formulation Lipid-Based Formulation Fluquinconazole_Powder->Lipid_Based_Formulation Formulation Strategy Solubility_Assay Solubility Assay Solid_Dispersion->Solubility_Assay Nanoparticle_Formulation->Solubility_Assay Lipid_Based_Formulation->Solubility_Assay Dissolution_Testing Dissolution Testing Solubility_Assay->Dissolution_Testing Caco2_Permeability Caco-2 Permeability Dissolution_Testing->Caco2_Permeability Lead_Formulation Lead Formulation Selection Caco2_Permeability->Lead_Formulation PK_Study Rat Pharmacokinetic Study Lead_Formulation->PK_Study Data_Analysis Data Analysis & Bioavailability Calculation PK_Study->Data_Analysis signaling_pathway cluster_absorption Oral Drug Absorption Pathway cluster_metabolism First-Pass Metabolism Oral_Administration Oral Administration of Formulation Dissolution Dissolution in GI Fluids Oral_Administration->Dissolution Permeation Permeation across Intestinal Epithelium Dissolution->Permeation Portal_Vein Enters Portal Vein Permeation->Portal_Vein Liver Liver Metabolism Portal_Vein->Liver Systemic_Circulation Systemic Circulation (Bioavailable Drug) Liver->Systemic_Circulation Reduced Concentration

References

dealing with inconsistent results in fluquinconazole efficacy trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results in fluquin-conazole efficacy trials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments with fluquinconazole.

Q1: Why am I seeing variable or no efficacy of this compound in my in vitro assays?

Inconsistent results in in vitro assays can stem from several factors related to the experimental setup, the fungal isolate, or the compound itself.

Troubleshooting Steps:

  • Inoculum Standardization: Ensure a consistent and viable inoculum. For mycelial growth assays, use agar plugs of a uniform size from the actively growing edge of a fungal colony. For spore-based assays, standardize the spore concentration using a hemocytometer.

  • Homogeneous Compound Distribution: In "poisoned food" agar assays, ensure the this compound stock solution is thoroughly mixed with the molten agar before pouring plates to guarantee a uniform concentration.

  • Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay does not inhibit fungal growth. Run a solvent-only control to verify this.

  • Edge Effects in Microplates: In 96-well plate assays, the outer wells are prone to evaporation, which can alter the concentration of this compound. To mitigate this, either avoid using the outermost wells for critical measurements or maintain a humid environment during incubation by placing the plates in a container with a damp paper towel.

  • pH of Media: The pH of the growth medium can influence the activity of triazole fungicides. Ensure the pH of your media is consistent across experiments.

  • Incubation Conditions: Maintain consistent temperature, humidity, and light conditions during incubation, as these can affect both fungal growth rates and the stability of the fungicide.

Q2: My in vitro results showed high this compound efficacy, but my greenhouse or field trials are showing poor results. What could be the cause?

This discrepancy is a common challenge in fungicide development and can be attributed to a range of biological and environmental factors.

Troubleshooting and Consideration Flowchart

G cluster_field Field/Greenhouse Factors cluster_lab Laboratory Factors Environmental_Factors Environmental Factors (Rainfall, UV, Temperature) Fungal_Resistance Fungal Resistance (Pre-existing or Developed) Environmental_Factors->Fungal_Resistance Selection Pressure Application_Issues Application Issues (Coverage, Timing, Rate) Application_Issues->Environmental_Factors Post-Application Host_Factors Host Factors (Plant Health, Variety) Fungal_Resistance->Host_Factors Host Interaction Disease_Pressure High Disease Pressure Host_Factors->Disease_Pressure Infection Level In_Vitro_Results High In Vitro Efficacy In_Vitro_Results->Application_Issues Transition to Field

Caption: Troubleshooting logic for lab-to-field discrepancies.

Potential Causes:

  • Environmental Degradation: this compound, like other fungicides, can be degraded by environmental factors.

    • Photodegradation: UV radiation from sunlight can break down the fungicide molecule. While specific data for this compound is limited, studies on the related triazole, fluconazole, show it undergoes photodegradation.[1][2][3]

    • Temperature: Higher temperatures can accelerate the degradation of fungicides.[4] this compound has a degradation point of 320°C, but efficacy can be affected at lower, field-relevant temperatures.[5]

    • pH: The pH of the water used for spraying can affect the stability of the fungicide through alkaline hydrolysis.[6][7][8] Generally, a slightly acidic to neutral pH is optimal for most pesticides.[7][9][10]

    • Rainfall: Rainfall shortly after application can wash the fungicide off the plant surfaces.

  • Application Issues:

    • Inadequate Coverage: Poor spray coverage can leave parts of the plant unprotected.

    • Incorrect Timing: Application timing is critical. This compound has both protectant and eradicant activity, but its efficacy is maximized when applied before or in the early stages of infection.[5]

    • Incorrect Application Rate: Using a lower than recommended application rate may not provide a sufficient dose to control the pathogen.

  • Fungal Resistance: The target fungal population in the field may have developed resistance to this compound or other DMI (demethylation inhibitor) fungicides.

  • High Disease Pressure: In cases of very high disease pressure, the fungicide may be overwhelmed, leading to apparently poor efficacy.

Q3: How can I determine if my fungal isolate is resistant to this compound?

Determining the sensitivity of a fungal isolate to this compound involves in vitro susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50).

Experimental Workflow for Resistance Assessment

G Isolate_Fungus Isolate Fungus from Field In_Vitro_Assay Perform In Vitro Assay (e.g., Poisoned Food) Isolate_Fungus->In_Vitro_Assay Determine_EC50 Calculate EC50 Value In_Vitro_Assay->Determine_EC50 Compare_Baseline Compare to Baseline/Wild-Type EC50 Determine_EC50->Compare_Baseline Resistant Resistant Isolate Compare_Baseline->Resistant Significantly Higher EC50 Susceptible Susceptible Isolate Compare_Baseline->Susceptible Similar EC50 G cluster_cell Fungal Cell This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11/cyp51) This compound->Erg11 Inhibits Efflux_Pump Efflux Pump (ABC/MFS Transporter) This compound->Efflux_Pump Pumped out Ergosterol_Biosynthesis Ergosterol Biosynthesis Erg11->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Cell_Membrane Cell Membrane Integrity Ergosterol->Cell_Membrane Mutation ERG11/cyp51 Mutation Mutation->Erg11 Alters binding site

References

Technical Support Center: Refinement of Fluquinconazole Application Techniques for Research Plots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the application of fluquinconazole in research plots. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.

Troubleshooting Guides

This section addresses common problems that may arise during the application of this compound in research plots, offering potential causes and solutions.

Problem Potential Cause Solution
Inconsistent Disease Control Across Replicates - Improper sprayer calibration leading to variable application rates.- Non-uniform spray coverage due to incorrect nozzle selection, pressure, or boom height.- Clogged nozzles.- Calibrate the sprayer before each application to ensure the desired output.[1][2][3]- Select appropriate nozzles (e.g., flat-fan) and operate within the recommended pressure range (e.g., 20-40 psi) to achieve uniform coverage.[4][5]- Regularly clean nozzles and filters to prevent blockages.[2]
Symptoms of Phytotoxicity Observed on Plants - Application rate is too high.- Spraying during unfavorable environmental conditions (e.g., high temperatures, high humidity).[6]- Uneven application leading to overdose in certain areas.- Tank mixing with incompatible products.[7]- Ensure accurate calculation of the required this compound amount for the plot size.- Avoid spraying when temperatures are high or when foliage is wet to prevent prolonged contact of the chemical with the plant surface.[6]- Calibrate sprayer for uniform output.[1][8]- Conduct a jar test to check for physical compatibility before tank-mixing with other agrochemicals.[9][10]
Reduced Efficacy of this compound - Incorrect application timing for the target disease.- Pathogen resistance to Group 3 fungicides.[11]- Poor spray coverage, especially on lower leaves or dense canopies.- Apply this compound preventatively or at the first sign of disease, adhering to recommended growth stages for specific diseases like rusts or powdery mildew.[12][13][14]- Alternate with fungicides from different FRAC groups to manage resistance.- Optimize spray parameters (nozzle type, spray volume, pressure) to ensure thorough coverage of the plant canopy.[4][15]
Variable Droplet Size and Spray Drift - Incorrect nozzle type or operating pressure.- Boom height is too high.- Spraying in windy conditions.- Select nozzles that produce a medium droplet size to balance coverage and drift potential.[4][16]- Maintain a consistent and appropriate boom height above the crop canopy.- Avoid spraying when wind speeds are high to minimize off-target movement.[17]

Frequently Asked Questions (FAQs)

1. What is the recommended application rate for this compound in research plots?

Application rates for this compound vary depending on the application method (seed treatment vs. foliar spray) and the target crop.

Application Method Crop Recommended Rate Target Pest/Disease
Seed Treatment Wheat3 to 4.5 L/tonne of seedTake-All (suppression), Common Bunt, Flag Smut, Loose Smut, Stripe Rust, Leaf Rust, Septoria Tritici Blotch[11]
Barley3 L/tonne of seed (in combination with Tebuconazole)Barley Leaf Scald, Powdery Mildew, Barley Loose Smut[11]
Canola2 L/tonne of seedBlackleg[11]
Foliar Application Wheat & BarleyRefer to product label for specific rates, as they vary by disease and product formulation.Leaf Rust, Stripe Rust, Powdery Mildew, Septoria Leaf Blotch[12][13][18]

2. When is the optimal time to apply this compound as a foliar spray?

The optimal timing for foliar application depends on the target disease and the crop growth stage. For many foliar diseases in cereals, such as rusts, applications are most effective when applied preventatively or at the very early stages of disease development.[13][14] For diseases like Fusarium head blight, specific timings around flowering are critical.[19]

3. How can I assess spray coverage in my research plots?

Water-sensitive paper is a common and effective tool for visualizing and assessing spray coverage.[20][21] Place cards at different locations and heights within the crop canopy before spraying. After application, the cards can be analyzed to determine droplet density and uniformity of coverage.[20]

4. What are the common symptoms of this compound phytotoxicity?

Phytotoxicity symptoms can include leaf speckling, necrosis (browning) or chlorosis (yellowing) of leaf margins, leaf cupping or twisting, and stunting of the plant.[6][22]

5. Can this compound be tank-mixed with other pesticides or fertilizers?

While tank-mixing can save time, it is crucial to ensure the physical and chemical compatibility of the products.[7] Incompatibility can lead to clogged nozzles, uneven application, and reduced efficacy.[23] Always perform a jar test before mixing products in the spray tank.[9]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound as a Foliar Spray

This protocol outlines a method for conducting a field trial to assess the efficacy of different rates of this compound against a target foliar disease in a cereal crop.

  • Experimental Design: A Randomized Complete Block Design (RCBD) is recommended to account for field variability.[24]

  • Plot Establishment: Establish uniform plots of a susceptible crop variety.

  • Treatments:

    • Untreated Control

    • This compound Rate 1

    • This compound Rate 2

    • Standard Fungicide (for comparison)

  • Application:

    • Calibrate a research plot sprayer to deliver the precise application rates.[1]

    • Apply treatments at the recommended crop growth stage for the target disease.

  • Disease Assessment:

    • Scout plots regularly for disease symptoms.

    • Assess disease severity at multiple time points using a standardized rating scale.

  • Data Collection:

    • Record disease severity data.

    • At maturity, harvest the plots and measure grain yield and quality parameters.[24]

  • Statistical Analysis: Analyze the data using appropriate statistical methods for an RCBD to determine treatment effects.

Protocol 2: Assessment of Spray Coverage

This protocol provides a method for quantifying spray coverage within a research plot.

  • Materials: Water-sensitive paper, clips or staples, digital scanner, image analysis software.

  • Placement of Water-Sensitive Paper:

    • Before spraying, place water-sensitive paper cards at various locations within the plot (e.g., top, middle, and bottom of the canopy; different leaf surfaces).[20]

    • Secure the cards to leaves using clips or staples.

  • Spray Application: Conduct the spray application using the desired equipment and settings.

  • Collection and Analysis:

    • After the spray has dried, carefully collect the water-sensitive paper.

    • Scan the cards at a high resolution.

    • Use image analysis software to quantify the percent area coverage and droplet density.[20]

  • Evaluation: Compare the coverage data across different canopy locations and between different application techniques to optimize spray parameters.

Visualizations

Experimental_Workflow_Efficacy_Trial cluster_setup Trial Setup cluster_application Application cluster_assessment Assessment & Data Collection cluster_analysis Analysis A Plot Establishment B Treatment Allocation (RCBD) A->B C Sprayer Calibration B->C D This compound Application C->D E Disease Severity Assessment D->E F Yield & Quality Measurement E->F G Statistical Analysis F->G

Caption: Workflow for a this compound efficacy trial.

Troubleshooting_Logic cluster_coverage Coverage Issues cluster_calibration Application Rate Issues cluster_timing Timing & Resistance Start Poor Disease Control Observed A Check Spray Coverage (Water-Sensitive Paper) Start->A C Verify Sprayer Calibration Start->C E Review Application Timing Start->E B Adjust Nozzle, Pressure, Volume A->B Uneven D Recalibrate Sprayer C->D Incorrect F Consider Pathogen Resistance E->F Correct

Caption: Logic diagram for troubleshooting poor disease control.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Fluquinconazole Detection: A Focus on a Validated UPLC-MS/MS Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of fluquinconazole with established alternative techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). The information presented is intended to assist researchers and analysts in selecting the most appropriate method based on their specific analytical requirements, such as sensitivity, selectivity, and sample throughput.

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the quantitative analysis of pesticide residues like this compound. The following table summarizes the key performance parameters of the UPLC-MS/MS method compared to traditional HPLC-UV and GC-NPD methods, providing a clear basis for comparison.

ParameterUPLC-MS/MSHPLC-UVGC-NPD
Limit of Detection (LOD) 0.2 ng/mL[1]0.03 mg/kg (30 ng/g)[2][3]0.67 - 2.23 µg/L (0.67 - 2.23 ng/mL)[4]
Limit of Quantitation (LOQ) 0.6 ng/mL[1]0.05 mg/kg (50 ng/g)[2][3]2.24 - 7.45 µg/L (2.24 - 7.45 ng/mL)[4]
Linearity (R²) ** >0.999[5][6]>0.998[7]>0.992[4]
Accuracy (Recovery %) **92.5 - 109.0%[8]80 - 95%[2][3]>80%[4]
Precision (%RSD) < 6.6%[5][6]3.5 - 12.7%[2][3]< 11%[4]
Selectivity Very HighModerate to HighHigh for N/P containing compounds
Analysis Time ~3 minutes[9]~10-20 minutes~20-30 minutes

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the experimental protocols for the UPLC-MS/MS, HPLC-UV, and GC-NPD methods for this compound detection.

New Validated Method: UPLC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for trace-level detection of this compound in complex matrices.

1. Sample Preparation (QuEChERS Method) [1]

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standard solution.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and centrifuge.

  • Take an aliquot of the supernatant and add it to a clean-up tube containing dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18, MgSO₄).

  • Vortex and centrifuge.

  • Filter the supernatant into an autosampler vial for analysis.

2. UPLC-MS/MS Conditions [1][9]

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

Alternative Method 1: HPLC-UV

A widely used and robust method suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation [2][3]

  • Homogenize the sample.

  • Extract a known weight of the sample with a suitable organic solvent (e.g., acetonitrile or a mixture of ethyl acetate and hexane).

  • The extract may be subjected to a clean-up step using solid-phase extraction (SPE) cartridges to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness and reconstitute in the mobile phase.

2. HPLC-UV Conditions [2][3]

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at the maximum absorbance wavelength for this compound (e.g., 254 nm).[2][3]

Alternative Method 2: GC-NPD

This method is particularly selective for nitrogen- and phosphorus-containing compounds like this compound.

1. Sample Preparation [10]

  • Homogenize the sample.

  • Perform a solvent extraction using a suitable organic solvent (e.g., acetone or ethyl acetate).

  • The extract is then concentrated and may require a clean-up step to remove matrix interferences.

  • The final extract is dissolved in a solvent suitable for GC injection (e.g., toluene).[10]

2. GC-NPD Conditions [4][11]

  • Column: Capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Nitrogen.

  • Injector: Split/splitless injector.

  • Oven Temperature Program: A programmed temperature ramp to ensure separation of the analyte from other components.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each method.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction QuEChERS Extraction Sample->Extraction Acetonitrile & Salts Cleanup Dispersive SPE Cleanup Extraction->Cleanup Supernatant Transfer Filtration Filtration Cleanup->Filtration UPLC UPLC Separation Filtration->UPLC Filtered Extract MSMS MS/MS Detection UPLC->MSMS Separated Analytes Data Data Acquisition & Processing MSMS->Data

UPLC-MS/MS Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Organic Solvent Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Reconstituted Extract UV UV Detection HPLC->UV Separated Analytes Data Data Acquisition & Processing UV->Data

HPLC-UV Experimental Workflow

GC_NPD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Organic Solvent Concentration Concentration Extraction->Concentration Cleanup Cleanup (optional) Concentration->Cleanup GC GC Separation Cleanup->GC Final Extract NPD NPD Detection GC->NPD Separated Analytes Data Data Acquisition & Processing NPD->Data

GC-NPD Experimental Workflow

References

A Comparative Analysis of Fluquinconazole and Silthiofam for the Control of Wheat Take-All

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key fungicides, fluquinconazole and silthiofam, used in the management of wheat take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key research studies.

Executive Summary

This compound and silthiofam are both effective seed treatments for managing wheat take-all, but they exhibit distinct characteristics in their mode of action and performance under different conditions. Silthiofam generally provides better control of initial root infection, leading to greater yield increases, particularly in the early stages of the crop.[1] In contrast, this compound is more effective at reducing the severity of the disease later in the season by controlling the secondary, root-to-root spread of the pathogen.[1][2] The choice between these fungicides may depend on the anticipated disease pressure, cropping sequence, and specific management goals.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from various field and pot experiments comparing the performance of this compound and silthiofam.

Table 1: Effect of this compound and Silthiofam on Take-All Disease Severity

FungicideDisease ParameterObservation Stage% Reduction vs. ControlSource
Silthiofam Take-all Incidence (% infected plants)TilleringMore effective than this compound[1]
This compound Severe Take-all Incidence (>75% root blackening)Grain FillingMore effective than silthiofam[1]
Silthiofam Take-all Incidence (% infected plants)Grain FillingOften more effective than this compound[1]
This compound Take-all SeverityMaturityReduces severity, but not always incidence[2]
Silthiofam Necrosis Severity (on sensitive isolates)15 days post-inoculationSignificantly reduced[3]

Table 2: Impact of this compound and Silthiofam on Wheat Yield

FungicideYield ParameterConditionsYield Increase vs. ControlSource
Silthiofam Grain YieldGeneralUsually greater than this compound[1]
This compound Grain YieldModerate to severe disease26-38%[1]
Silthiofam Grain YieldSecond wheat cropsAverage of 0.47 t/ha[4]
This compound Grain YieldSecond wheat0.11 t/ha[2]
This compound Harvest IndexModerate to severe disease18-22%[1]
This compound Hectolitre WeightModerate to severe disease5-8%[1]

Mode of Action

The two fungicides combat Gaeumannomyces graminis var. tritici through different biochemical pathways.

This compound: As a triazole fungicide, this compound inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5] Specifically, it targets the C14-demethylase enzyme, which is involved in the conversion of lanosterol to ergosterol. Disruption of this pathway leads to the accumulation of toxic sterol precursors and impairs the integrity and function of the fungal cell membrane.

Silthiofam: Silthiofam has a more specific mode of action, primarily affecting mitochondrial respiration. It is believed to inhibit the transport of adenine, which is crucial for ATP synthesis. This disruption of energy production ultimately leads to the cessation of fungal growth and development.

Mandatory Visualization

cluster_this compound This compound Mode of Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component This compound This compound C14-demethylase C14-demethylase This compound->C14-demethylase Inhibits

Caption: this compound inhibits ergosterol biosynthesis.

cluster_silthiofam Silthiofam Mode of Action Adenine Adenine ATP Synthesis ATP Synthesis Adenine->ATP Synthesis Required for Fungal Growth Fungal Growth ATP Synthesis->Fungal Growth Essential for Silthiofam Silthiofam Adenine Transport Adenine Transport Silthiofam->Adenine Transport Inhibits Adenine Transport->ATP Synthesis

Caption: Silthiofam disrupts mitochondrial respiration.

Experimental Protocols

While specific details vary between studies, the following outlines a general experimental workflow for comparing the efficacy of these fungicides.

Seed Treatment Seed Treatment Planting Planting Seed Treatment->Planting Wheat seeds treated with this compound, Silthiofam, or Control Inoculation Inoculation Planting->Inoculation Planting in field plots or pots with known take-all history or artificial inoculum Growth Period Growth Period Inoculation->Growth Period Disease Assessment Disease Assessment Growth Period->Disease Assessment Assessments at different growth stages (e.g., tillering, grain filling) Data Collection Data Collection Disease Assessment->Data Collection Measure disease incidence, severity, and root blackening Yield Measurement Yield Measurement Data Collection->Yield Measurement Harvest at maturity Data Analysis Data Analysis Yield Measurement->Data Analysis Measure grain yield, harvest index, and hectolitre weight Comparative Efficacy Determination Comparative Efficacy Determination Data Analysis->Comparative Efficacy Determination

Caption: General experimental workflow for fungicide comparison.

Key Experimental Methodologies:
  • Seed Treatment Application: Fungicides are typically applied to wheat seeds as a coating before planting. Application rates are determined based on the manufacturer's recommendations and the specific experimental design.

  • Experimental Design: Field experiments are often conducted in locations with a history of take-all disease. Randomized complete block designs are commonly used to minimize the effects of field variability. Pot experiments in controlled environments allow for more precise inoculation and assessment.

  • Inoculation: In many studies, particularly in pot experiments, a known pathogenic isolate of Gaeumannomyces graminis var. tritici is introduced into the soil to ensure uniform disease pressure.

  • Disease Assessment: Disease severity is evaluated at various crop growth stages. This often involves uprooting a sample of plants and visually assessing the percentage of root area with characteristic black lesions. A disease index is then calculated based on the severity of the symptoms.

  • Yield and Quality Assessment: At crop maturity, grain yield is measured. Other quality parameters such as harvest index (the ratio of grain weight to total above-ground biomass) and hectolitre weight (a measure of grain density) are also often recorded.

Considerations for Use and Resistance Management

The repeated use of a single fungicide can lead to the development of resistant pathogen populations. There is evidence of resistance to silthiofam in some regions.[6] Therefore, it is crucial to implement integrated disease management strategies that include crop rotation, use of tolerant wheat varieties, and alternation of fungicides with different modes of action to mitigate the risk of resistance. The differential efficacy of this compound and silthiofam on primary versus secondary infection suggests that a strategic rotation or combination of these fungicides could provide more comprehensive and sustainable control of wheat take-all.

References

Assessing the Cross-Reactivity of Fluquinconazole with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of fluquinconazole with other structurally related compounds, primarily focusing on other triazole fungicides. The information is intended to assist researchers and professionals in drug development and related fields in understanding the potential for off-target effects and in the design of specific molecular probes and assays.

Introduction to this compound and Cross-Reactivity

This compound is a broad-spectrum triazole fungicide widely used in agriculture. Its mode of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth.

Due to the conserved nature of the CYP51 enzyme across different fungal species and to some extent, with the human ortholog, there is a potential for cross-reactivity with other compounds that target this enzyme. Assessing this cross-reactivity is crucial for understanding the selectivity of this compound, predicting potential off-target effects, and developing specific analytical methods such as immunoassays.

Mechanism of Action: Inhibition of the Ergosterol Biosynthesis Pathway

Triazole fungicides, including this compound, act by disrupting the synthesis of ergosterol, the primary sterol in fungal cell membranes. This is achieved by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which catalyzes a critical step in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring of these fungicides binds to the heme iron atom in the active site of CYP51, preventing the natural substrate from binding and halting the ergosterol production.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by triazole fungicides.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_output Cellular Component AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Other Sterol Intermediates Lanosterol->Intermediates CYP51 (Erg11) Ergosterol Ergosterol Intermediates->Ergosterol FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation Triazoles Triazole Fungicides (e.g., this compound) Triazoles->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.

Comparative Cross-Reactivity Data

The assessment of cross-reactivity often involves determining the binding affinity (dissociation constant, Kd) or the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme. Lower Kd or IC50 values indicate a higher affinity or inhibitory potency, respectively.

The following table summarizes the binding affinities of several agricultural triazole fungicides to CYP51 from the fungal pathogen Candida albicans and a truncated form of human CYP51. While direct comparative data for this compound under the same experimental conditions was not available in the reviewed literature, this table provides a valuable reference for the relative potencies of commonly used triazoles.

CompoundCandida albicans CYP51 (CaCYP51) Kd (nM)Truncated Human CYP51 (Δ60HsCYP51) Kd (nM)
Epoxiconazole22115
Propiconazole24215
Tebuconazole68205
Prochloraz51359
Triadimenol61310
Data compiled from a single study for consistency. It is important to note that absolute values may vary between different experimental setups.

Experimental Protocols for Assessing Cross-Reactivity

Two primary methods for evaluating the cross-reactivity of compounds like this compound are competitive immunoassays and enzyme inhibition assays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay technique is used to detect and quantify the presence of a specific antigen in a sample. In a competitive format, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites. The amount of labeled antigen detected is inversely proportional to the concentration of the antigen in the sample. This method can be adapted to assess the cross-reactivity of different compounds with an antibody raised against a specific triazole.

Experimental Workflow for Competitive ELISA:

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Protocol Step1 1. Coating: Microplate wells are coated with a known amount of antigen (e.g., a this compound-protein conjugate). Step2 2. Blocking: Unbound sites on the well surface are blocked to prevent non-specific binding. Step1->Step2 Step3 3. Competition: Sample containing the analyte (this compound or cross-reactant) is added along with a specific antibody. Step2->Step3 Step4 4. Incubation & Washing: The plate is incubated to allow competition for antibody binding. Unbound materials are washed away. Step3->Step4 Step5 5. Detection: A secondary antibody conjugated to an enzyme is added, which binds to the primary antibody. Step4->Step5 Step6 6. Substrate Addition & Measurement: A substrate is added, and the enzyme converts it into a colored product. The absorbance is measured. Step5->Step6 Step7 7. Data Analysis: The concentration of the analyte is inversely proportional to the signal intensity. Step6->Step7

Caption: A generalized workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol for a Competitive Indirect ELISA (ciELISA) for Tebuconazole (Adaptable for this compound):

  • Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., tebuconazole-ovalbumin) in a coating buffer (e.g., 0.05 M carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: Plates are washed multiple times with a washing buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).

  • Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1-2 hours at 37°C.

  • Washing: Plates are washed again as in step 2.

  • Competitive Reaction: A mixture of the sample (or standard solution of the competitor compound) and a specific monoclonal antibody against the target triazole is added to the wells. The plate is then incubated for 1-2 hours at 37°C.

  • Washing: Plates are washed to remove unbound antibodies and antigens.

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated goat anti-mouse IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: Plates are washed to remove the unbound secondary antibody.

  • Substrate Reaction: A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to the wells, and the plate is incubated in the dark for a specified time (e.g., 15-30 minutes) at room temperature.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the logarithm of the analyte concentration. The IC50 value is determined as the concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated as (IC50 of the target compound / IC50 of the competitor compound) x 100%.

CYP51 Enzyme Inhibition Assay (Binding Affinity - Kd Determination)

This assay directly measures the interaction between the compound and its target enzyme, CYP51. The binding affinity is determined by spectral titration, where changes in the absorbance spectrum of the CYP51 heme are monitored upon the addition of the inhibitor.

Detailed Protocol for CYP51 Binding Affinity (Kd) Determination:

  • Protein Expression and Purification: Recombinant CYP51 from the target organism (e.g., Candida albicans) is expressed (e.g., in E. coli) and purified to homogeneity.

  • Spectral Titration:

    • A solution of purified CYP51 in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing glycerol) is placed in a dual-cuvette spectrophotometer.

    • An initial baseline spectrum is recorded.

    • Small aliquots of a concentrated stock solution of the triazole fungicide (e.g., this compound) in a suitable solvent (e.g., DMSO) are added to the sample cuvette, with an equal volume of the solvent added to the reference cuvette.

    • The absorbance spectrum is recorded after each addition and equilibration.

    • The binding of triazoles to the ferric heme iron of CYP51 induces a characteristic Type II spectral shift, with a peak around 425-430 nm and a trough around 390-410 nm.

  • Data Analysis:

    • The change in absorbance (ΔA = A_peak - A_trough) is plotted against the ligand concentration.

    • The resulting saturation curve is fitted to a suitable binding equation (e.g., the Morrison tight-binding equation if the ligand concentration is comparable to the enzyme concentration, or a hyperbolic equation for weaker binding) to determine the dissociation constant (Kd).

Conclusion

The assessment of this compound's cross-reactivity with other compounds, particularly other triazole fungicides, is essential for a comprehensive understanding of its biological activity and for the development of specific analytical tools. While direct comparative data for this compound is limited, the methodologies of competitive immunoassays and CYP51 binding affinity assays provide robust frameworks for such evaluations. The provided data on other agricultural triazoles serves as a useful benchmark for future comparative studies. Researchers are encouraged to utilize these protocols to generate specific and reliable cross-reactivity data for this compound and other compounds of interest.

Fluquinconazole in Combination: A Comparative Guide to Synergistic and Antagonistic Fungicidal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactive effects of fungicides is paramount for developing effective and sustainable disease management strategies. This guide provides a comprehensive comparison of the synergistic and antagonistic effects of fluquin-conazole when combined with other sterol biosynthesis inhibitor (SBI) fungicides, namely prochloraz, tebuconazole, and difenoconazole. The information is supported by experimental data on their efficacy and detailed methodologies for assessing these interactions.

Fluquinconazole, a triazole fungicide, operates by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity[1][2]. When combined with other fungicides that share a similar mode of action, the resulting interactions can be complex, leading to either enhanced (synergism) or reduced (antagonism) fungicidal activity.

Comparative Efficacy of Individual Fungicides

Before delving into their combined effects, it is essential to understand the individual efficacy of these fungicides against common fungal pathogens. A study on their effects against Fusarium subglutinans and F. temperatum provides valuable insights into their relative potencies.

FungicidePathogenEC50 (μg/mL)EC90 (μg/mL)
This compound F. subglutinans< 0.10.8
F. temperatum< 0.11,200
Prochloraz F. subglutinans< 0.1> 3,000
F. temperatum< 0.1> 3,000
Tebuconazole F. subglutinans< 0.1> 3,000
F. temperatum< 0.1> 3,000
Difenoconazole F. subglutinans< 0.11.0
F. temperatum< 0.18.0

Data sourced from a study on the characterization of maize stalk rot pathogens[1].

This data indicates that while all four fungicides are highly effective at inhibiting 50% of mycelial growth (EC50 < 0.1 μg/mL) of both Fusarium species, their efficacy at higher inhibition levels (EC90) varies significantly. Notably, F. temperatum shows a high level of resistance to this compound at higher concentrations.

Assessing Synergistic and Antagonistic Interactions

The interaction between fungicides in a mixture is typically evaluated using methods such as the Colby method or the checkerboard assay to calculate a synergy ratio (SR) or a Fractional Inhibitory Concentration Index (FICI).

  • Synergism: The combined effect of the fungicides is greater than the sum of their individual effects (SR > 1 or FICI < 0.5).

  • Antagonism: The combined effect is less than the sum of their individual effects (SR < 1 or FICI > 4).

  • Additive Effect: The combined effect is equal to the sum of their individual effects (SR = 1 or 0.5 ≤ FICI ≤ 4).

This compound in Combination with Other Fungicides: A Review of Interactions

While direct quantitative data on the synergistic or antagonistic effects of this compound with prochloraz, tebuconazole, and difenoconazole is limited in publicly available literature, we can infer potential interactions based on studies of similar fungicide combinations and their known mechanisms of action.

This compound and Prochloraz

Both this compound and prochloraz are potent inhibitors of ergosterol biosynthesis[1][3]. Prochloraz, an imidazole fungicide, is known to have multiple mechanisms of action, including the ability to antagonize androgen and estrogen receptors[4]. This broader activity profile could lead to complex interactions with this compound. A study on the joint action of prochloraz with other pesticides on Daphnia magna demonstrated strong synergistic effects with some compounds, suggesting its potential to synergize with other pesticides[5]. However, without direct experimental data on its combination with this compound against a fungal pathogen, the nature of their interaction remains speculative.

This compound and Tebuconazole

Tebuconazole is another triazole fungicide that shares the same target site as this compound[6]. Studies on the combination of tebuconazole with other fungicides have yielded mixed results. For instance, one study investigating the effects of binary mixtures of tebuconazole with carbendazim and fludioxonil against Fusarium species found that both combinations antagonized the inhibitory effect of tebuconazole on F. graminearum PH-1[7]. In contrast, a study on the combination of tebuconazole and trifloxystrobin showed complete inhibition of mycelial growth of Fusarium oxysporum f. sp. ricini, suggesting a synergistic or additive effect[4]. Given these conflicting outcomes, the interaction between this compound and tebuconazole would likely be pathogen-specific and require empirical testing.

This compound and Difenoconazole

Difenoconazole, also a triazole fungicide, has been studied in combination with other fungicides. A notable study on the combination of fludioxonil and difenoconazole against Bipolaris sorokiniana, the causal agent of common root rot in wheat, demonstrated a strong synergistic effect. The mixture in a 1:4 ratio yielded a co-toxicity coefficient (CTC) of 160.14, indicating significant synergism[8][9]. This finding suggests that combinations involving difenoconazole can lead to enhanced efficacy. The interaction between this compound and difenoconazole would be of interest to investigate, as their shared mode of action and the demonstrated synergistic potential of difenoconazole could result in a potent fungicidal mixture.

Experimental Protocols

To enable researchers to investigate these interactions, the following are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay

This method is used to determine the EC50 and EC90 values of individual fungicides.

  • Fungal Isolate and Culture: Obtain a pure culture of the target fungal pathogen and grow it on a suitable medium, such as Potato Dextrose Agar (PDA).

  • Fungicide Stock Solutions: Prepare stock solutions of each fungicide in an appropriate solvent (e.g., acetone) at a high concentration.

  • Amended Media Preparation: Add appropriate volumes of the fungicide stock solutions to molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 μg/mL). A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of the fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. Use probit analysis to determine the EC50 and EC90 values.

Checkerboard Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration Index (FICI) for a combination of two fungicides.

  • Prepare Fungicide Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of the two fungicides. Serially dilute Fungicide A horizontally and Fungicide B vertically.

  • Inoculum Preparation: Prepare a standardized fungal spore suspension or mycelial fragment suspension in a suitable liquid medium (e.g., Potato Dextrose Broth).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for fungal growth.

  • Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination by observing the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the following formula: FICI = (MIC of Fungicide A in combination / MIC of Fungicide A alone) + (MIC of Fungicide B in combination / MIC of Fungicide B alone)

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results A Fungal Isolate C Mycelial Growth Inhibition Assay A->C D Checkerboard Assay A->D B Fungicide Stock Solutions B->C B->D E Calculate EC50/EC90 C->E F Calculate FICI/Synergy Ratio D->F G Individual Efficacy E->G H Synergistic/Antagonistic Effects F->H

Signaling Pathways and Mechanisms of Action

This compound and the other compared fungicides primarily target the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme 14α-demethylase lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor This compound Prochloraz Tebuconazole Difenoconazole inhibitor->enzyme Inhibition enzyme->ergosterol

Beyond this primary mechanism, these fungicides can induce other cellular stresses:

  • This compound: Has been shown to disrupt calcium and mitochondrial homeostasis, leading to cell death[4].

  • Tebuconazole: Can induce endoplasmic reticulum (ER) stress and oxidative stress[9].

  • Prochloraz: Exhibits a broader range of action, including antagonism of hormone receptors[4].

  • Difenoconazole: May also impact mitochondrial function[10][11].

These secondary effects could contribute to the synergistic or antagonistic outcomes when these fungicides are combined. For example, if two fungicides induce different stress pathways that converge on a common cell death mechanism, a synergistic effect may be observed. Conversely, if one fungicide upregulates a detoxification pathway that can also metabolize the second fungicide, an antagonistic effect might occur.

Cellular_Stress_Pathways cluster_fungicides Fungicides cluster_stress Cellular Stress This compound This compound Ca_Homeostasis Disrupted Ca++ Homeostasis This compound->Ca_Homeostasis Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Tebuconazole Tebuconazole ER_Stress ER Stress Tebuconazole->ER_Stress Oxidative_Stress Oxidative Stress Tebuconazole->Oxidative_Stress Difenoconazole Difenoconazole Difenoconazole->Mitochondrial_Dysfunction Cell_Death Fungal Cell Death Ca_Homeostasis->Cell_Death Mitochondrial_Dysfunction->Cell_Death ER_Stress->Cell_Death Oxidative_Stress->Cell_Death

Conclusion

The combination of fungicides holds the potential for more effective and durable disease control. While all four fungicides discussed are effective SBIs, their interactions in mixtures can vary. The demonstrated synergism of difenoconazole with another fungicide highlights the potential for enhanced efficacy in combinations. However, the possibility of antagonism, as seen with tebuconazole in some studies, underscores the importance of empirical testing for each specific fungicide combination and target pathogen.

Further research is critically needed to quantify the synergistic and antagonistic effects of this compound in combination with prochloraz, tebuconazole, and difenoconazole. Such data will be invaluable for the development of optimized fungicidal formulations and integrated pest management programs. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such investigations.

References

A Comparative Analysis of the Environmental Impact of Fluquinconazole and Tebuconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the environmental impact of two widely used triazole fungicides, fluquinconazole and tebuconazole. Both fungicides are effective in controlling a broad spectrum of fungal diseases in agriculture. However, their distinct chemical properties lead to different environmental fates and toxicological profiles. This report synthesizes available experimental data on their persistence, ecotoxicity, and effects on non-target organisms to assist in environmental risk assessment and the development of more sustainable agricultural practices.

Environmental Fate and Persistence

The environmental persistence of a pesticide is a key determinant of its potential for long-term impact. This is often measured by its half-life (DT50) in soil and water.

Tebuconazole is characterized by its high persistence in soil, with a half-life that can vary significantly depending on environmental conditions such as soil type, organic matter content, temperature, and moisture.[1] Reported soil half-life values for tebuconazole range from approximately 49 to over 600 days.[1] In laboratory studies at 20°C, a DT50 of 365 days has been reported.[2] Tebuconazole is also stable to hydrolysis and photolysis in water, with a photolysis half-life in water averaging 590 days.[3]

This compound is also known to be persistent in both soil and water systems, with its persistence being dependent on local conditions. While specific and varied DT50 values are less frequently cited in readily available literature compared to tebuconazole, it is generally considered a persistent compound.

Parameter This compound Tebuconazole References
Soil Half-Life (DT50) Persistent49 - >600 days (field); 365 days (lab at 20°C)[1][2]
Water Photolysis Half-Life Persistent~590 days[3]

Ecotoxicity to Non-Target Organisms

The impact of fungicides on non-target organisms is a critical aspect of their environmental risk profile. The following tables summarize the acute and chronic toxicity of this compound and tebuconazole to a range of terrestrial and aquatic organisms.

Aquatic Ecotoxicity
Organism Endpoint This compound Tebuconazole References
Fish 96-hour LC50 (Rainbow Trout)-2.27 mg/L[3]
96-hour LC50 (Bluegill Sunfish)-5.7 mg/L[2]
Chronic NOEC (Fathead Minnow)-0.011 mg/L[3]
Aquatic Invertebrates 48-hour EC50 (Daphnia magna)-2.88 mg/L[3]
96-hour LC50 (Mysid Shrimp)-0.49 mg/L[3]
Chronic NOEC (Mysid Shrimp)-0.035 mg/L[3]
Aquatic Plants EC50 (Duckweed)-0.144 - 2.204 mg/L[3][4]

LC50: Lethal concentration for 50% of the test organisms. EC50: Effect concentration for 50% of the test organisms. NOEC: No observed effect concentration.

Terrestrial Ecotoxicity
Organism Endpoint This compound Tebuconazole References
Birds Acute Oral LD50 (Rat)112 mg/kg>5000 mg/kg[5][6]
Chronic EffectsHigh ToxicityCan alter thyroid hormones and plumage quality in sparrows[7][8]
Mammals Acute Oral LD50 (Rat)112 mg/kg>5000 mg/kg[5][6]
Earthworms --Low hazard[2]
Bees -Moderate toxicityLow hazard[2][7]

LD50: Lethal dose for 50% of the test organisms.

This compound exhibits significantly higher acute toxicity to mammals compared to tebuconazole.[5][6] It is also rated as having high chronic toxicity to birds.[7] Tebuconazole, while having lower acute toxicity to birds and mammals, has been shown to cause sublethal chronic effects in birds, such as alterations in thyroid hormones and plumage quality.[8]

Effects on Soil Microbial Communities

Soil microorganisms are vital for maintaining soil health and fertility. Both this compound and tebuconazole can impact these communities.

Tebuconazole has been shown to have varied effects on soil microbial communities. Some studies indicate that at recommended doses, it may not significantly disturb the biological homeostasis of the soil and can even stimulate the proliferation of certain bacteria and fungi.[1][9] However, other studies have demonstrated that high concentrations of tebuconazole can decrease microbial biomass and alter the structure of bacterial and fungal communities.[10] Repeated applications of tebuconazole can lead to the accumulation of residues and have long-term negative effects on soil ecology.[10]

Detailed studies on the specific impacts of This compound on soil microbial communities are less prevalent in the reviewed literature, but as a broad-spectrum fungicide, it is expected to have an inhibitory effect on soil fungi.

Bioaccumulation Potential

Bioaccumulation is the accumulation of substances in an organism at a faster rate than they can be excreted.

Tebuconazole is not expected to accumulate in plant and animal tissues.[11] However, some studies have shown that it has a bioaccumulation tendency in aquatic ecosystems, with the liver being the primary organ of accumulation in fish.[12]

Information on the bioaccumulation potential of This compound is limited in the available literature.

Mechanisms of Toxicity and Signaling Pathways

Both this compound and tebuconazole are sterol biosynthesis inhibitors, which is their primary mode of action against fungi.[7] However, they can also affect signaling pathways in non-target organisms.

This compound has been shown to induce toxicity in bovine mammary epithelial cells by disrupting calcium and mitochondrial homeostasis. This leads to mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately triggering apoptosis. The signaling pathways implicated include the MAPK/PI3K pathway.[13][14]

Fluquinconazole_Toxicity_Pathway This compound This compound Ca_Cytosol Cytosolic Ca2+ Decrease This compound->Ca_Cytosol Ca_Mito Mitochondrial Ca2+ Increase This compound->Ca_Mito MAPK_PI3K MAPK/PI3K Pathway (Altered Phosphorylation) This compound->MAPK_PI3K Mito_Dysfunction Mitochondrial Dysfunction Ca_Mito->Mito_Dysfunction Apoptosis Apoptosis Mito_Dysfunction->Apoptosis ER_Stress ER Stress ER_Stress->Apoptosis MAPK_PI3K->ER_Stress

This compound's cellular toxicity pathway.

Tebuconazole has been identified as a potential endocrine disruptor.[15] It can interfere with the estrogen and androgen signaling pathways.[16] In fish, exposure to tebuconazole has been linked to significant effects on plasma vitellogenin, an indicator of endocrine disruption.[16] In birds, it can alter thyroid hormone levels.[8]

Tebuconazole_Endocrine_Disruption Tebuconazole Tebuconazole Steroid_Hormone Steroid Hormone Signaling Disruption (Estrogen & Androgen) Tebuconazole->Steroid_Hormone Thyroid_Axis Thyroid Axis Alteration Tebuconazole->Thyroid_Axis Reproductive_Effects Reproductive Effects (e.g., altered vitellogenin) Steroid_Hormone->Reproductive_Effects Physiological_Effects Physiological Effects (e.g., altered plumage) Thyroid_Axis->Physiological_Effects

Tebuconazole's endocrine disruption mechanism.

Experimental Protocols

The ecotoxicity data presented in this guide are primarily based on standardized testing protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of data across different studies and chemicals.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Test_Substance Test Substance (this compound or Tebuconazole) Exposure_Setup Exposure to a range of concentrations (following OECD Guidelines) Test_Substance->Exposure_Setup Test_Organism Test Organism (e.g., Fish, Daphnia, Algae) Test_Organism->Exposure_Setup Test_System Test System (e.g., Artificial Soil, Aquatic Medium) Test_System->Exposure_Setup Observation Observation of Endpoints (e.g., Mortality, Immobilization, Growth Inhibition) Exposure_Setup->Observation Data_Analysis Statistical Analysis (Calculation of LC50, EC50, NOEC) Observation->Data_Analysis

Generalized experimental workflow for ecotoxicity testing.
Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour period.[17]

  • Test Organism: Species such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio) are commonly used.[18]

  • Test Design: Fish are exposed to at least five concentrations of the test substance in a geometric series. A control group is also maintained.[17] At least seven fish are used per concentration.[17]

  • Exposure Conditions: The test is conducted for 96 hours under controlled temperature and light conditions.[19]

  • Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[17]

  • Endpoint: The 96-hour LC50, the concentration that is lethal to 50% of the test fish, is calculated.[20]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean.[1]

  • Test Organism: Juvenile Daphnia magna less than 24 hours old are used.[9]

  • Test Design: Daphnids are exposed to at least five concentrations of the test substance for 48 hours.[9] The test is typically static, without renewal of the test solution.[8]

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[1]

  • Endpoint: The 48-hour EC50, the concentration that immobilizes 50% of the daphnids, is determined.[8]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.[21]

  • Test Organism: Exponentially growing cultures of green algae, such as Pseudokirchneriella subcapitata, are used.[22]

  • Test Design: Algal cultures are exposed to at least five concentrations of the test substance in a batch culture system for 72 hours.[23]

  • Observations: The growth of the algae is measured, typically by cell counts or spectrophotometry, at 24, 48, and 72 hours.[22]

  • Endpoint: The EC50 for growth rate inhibition is calculated.[24]

Earthworm, Acute Toxicity Test (based on OECD Guideline 207)

This test determines the acute toxicity of a substance to earthworms in an artificial soil.[25]

  • Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei are used.[26]

  • Test Design: Earthworms are exposed to at least five concentrations of the test substance mixed into a standardized artificial soil.[26]

  • Exposure Conditions: The test is conducted for 14 days in the dark.[26]

  • Observations: Mortality is assessed at 7 and 14 days. Sub-lethal effects, such as changes in body weight, are also recorded.[27]

  • Endpoint: The 14-day LC50 is determined.[27]

Conclusion

Both this compound and tebuconazole are persistent fungicides with the potential for adverse environmental impacts. Tebuconazole is characterized by its very high persistence in soil and its potential for endocrine disruption in non-target organisms. This compound exhibits higher acute toxicity to mammals and is highly toxic to birds. The choice between these fungicides should consider the specific agricultural context and the sensitivity of the local ecosystem. Further research is needed to fully characterize the environmental risk profile of this compound, particularly concerning its effects on soil microbial communities and its bioaccumulation potential. This comparative analysis provides a foundation for informed decision-making to mitigate the environmental risks associated with the use of these fungicides.

References

A Comparative Analysis of Fluquinconazole's Metabolic Pathways Across Different Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic pathways of fluquinconazole, a broad-spectrum triazole fungicide. Due to the limited availability of direct comparative studies, this analysis synthesizes data from individual species studies and draws parallels from the established metabolic patterns of other triazole fungicides. The information is intended to support further research and development in the fields of toxicology, environmental science, and drug metabolism.

Overview of this compound Metabolism

This compound, like other triazole fungicides, is expected to undergo extensive metabolism in various organisms. The primary metabolic transformations are anticipated to involve oxidation, hydroxylation, and cleavage of the quinazolinone ring system, followed by conjugation reactions to facilitate excretion. The extent and nature of these metabolic pathways can vary significantly between species, influencing the compound's efficacy, toxicity, and environmental fate.

Comparative Metabolic Profiles

Table 1: Key Metabolites of this compound Identified in Various Species

Metabolite IDChemical Name/StructureMammals (Rats)Birds (Poultry)FishPlants (Wheat)Soil
FQ-M13-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Parent)+++++
FQ-M2Hydroxylated this compound+++/-++
FQ-M3Cleaved quinazolinone metabolite+++/-++
FQ-M41,2,4-Triazole+++++
FQ-M5Triazolylalanine---++
FQ-M6Triazolylacetic acid---++
FQ-M7Glucuronide conjugate++---
FQ-M8Sulfate conjugate++/----

'+' indicates identified or expected metabolite; '+/-' indicates potential minor metabolite; '-' indicates not typically found.

Table 2: Quantitative Comparison of Major Metabolic Pathways (Hypothetical)

SpeciesPrimary Metabolic PathwayKey EnzymesMajor Excreted Metabolites (as % of dose)
Rat Hydroxylation and conjugationCYP3A4, UGTsFQ-M7 (Glucuronide conjugate): ~60%FQ-M2 (Hydroxylated): ~20%Parent Compound: <5%
Poultry Hydroxylation and conjugationAvian CYPs, UGTsFQ-M7 (Glucuronide conjugate): ~50%FQ-M2 (Hydroxylated): ~25%Parent Compound: <10%
Fish Limited metabolism, direct excretionFish CYPsParent Compound: >70%FQ-M2 (Hydroxylated): <10%
Wheat Cleavage and conjugationPlant-specific enzymesFQ-M5 (Triazolylalanine): ~40%FQ-M6 (Triazolylacetic acid): ~30%

Note: The quantitative data presented in this table is hypothetical and intended for illustrative purposes, based on the general metabolism of triazole fungicides. Actual values may vary.

Metabolic Pathways Visualization

The following diagrams illustrate the generalized metabolic pathways of this compound in different biological systems.

fluquinconazole_metabolism_mammals parent This compound phase1 Phase I Metabolism (Hydroxylation) parent->phase1 hydroxylated Hydroxylated Metabolites phase1->hydroxylated phase2 Phase II Metabolism (Conjugation) hydroxylated->phase2 conjugates Glucuronide/Sulfate Conjugates phase2->conjugates excretion Excretion conjugates->excretion

Figure 1: Generalized metabolic pathway of this compound in mammals.

fluquinconazole_metabolism_plants parent This compound cleavage Cleavage of Quinazolinone Ring parent->cleavage triazole 1,2,4-Triazole cleavage->triazole conjugation Conjugation with Amino Acids/Sugars triazole->conjugation triazolylalanine Triazolylalanine conjugation->triazolylalanine triazolylacetic Triazolylacetic Acid conjugation->triazolylacetic bound_residues Bound Residues triazolylalanine->bound_residues triazolylacetic->bound_residues

Figure 2: Proposed metabolic pathway of this compound in plants.

Experimental Protocols

The study of this compound metabolism typically involves a combination of in vivo and in vitro experimental designs.

4.1. In Vivo Metabolism Study in Rats

  • Animal Model: Male and female Sprague-Dawley rats.

  • Dosing: Administration of a single oral dose of radiolabeled [¹⁴C]-fluquinconazole.

  • Sample Collection: Urine, feces, and blood are collected at various time points. Tissues (liver, kidney, fat, muscle) are collected at the end of the study.

  • Sample Analysis:

    • Total radioactivity is determined by liquid scintillation counting.

    • Metabolite profiling is performed using High-Performance Liquid Chromatography (HPLC) with radiometric detection.

    • Metabolite identification is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters (absorption, distribution, metabolism, and excretion) are calculated.

in_vivo_workflow start Dosing of Radiolabeled This compound to Rats collection Collection of Urine, Feces, Blood, and Tissues start->collection quantification Quantification of Total Radioactivity collection->quantification profiling Metabolite Profiling (HPLC) collection->profiling analysis Pharmacokinetic Analysis quantification->analysis identification Metabolite Identification (LC-MS/MS) profiling->identification identification->analysis end Report Generation analysis->end

Figure 3: Experimental workflow for an in vivo this compound metabolism study.

4.2. In Vitro Metabolism Study using Liver Microsomes

  • Test System: Pooled liver microsomes from the species of interest (e.g., rat, human, fish).

  • Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

  • Sample Processing: The reaction is stopped, and the sample is extracted to separate the metabolites from the microsomal proteins.

  • Analysis: The formation of metabolites is monitored over time using LC-MS/MS.

  • Enzyme Kinetics: Kinetic parameters (Km and Vmax) are determined to characterize the enzyme-substrate interaction.

Conclusion

The metabolism of this compound exhibits species-specific differences, which is a critical consideration for assessing its potential risks to human health and the environment. In mammals, the primary route of detoxification involves hydroxylation followed by conjugation, leading to rapid excretion. In contrast, plants metabolize this compound through cleavage of the parent molecule and subsequent conjugation with endogenous molecules, potentially leading to the formation of bound residues. Fish appear to have a more limited capacity to metabolize this compound, resulting in a higher potential for bioaccumulation of the parent compound. Further research, particularly direct comparative studies with quantitative analysis, is necessary to fully elucidate the species-specific metabolic pathways of this compound.

Evaluating the Cost-Effectiveness of Fluquinconazole in Crop Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluquinconazole, a triazole fungicide, is a widely utilized active ingredient in crop protection strategies, primarily for the control of seed and soil-borne diseases in cereals and other crops. Its efficacy, particularly against diseases like take-all in wheat, has been the subject of numerous studies. This guide provides a comprehensive evaluation of the cost-effectiveness of this compound by comparing its performance with alternative fungicides, supported by experimental data.

Performance and Efficacy

This compound functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylase enzyme in fungi, which is essential for the production of ergosterol, a critical component of fungal cell membranes.[1][2] This mode of action provides both protective and curative activity against a range of fungal pathogens.

Efficacy in Wheat

In the context of wheat production, this compound has demonstrated significant efficacy in controlling take-all disease, caused by the fungus Gaeumannomyces graminis var. tritici. Studies have shown that seed treatments with this compound can lead to a notable increase in both yield and quality. In artificially inoculated soil, treatments with this compound resulted in yield increases of 26% to 38% compared to the inoculated control.[3]

However, the performance of this compound is not always superior to other active ingredients. In comparative studies, silthiofam has, in some instances, shown a greater yield increase than this compound, potentially due to better early protection during critical growth stages.[3] While silthiofam may be more effective in controlling the initial infection of roots, this compound has been observed to be more effective at reducing the secondary, root-to-root spread of take-all.[3]

This compound has also been evaluated for its effectiveness against other wheat diseases. It provides early-season protection against stripe rust (Puccinia striiformis) and leaf rust (Puccinia triticina), as well as suppression of Septoria tritici blotch.[4]

Efficacy in Soybeans

In soybean cultivation, this compound has been assessed for its role in managing Asian soybean rust (Phakopsora pachyrhizi). However, a quantitative review of fungicide efficacy trials in Brazil indicated that while triazole fungicides, in general, performed better than strobilurins, this compound was among the least effective triazoles in this specific application, with prothioconazole and tebuconazole demonstrating superior performance.[5]

Comparative Cost-Effectiveness Analysis

A comprehensive evaluation of a fungicide's utility must consider not only its efficacy but also its cost in relation to the economic benefits it provides, primarily through yield protection. The following tables provide a summary of the estimated costs and performance data for this compound and its alternatives.

Table 1: Estimated Fungicide Costs

Active Ingredient(s)Example Product(s)Estimated PriceTypical Application RateEstimated Cost per Hectare
This compoundJockey Stayer®$70.00 / Liter[4]3 - 4.5 L / 100kg seed (Wheat)[4]Varies with seeding rate
TebuconazoleTebcon, Folicur®~$21.99 - $22.91 / Liter[6]300 ml / acre (foliar)[1]~$16.29 / hectare
ProthioconazoleProline® 480 SC~$1,395.00 / 2.5 Gallons[7]2.5 - 7.1 fl oz / acre[7]~$28.85 - $81.89 / hectare
Prothioconazole + TebuconazoleProsaro® 421 SC$649.95 / 2.5 Gallons[8]4 - 8.2 fl oz / acre[8]~$25.53 - $52.34 / hectare
SilthiofamLatitude®Price not readily availableSeed Treatment-

Note: Prices are estimates based on available online information and may vary depending on the retailer, location, and formulation. Application rates and costs per hectare can vary significantly based on the crop, target disease, and specific product label recommendations. The cost for seed treatments is dependent on the seeding rate per hectare.

Table 2: Comparative Efficacy Data - Wheat (Take-all)

FungicideKey FindingsYield ImpactSource
This compound More effective at decreasing the incidence of severe take-all (root blackening >75%).[3] Delays the year-to-year epidemic.[3]Increased yield by 26-38% vs. inoculated control.[3][3]
Silthiofam More effective in decreasing the overall incidence of take-all at tillering.[3]Often increased yield more than this compound.[3][3]

Table 3: Comparative Efficacy Data - Wheat (Foliar Diseases)

Fungicide(s)Target Disease(s)EfficacySource
This compound Stripe rust, Leaf rust, Septoria tritici blotchEarly season control/suppression[4][4]
Prothioconazole + Tebuconazole Fusarium Head Blight, Septoria, RustsHighly effective[9][10][9][10]
Tebuconazole Leaf Rust, Stripe Rust, Powdery MildewEffective[11][11]
Prothioconazole Septoria, Rusts, Powdery MildewBroad-spectrum control

Table 4: Comparative Efficacy Data - Soybean (Asian Soybean Rust)

FungicideKey FindingsSource
This compound Among the least effective triazoles in the reviewed trials.[5]
Prothioconazole One of the best-performing triazoles.[5]
Tebuconazole One of the best-performing triazoles.[5]

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized and well-designed field trials. The following outlines a general methodology for conducting such experiments, based on common practices.

General Field Trial Protocol for Fungicide Efficacy
  • Experimental Design:

    • Utilize a Randomized Complete Block Design (RCBD) with a minimum of four replications to account for field variability.[5]

    • Plot sizes should be adequate for standard application and harvesting equipment, for example, 3 meters wide by 9 meters long.[7]

  • Treatments:

    • Include an untreated control to serve as a baseline for disease pressure and yield potential.

    • Apply fungicides at the rates and timings specified on the product labels.

    • For seed treatment trials, ensure even coverage of the seed using appropriate application equipment.[4]

  • Application:

    • For foliar applications, use a calibrated sprayer to ensure accurate and uniform coverage. Common equipment includes CO2-powered backpack sprayers with specified nozzle types.

    • Record the crop growth stage at the time of application (e.g., using the BBCH scale).

  • Data Collection:

    • Disease Assessment:

      • Visually assess disease incidence (% of plants affected) and severity (% of tissue area affected) at multiple time points during the growing season.

      • Utilize standardized rating scales where applicable (e.g., McFadden rating scale for leaf spot diseases).

    • Yield and Quality Parameters:

      • Harvest the center rows of each plot to minimize edge effects.

      • Measure grain yield and adjust for moisture content.

      • Assess grain quality parameters such as test weight and thousand-kernel weight.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.

    • Use mean separation tests (e.g., Fisher's LSD) to compare individual treatment means.

Visualizing Pathways and Workflows

This compound's Mode of Action: Inhibition of Sterol Biosynthesis

This compound inhibits the C14-demethylase enzyme, a key step in the ergosterol biosynthesis pathway in fungi. This disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity of the fungal cell membrane.

G This compound Mode of Action: Sterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_demethylase C14-demethylase (ERG11 gene product) Lanosterol->C14_demethylase demethylation Ergosterol Ergosterol C14_demethylase->Ergosterol Toxic_sterols Accumulation of toxic sterol precursors C14_demethylase->Toxic_sterols leads to This compound This compound This compound->C14_demethylase Inhibits Membrane_disruption Disrupted Fungal Cell Membrane Toxic_sterols->Membrane_disruption

Caption: this compound inhibits the C14-demethylase enzyme in the fungal ergosterol biosynthesis pathway.

General Workflow for a Fungicide Cost-Effectiveness Evaluation

The process of evaluating the cost-effectiveness of a fungicide involves several key stages, from initial planning to final economic analysis.

G Fungicide Cost-Effectiveness Evaluation Workflow cluster_planning 1. Planning & Design cluster_execution 2. Field Trial Execution cluster_analysis 3. Data Analysis cluster_evaluation 4. Economic Evaluation P1 Define Objectives (e.g., compare fungicides A, B, C) P2 Select Trial Site & Experimental Design (RCBD) P1->P2 E1 Establish Plots & Apply Treatments P2->E1 E2 Monitor Crop & Collect Data (Disease, Yield, Quality) E1->E2 A1 Statistical Analysis of Efficacy Data E2->A1 A2 Calculate Treatment Costs (Product + Application) A1->A2 V2 Calculate Net Return (Gross Revenue - Treatment Cost) A2->V2 V1 Calculate Gross Revenue (Yield x Crop Price) V1->V2 V3 Compare Cost-Effectiveness of Different Treatments V2->V3

Caption: A streamlined workflow for assessing the cost-effectiveness of agricultural fungicides.

Conclusion

The cost-effectiveness of this compound in crop protection is highly dependent on the target crop, the specific disease pressure, and the local economic conditions, including the cost of the fungicide and the market price of the harvested commodity. As a seed treatment for take-all in wheat, this compound can provide a significant return on investment through yield protection, although alternatives like silthiofam may offer better performance in certain situations. For foliar diseases in wheat, this compound provides early-season suppression, while other triazoles and their mixtures, such as prothioconazole and tebuconazole, are often preferred for broader-spectrum and later-season control. In the case of Asian soybean rust, current evidence suggests that other triazoles are more effective.

A thorough cost-benefit analysis, as outlined in the workflow above, is essential for making informed decisions on the use of this compound and other fungicides in an integrated pest management program. Researchers and drug development professionals should consider not only the direct efficacy data but also the economic realities faced by growers to develop and recommend truly effective and sustainable crop protection solutions.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of fluquinconazole, a fungicide commonly used in agricultural and research settings.

This compound is classified as hazardous, and its improper disposal can pose significant risks to human health and the environment. It is harmful if swallowed, inhaled, or in contact with skin, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to the following disposal procedures is crucial.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Protective EquipmentSpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.[1]
Skin and Body Protection Laboratory coat, long-sleeved shirt, and long pants to prevent skin contact. Closed-toe shoes are mandatory.
Respiratory Protection In case of potential aerosol or dust generation, use a NIOSH-approved respirator with an appropriate cartridge.

Step-by-Step Disposal Procedure for this compound Waste

This procedure outlines the general steps for the safe disposal of this compound and its containers. Note: Always consult and adhere to your institution's specific safety guidelines and local, state, and federal regulations, as these may vary.[1][2]

  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed container for this compound waste. This includes unused product, contaminated materials (e.g., absorbent pads, disposable PPE), and empty containers.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

  • Handling Spills:

    • In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2]

    • Carefully collect the absorbed material and place it into the designated hazardous waste container.[1][2]

    • Clean the spill area thoroughly with a suitable detergent and water, collecting the cleaning materials as hazardous waste.

    • Prevent spilled material from entering drains, sewers, or waterways.[2]

  • Container Decontamination (Triple Rinsing):

    • Empty pesticide containers can be as hazardous as full ones due to residual product.[4]

    • To decontaminate empty containers, perform a triple rinse procedure immediately after use:

      • Fill the container one-quarter full with a suitable solvent (e.g., water, as specified by the product label or safety data sheet).

      • Securely cap the container and shake for 30 seconds.

      • Pour the rinsate into a container for later use or proper disposal as hazardous waste. Do not pour down the drain.[4]

      • Repeat this rinsing process two more times.

    • Puncture the container to prevent reuse.

    • Dispose of the rinsed container in accordance with local regulations, which may include recycling programs that specifically accept pesticide containers.[4]

  • Waste Storage:

    • Store the sealed this compound waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials such as strong oxidizing agents.[5]

  • Final Disposal:

    • Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste disposal company.

    • Ensure all labeling and documentation requirements are met for transportation and disposal.

    • Never dispose of this compound waste in the regular trash or by pouring it down the drain.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Fluquinconazole_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_disposal_actions Disposal Procedures cluster_final Final Disposition A Identify this compound for Disposal B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Determine Waste Type B->C D Unused/Expired this compound C->D Chemical E Contaminated Materials (e.g., PPE, spill cleanup) C->E Solid Waste F Empty Container C->F Container G Place in Labeled, Sealed Hazardous Waste Container D->G E->G H Perform Triple Rinse Procedure F->H K Store Waste in Designated Secure Area G->K I Collect Rinsate as Hazardous Waste H->I J Puncture and Dispose of Container per Local Regulations H->J I->G L Arrange for Licensed Hazardous Waste Disposal K->L

References

Personal protective equipment for handling Fluquinconazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fluquinconazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of fluquin-conazole. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.

This compound is a fungicide that presents several health hazards. It is harmful if swallowed or inhaled, causes skin irritation, and may cause damage to organs through prolonged or repeated exposure.[1][2] It is classified as toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is essential to minimize exposure and ensure personal safety.

PPE ComponentSpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves.[2][3]To prevent skin contact, as this compound can cause skin irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or goggles are required.[3] In situations with a risk of splashing, a face shield should also be worn.To protect the eyes from direct contact, which may cause irritation.[1][2]
Respiratory Protection In case of insufficient ventilation or potential for aerosol generation, a suitable respiratory device should be used.[2][3]To prevent inhalation, as the substance is harmful if inhaled.[1][2]
Protective Clothing Wear appropriate chemical-resistant clothing, such as a lab coat or coveralls.[2][3]To protect the skin from accidental spills and contamination.
Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound. It is important to note that specific data for glove breakthrough times and occupational exposure limits for this compound were not available in the provided search results. Professionals should select gloves with proven resistance to similar chemical classes and adhere to the principle of ALARA (As Low As Reasonably Achievable) for exposure.

Data PointValueSpecies/Conditions
Acute Oral Toxicity (LD50) >2000 mg/kgBobwhite quail and mallard ducks[1]
Acute Dermal Toxicity (LD50) 625 mg/kg (Female)Rat[3]
2679 mg/kg (Male)Rat[3]
Acute Inhalation Toxicity (LC50) 0.754 mg/l, 4 hoursRat[3]
Aquatic Toxicity (LC50/96h) 1.34 mg/lBluegill[1]
1.9 mg/lRainbow trout[1]
Aquatic Toxicity (EC50/48h) >5 mg/lDaphnia[1]
Acceptable Daily Intake (ADI) 0.005 mg/kg/dayHuman[2]
Glove Breakthrough Time Data not available. Use chemical-resistant gloves (e.g., nitrile, butyl rubber) and replace them immediately if contaminated.N/A
Occupational Exposure Limits No specific limits established.[3]N/A

Operational and Disposal Plans

Standard Operating Procedure for Handling this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation:

  • Ensure a well-ventilated area, preferably a chemical fume hood.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Assemble all necessary materials, including this compound, solvents, and labware, within the designated workspace.

  • Don all required personal protective equipment as specified in the table above.

2. Handling:

  • Avoid generating dust or aerosols.

  • When weighing, use a balance inside a ventilated enclosure.

  • If creating solutions, add this compound to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[3]

3. Decontamination:

  • Wipe down the work surface with an appropriate decontaminant solution after completing the work.

  • Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[3]

  • Contaminated PPE should be removed carefully to avoid skin contact and disposed of as hazardous waste.

Spill Management Workflow

The following diagram illustrates the procedural flow for managing a this compound spill.

Caption: Workflow for responding to a this compound spill.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Collection:

    • All this compound waste, including excess chemical, contaminated labware, and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Management:

    • Do not mix with other waste streams unless compatibility is confirmed.

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the hazardous waste through a licensed environmental waste management company.

    • Follow all local, state, and federal regulations for hazardous waste disposal.[3] Do not discharge into drains or the environment.[3]

  • Empty Containers:

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

    • Dispose of the rinsed containers in accordance with local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluquinconazole
Reactant of Route 2
Reactant of Route 2
Fluquinconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.